GRC-17536
Description
Properties
IUPAC Name |
Unknown |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GRC-17536; GRC 17536; GRC17536. |
Origin of Product |
United States |
Foundational & Exploratory
GRC-17536: A Deep Dive into its Mechanism of Action on the TRPA1 Ion Channel
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of GRC-17536, a selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. The document synthesizes preclinical and clinical data to elucidate its therapeutic potential, with a focus on painful diabetic peripheral neuropathy and cough.
Introduction to TRPA1 and this compound
The Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel that plays a crucial role in the sensory nervous system, acting as a sensor for a wide array of noxious stimuli, including environmental irritants, inflammatory mediators, and changes in temperature.[1] Activation of TRPA1 on sensory neurons leads to the influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the transmission of pain, itch, and cough signals.[2]
This compound, also known as ISC-17536, is a potent and selective small molecule antagonist of the TRPA1 channel developed by Glenmark Pharmaceuticals.[3] Preclinical studies have demonstrated its efficacy in various animal models of neuropathic and inflammatory pain, as well as in models of cough.[4][5] Clinically, it has been investigated for the treatment of painful diabetic peripheral neuropathy.[5][6]
Preclinical Pharmacology of this compound
In Vitro Inhibition of TRPA1 Activation
This compound has been shown to potently inhibit the activation of the TRPA1 channel in vitro. A key study by Mukhopadhyay et al. (2014) demonstrated the inhibitory effect of this compound on citric acid-induced calcium influx in various cell lines expressing TRPA1.
| Cell Line | Description | This compound IC50 (nM) |
| hTRPA1/CHO | Chinese Hamster Ovary cells recombinantly expressing human TRPA1 | 4.6 |
| A549 | Human lung adenocarcinoma epithelial cells (endogenously expressing TRPA1) | 5.0 |
| CCD-19Lu | Human lung fibroblasts (endogenously expressing TRPA1) | 8.2 |
The inhibitory activity of this compound on TRPA1 was assessed by measuring changes in intracellular calcium concentration ([Ca2+]i) using a fluorometric imaging plate reader (FLIPR).
-
Cell Culture: hTRPA1/CHO, A549, and CCD-19Lu cells were cultured in appropriate media and seeded into 96-well black-walled, clear-bottom plates.
-
Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for a specified duration at 37°C.
-
Compound Incubation: this compound at varying concentrations was added to the wells and incubated for a defined period.
-
Agonist Stimulation: Citric acid was added to the wells to stimulate TRPA1-mediated calcium influx.
-
Fluorescence Measurement: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, were measured kinetically using the FLIPR instrument.
-
Data Analysis: The concentration-response curves were generated, and the IC50 values were calculated using non-linear regression analysis.
In Vivo Efficacy in a Cough Model
The anti-tussive potential of this compound was evaluated in a guinea pig model of citric acid-induced cough.
| Treatment | Dose (mg/kg, p.o.) | Mean % Inhibition of Cough |
| This compound | 30 | Not specified in the primary source |
| This compound | 60 | 79% |
| This compound | 100 | 89% |
-
Animals: Male Dunkin-Hartley guinea pigs were used for the study.
-
Acclimatization: Animals were acclimatized to the exposure chambers before the experiment.
-
Drug Administration: this compound was administered orally (p.o.) at the specified doses.
-
Cough Induction: After a defined pre-treatment period, the animals were exposed to an aerosol of 0.4 M citric acid for a set duration to induce coughing.[4]
-
Cough Assessment: The number of coughs was counted by trained observers during and after the citric acid challenge.
-
Data Analysis: The percentage inhibition of the cough response was calculated by comparing the number of coughs in the this compound-treated groups to the vehicle-treated control group.
Clinical Development of this compound in Painful Diabetic Peripheral Neuropathy
This compound has been evaluated in a Phase 2a, randomized, double-blind, placebo-controlled proof-of-concept study in patients with painful diabetic peripheral neuropathy.[6]
Clinical Efficacy
The study did not meet its primary endpoint in the overall patient population. However, a statistically significant and clinically meaningful reduction in pain was observed in a predefined subgroup of patients with preserved small nerve fiber function, as determined by quantitative sensory testing (QST).[6]
| Patient Population | Treatment Group | Mean Change from Baseline (±SD) | LS Mean Difference vs. Placebo (95% CI) | p-value |
| Overall Population | This compound | -1.9 (1.66) | -0.26 (-0.81 to 0.28) | Not Significant |
| Overall Population | Placebo | -1.7 (1.58) | - | - |
| Preserved Small Nerve Fiber Function Subgroup | This compound | -2.4 (1.5) | -1.2 (-2.1 to -0.3) | 0.009 |
| Preserved Small Nerve Fiber Function Subgroup | Placebo | -1.2 (1.6) | - | - |
Safety and Tolerability
In the Phase 2a study, this compound was generally well-tolerated, with no evidence of central nervous system (CNS) or other drug-related side effects.[5][7]
Experimental Protocol: Phase 2a Clinical Trial
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study conducted in 138 patients with painful diabetic peripheral neuropathy.[6]
-
Inclusion Criteria: Patients with a diagnosis of painful diabetic peripheral neuropathy for at least 6 months.
-
Intervention: Patients received either this compound or a placebo for 28 days.
-
Primary Endpoint: The primary efficacy endpoint was the change from baseline to the end of treatment in the mean 24-hour average pain intensity score, measured on an 11-point Numeric Rating Scale (NRS).[6]
-
Quantitative Sensory Testing (QST): A standardized QST protocol was used to assess the function of small and large sensory nerve fibers at baseline. This included tests for cold detection, warm detection, cold pain, and heat pain thresholds.[8][9][10] Patients with preserved small nerve fiber function were identified based on their responses to thermal stimuli.
-
Safety Assessments: Safety and tolerability were monitored throughout the study by recording adverse events, clinical laboratory tests, vital signs, and electrocardiograms.
Visualizing the Mechanism of Action and Experimental Workflows
TRPA1 Signaling Pathway and Inhibition by this compound
Caption: TRPA1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Calcium Influx Assay
References
- 1. Mechanisms of capsaicin- and citric-acid-induced cough reflexes in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Glenmark Announces the Discovery of a Novel Chemical Entity 'GRC 17536', a TRPA1 Receptor Antagonist, a Potential First-in-Class Molecule Globally [prnewswire.com]
- 4. Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glenmark's TRPA1 Antagonist Shows Promise In Phase 2 Trial For Diabetic Neuropathy [clinicalleader.com]
- 6. Randomized, double-blind, placebo-controlled trial of ISC 17536, an oral inhibitor of transient receptor potential ankyrin 1, in patients with painful diabetic peripheral neuropathy: impact of preserved small nerve fiber function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glenmark Pharma files application of human trial in Netherlands for GRC 17536 molecule | Domain-b.com [domain-b.com]
- 8. neurology.org [neurology.org]
- 9. aens.us [aens.us]
- 10. researchgate.net [researchgate.net]
GRC-17536: A Selective TRPA1 Antagonist for Pain and Respiratory Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a member of the TRP superfamily, has emerged as a critical sensor of noxious chemical, thermal, and mechanical stimuli.[1] Expressed predominantly on sensory neurons, TRPA1 activation leads to the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP) and Substance P, contributing to neurogenic inflammation and the perception of pain. Its role as a key integrator of inflammatory and neuropathic pain signals, as well as its involvement in respiratory conditions like chronic cough, has positioned TRPA1 as a compelling therapeutic target. GRC-17536 (also known as ISC-17536), a novel, potent, and selective TRPA1 antagonist developed by Glenmark Pharmaceuticals, has shown promise in preclinical and clinical studies for the treatment of these conditions. This technical guide provides a comprehensive overview of the core data and methodologies related to this compound.
TRPA1 Signaling Pathway
TRPA1 is a non-selective cation channel that, upon activation by a diverse range of stimuli, allows the influx of cations, primarily Ca2+ and Na+, into the neuron. This influx leads to membrane depolarization and the initiation of an action potential, transmitting the noxious signal to the central nervous system. The influx of Ca2+ also triggers the release of neuropeptides from the sensory nerve endings, which contribute to peripheral sensitization and neurogenic inflammation.
Quantitative Data
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
In Vitro Potency of this compound
| Cell Line | Agonist | IC50 (nM) | Reference |
| hTRPA1/CHO | Citric Acid | 4.6 | [2] |
| A549 (human lung carcinoma) | Citric Acid | 5.0 | [2] |
| CCD19-Lu (human lung fibroblast) | Citric Acid | 8.2 | [2] |
In Vivo Efficacy of this compound in a Guinea Pig Cough Model
| Dose (mg/kg, i.p.) | Inhibition of Citric Acid-Induced Cough (%) | Reference |
| 60 | 79 | [2] |
| 100 | 89 | [2] |
Phase 2a Clinical Trial in Painful Diabetic Neuropathy (PDN) - Overall Population
| Parameter | This compound (250 mg BID) | Placebo | p-value | Reference |
| Number of Patients | 69 | 69 | N/A | [3] |
| Baseline Pain Score (11-point NRS) | 6.0 (± 1.04) | 6.1 (± 1.07) | N/A | [3] |
| Change from Baseline in Pain Score (Week 4) | -1.9 (± 1.66) | -1.7 (± 1.58) | Not Significant | [3] |
| LS Mean Difference (95% CI) | -0.26 (-0.81 to 0.28) | N/A | N/A | [3] |
Phase 2a Clinical Trial in PDN - Subgroup with Preserved Small Nerve Fiber Function
| Parameter | This compound (250 mg BID) | Placebo | p-value | Reference |
| Change from Baseline in Pain Score (Week 4) | Statistically Significant & Clinically Meaningful Improvement | No Significant Improvement | <0.05 | [3][4] |
Experimental Protocols
In Vitro Calcium Influx Assay
This protocol outlines a typical methodology for assessing the antagonist activity of this compound on TRPA1-mediated calcium influx using a fluorometric imaging plate reader (FLIPR).
Detailed Methodology:
-
Cell Culture and Plating: TRPA1-expressing cells (e.g., stably transfected CHO cells or endogenous expressing cell lines like A549) are cultured under standard conditions. Cells are then seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for a specified time at 37°C.
-
Compound Incubation: After washing to remove excess dye, cells are incubated with varying concentrations of this compound or vehicle for a predetermined period.
-
Agonist Stimulation and Signal Detection: The plate is placed in a FLIPR instrument. Baseline fluorescence is measured before the automated addition of a TRPA1 agonist (e.g., citric acid). The change in fluorescence, indicative of intracellular calcium concentration, is monitored in real-time.
-
Data Analysis: The increase in fluorescence is used to determine the concentration-response curve for this compound's inhibition of the agonist-induced response. The IC50 value is then calculated from this curve.
In Vivo Citric Acid-Induced Cough Model in Guinea Pigs
This protocol describes a standard method for evaluating the antitussive effects of this compound in a conscious guinea pig model.
Detailed Methodology:
-
Animals: Male Dunkin-Hartley guinea pigs are used and acclimatized to the experimental setup.
-
Drug Administration: this compound is administered, typically via intraperitoneal injection, at various doses. A vehicle control group is also included.
-
Cough Induction: After a set pretreatment time, each animal is placed in a whole-body plethysmograph. A nebulized solution of citric acid is delivered into the chamber to induce coughing.
-
Cough Detection: Coughs are detected and counted using a specialized system that records the sound and pressure changes associated with each cough event.
-
Data Analysis: The total number of coughs during the exposure period is quantified. The percentage inhibition of the cough response by this compound is calculated relative to the vehicle-treated group.
Preclinical and Clinical Development
Preclinical studies have demonstrated the effectiveness of this compound in various animal models of neuropathic and inflammatory pain, including peripheral diabetic neuropathic pain, osteoarthritic pain, and chemotherapy-induced pain.[1] These promising preclinical findings led to the clinical development of this compound.
A Phase 2a, randomized, double-blind, placebo-controlled, multi-center, proof-of-concept study was conducted in 138 patients with painful diabetic neuropathy in Europe and India.[3] While the study did not meet its primary endpoint in the overall patient population, a statistically significant and clinically relevant response was observed in a prospectively identified sub-group of patients with moderate to severe pain who had relatively intact sensory responses.[3] this compound was reported to be well-tolerated with no evidence of central nervous system or other drug-related side effects.
In addition to its potential in pain management, this compound has also been investigated for respiratory indications. A Phase 2a proof-of-concept study of inhaled this compound has been conducted in patients with chronic cough.
Conclusion
This compound is a potent and selective TRPA1 antagonist with a compelling profile for the treatment of pain and respiratory disorders. The available data from in vitro, in vivo, and clinical studies support the continued investigation of this compound. The finding of a responsive sub-population in the painful diabetic neuropathy trial highlights the potential for a personalized medicine approach in the application of TRPA1 antagonists. Further research is warranted to fully elucidate the therapeutic potential of this compound and to identify the patient populations most likely to benefit from this targeted therapy.
References
- 1. Glenmark's TRPA1 Antagonist 'GRC 17536' Shows Positive Data in a Proof of Concept Study [prnewswire.com]
- 2. Glenmark's TRPA1 Antagonist Shows Promise In Phase 2 Trial For Diabetic Neuropathy [clinicalleader.com]
- 3. Randomized, double-blind, placebo-controlled trial of ISC 17536, an oral inhibitor of transient receptor potential ankyrin 1, in patients with painful diabetic peripheral neuropathy: impact of preserved small nerve fiber function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Pharmacological Profile of GRC-17536: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GRC-17536, also known as ISC-17536, is a potent, selective, and orally bioavailable antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. Developed by Glenmark Pharmaceuticals, it has been investigated as a first-in-class therapeutic agent for the management of neuropathic pain and respiratory conditions such as chronic cough. Preclinical studies have demonstrated its efficacy in various animal models of inflammatory and neuropathic pain.[1][2] Clinical trials have explored its utility in painful diabetic peripheral neuropathy, showing promising results in specific patient subpopulations.[1][2] This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo pharmacology, and the experimental protocols used for its characterization.
Introduction
The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel predominantly expressed in sensory neurons.[3] It functions as a critical sensor of a wide array of noxious stimuli, including environmental irritants, inflammatory mediators, and oxidative stress. Activation of TRPA1 is implicated in the pathogenesis of various conditions characterized by hypersensitivity and neurogenic inflammation, such as chronic pain, itch, and cough.[3] this compound has emerged as a leading antagonist of the TRPA1 channel, showing potential as a therapeutic agent in these debilitating conditions.
Mechanism of Action
This compound exerts its pharmacological effects by directly antagonizing the TRPA1 ion channel. By blocking the channel, it prevents the influx of cations (primarily Ca2+ and Na+) into sensory neurons that is triggered by TRPA1 agonists. This, in turn, inhibits neuronal depolarization and the subsequent transmission of pain and cough signals.
Signaling Pathway
The TRPA1 signaling pathway plays a crucial role in the body's response to noxious stimuli. A variety of exogenous and endogenous agonists can activate the TRPA1 channel, leading to a cascade of intracellular events that result in the perception of pain and the initiation of the cough reflex.
In Vitro Pharmacology
The in vitro activity of this compound has been characterized through various assays, primarily focusing on its potency and selectivity as a TRPA1 antagonist.
Data Presentation
| Parameter | Cell Line | Agonist | Value | Reference |
| IC₅₀ | hTRPA1/CHO | Citric Acid | 4.6 nM | [4] |
| IC₅₀ | A549 (human lung epithelial) | Citric Acid | 5.0 nM | [4] |
| IC₅₀ | CCD19-Lu (human lung fibroblast) | Citric Acid | 8.2 nM | [4] |
| Selectivity | Various | - | >1000-fold over other TRP channels | [4] |
Table 1: In Vitro Potency and Selectivity of this compound
Experimental Protocols
This assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by a TRPA1 agonist.
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human TRPA1 channel (hTRPA1/CHO), A549 human lung carcinoma cells, or CCD19-Lu human lung fibroblast cells are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffered salt solution for 60 minutes at 37°C.
-
Compound Incubation: After washing to remove excess dye, cells are pre-incubated with various concentrations of this compound or vehicle for 15-30 minutes.
-
Agonist Stimulation: A TRPA1 agonist (e.g., citric acid, allyl isothiocyanate - AITC) is added to the wells to stimulate the TRPA1 channel.
-
Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: The concentration-response curves for this compound are generated, and the IC₅₀ values are calculated.
In Vivo Pharmacology
The in vivo efficacy of this compound has been evaluated in several animal models of pain and cough.
Data Presentation
| Model | Species | Endpoint | Dose | Effect | Reference |
| Citric Acid-Induced Cough | Guinea Pig | Cough Inhibition | 60 mg/kg | 79% | [4] |
| Citric Acid-Induced Cough | Guinea Pig | Cough Inhibition | 100 mg/kg | 89% | [4] |
| Diabetic Neuropathic Pain | Rodent | Reversal of hyperalgesia | Not specified | Effective | [1][2] |
| Osteoarthritic Pain | Rodent | Reversal of hyperalgesia | Not specified | Effective | [1][2] |
| Postoperative Pain | Rodent | Reversal of hyperalgesia | Not specified | Effective | [1][2] |
| Chemotherapy-Induced Pain | Rodent | Reversal of hyperalgesia | Not specified | Effective | [1][2] |
Table 2: In Vivo Efficacy of this compound
Note: Specific dose-response data for the pain models are not publicly available.
Experimental Protocols
This model assesses the antitussive potential of this compound.
-
Animals: Male Dunkin-Hartley guinea pigs are used.
-
Acclimatization: Animals are acclimatized to the whole-body plethysmography chambers.
-
Compound Administration: this compound is administered, typically via intraperitoneal (i.p.) or oral (p.o.) route, at various doses.
-
Cough Induction: After a set pre-treatment time, animals are exposed to an aerosolized solution of citric acid (e.g., 0.4 M) for a defined period to induce coughing.
-
Data Collection: The number of coughs is recorded using a microphone and specialized software.
-
Data Analysis: The percentage inhibition of the cough response by this compound compared to the vehicle-treated group is calculated.
This model is used to evaluate the analgesic efficacy of this compound in a neuropathic pain state.
-
Induction of Diabetes: Diabetes is induced in rats or mice by a single intraperitoneal injection of streptozotocin (STZ).
-
Confirmation of Diabetes: Hyperglycemia is confirmed by measuring blood glucose levels.
-
Development of Neuropathy: Animals are monitored for the development of mechanical allodynia and thermal hyperalgesia over several weeks.
-
Behavioral Testing:
-
Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold in response to calibrated mechanical stimuli is determined.
-
Thermal Hyperalgesia: Assessed using a plantar test apparatus. The latency to paw withdrawal from a radiant heat source is measured.
-
-
Compound Administration: this compound is administered to diabetic animals with established neuropathy.
-
Post-Dose Assessment: Behavioral testing is repeated at various time points after drug administration to determine the reversal of allodynia and hyperalgesia.
Pharmacokinetics
While detailed pharmacokinetic parameters for this compound in preclinical species are not extensively published, it is described as an orally available molecule.[5] In a clinical study, plasma concentrations of this compound (also referred to as ISC-17536) were determined using a validated LC-MS/MS method.[5] The study indicated that with a 250 mg twice-daily dose, the mean free plasma concentrations were maintained at levels at least four-fold higher than the in vitro IC₅₀ for human TRPA1 inhibition, suggesting adequate target engagement.[5]
Clinical Development
This compound has undergone Phase 2a and 2b clinical trials for the treatment of painful diabetic peripheral neuropathy.[1][6] A Phase 2a proof-of-concept study involving 138 patients demonstrated a statistically significant and clinically relevant response in a subgroup of patients with moderate to severe pain who had relatively intact sensory responses.[1][2] The compound was reported to be well-tolerated with no evidence of central nervous system side effects.[1][2] this compound has also been evaluated in a Phase 2a study for chronic cough.[1]
Experimental Workflow
The development of this compound followed a typical drug discovery and development pipeline.
Conclusion
This compound is a potent and selective TRPA1 antagonist with a compelling pharmacological profile for the treatment of pain and cough. Its efficacy in preclinical models and promising, albeit specific, patient responses in clinical trials underscore the therapeutic potential of targeting the TRPA1 channel. Further clinical investigation is warranted to fully elucidate its role in managing these conditions.
References
- 1. Glenmark's TRPA1 Antagonist Shows Promise In Phase 2 Trial For Diabetic Neuropathy [clinicalleader.com]
- 2. Glenmark's TRPA1 Antagonist 'GRC 17536' Shows Positive Data in a Proof of Concept Study [prnewswire.com]
- 3. TRPA1 - Wikipedia [en.wikipedia.org]
- 4. Transient Receptor Potential Ankyrin 1 Receptor Activation In Vitro and In Vivo by Pro-tussive Agents: GRC 17536 as a Promising Anti-Tussive Therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Randomized, double-blind, placebo-controlled trial of ISC 17536, an oral inhibitor of transient receptor potential ankyrin 1, in patients with painful diabetic peripheral neuropathy: impact of preserved small nerve fiber function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Research - Nerve and Muscle Center of Texas [nerveandmuscle.org]
In Vitro Characterization of GRC-17536: A TRPA1 Antagonist
This technical guide provides an in-depth overview of the in vitro pharmacological characterization of GRC-17536, a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. The information herein is intended for researchers, scientists, and drug development professionals interested in the pre-clinical profile of this compound.
This compound has been investigated for its potential therapeutic utility in conditions associated with TRPA1 activation, such as pain and cough.[1][2][3] This document summarizes key in vitro data, details the experimental methodologies used to generate this data, and provides visual representations of the relevant biological pathways and experimental workflows.
Data Presentation
The in vitro inhibitory potency and selectivity of this compound have been determined through various functional assays. The following tables summarize the key quantitative data.
Table 1: Inhibitory Potency of this compound on Citric Acid-Induced Calcium Influx
| Cell Line | Agonist | IC50 (nM) | Reference |
| CCD19-Lu (Human Lung Fibroblast) | Citric Acid | 8.2 | [1] |
| A549 (Human Lung Epithelial) | Citric Acid | 5.0 | [1] |
| hTRPA1/CHO (Recombinant) | Citric Acid | 4.6 | [1] |
Table 2: Inhibitory Potency of this compound on AITC-Induced Calcium Influx
| Cell Line | Agonist | IC50 (nM) | Reference |
| A549 (Human Lung Epithelial) | AITC | 2.06 | [1] |
| CCD19-Lu (Human Lung Fibroblast) | AITC | 2.71 | [1] |
Table 3: Selectivity Profile of this compound against other TRP Channels
| TRP Channel | % Inhibition at 1 µM | Reference |
| TRPV1 | 5.6% | [1] |
| TRPV3 | 27.3% | [1] |
| TRPV4 | 8.2% | [1] |
| TRPM8 | 8.6% | [1] |
Experimental Protocols
The following sections detail the methodologies for the key in vitro experiments cited in this document.
Cell Culture
-
CCD19-Lu and A549 cells: These human lung fibroblast and epithelial cell lines, respectively, are known to endogenously express the TRPA1 receptor.[1] They were cultured in their recommended growth media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
hTRPA1/CHO cells: Chinese Hamster Ovary (CHO) cells stably transfected to express human TRPA1 were used as a recombinant system for specific target engagement studies.[1] They were cultured in appropriate media containing a selection agent to maintain TRPA1 expression.
Fluorimetric Calcium Influx Assay
This assay measures changes in intracellular calcium concentration ([Ca2+]i) in response to TRPA1 channel activation and its inhibition by this compound.
Materials:
-
Fluo-4 AM (calcium indicator dye)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
TRPA1 agonist (e.g., Citric Acid, AITC)
-
This compound
-
96-well black, clear-bottom microplates
Procedure:
-
Cell Plating: Seed cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS containing Pluronic F-127.
-
Remove the growth medium from the cells and wash once with HBSS.
-
Add the Fluo-4 AM loading solution to each well and incubate for 60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with HBSS to remove extracellular dye.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in HBSS.
-
Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature in the dark.
-
-
Agonist Stimulation and Fluorescence Measurement:
-
Place the plate in a fluorescence microplate reader equipped with an automated liquid handling system.
-
Establish a stable baseline fluorescence reading (Excitation: ~490 nm, Emission: ~525 nm).
-
Add the TRPA1 agonist to all wells simultaneously.
-
Immediately begin kinetic reading of the fluorescence signal for a defined period.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium.
-
The peak fluorescence response is typically used for analysis.
-
IC50 values are calculated by plotting the percentage inhibition of the agonist response against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualization
Signaling Pathway
Caption: TRPA1 Signaling Pathway.
Experimental Workflow
Caption: Calcium Influx Assay Workflow.
Logical Relationship
Caption: Logical Relationship of this compound Antagonism.
References
GRC-17536: A Technical Overview of a Novel TRPA1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
GRC-17536 is a potent and selective, orally available, small-molecule antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. Developed by Glenmark Pharmaceuticals, this compound has been investigated for its therapeutic potential in a range of conditions, primarily centered around neuropathic pain and chronic cough. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound, with a focus on quantitative data, experimental methodologies, and the underlying biological pathways.
Core Data Summary
Table 1: In Vitro Potency of this compound
| Cell Line | Agonist | Assay Type | IC50 (nM) | Reference |
| hTRPA1/CHO | Citric Acid | Ca2+ Influx | 4.6 | [Mukhopadhyay et al., 2014] |
| A549 (human lung epithelial) | Citric Acid | Ca2+ Influx | 5.0 | [Mukhopadhyay et al., 2014] |
| CCD19-Lu (human lung fibroblast) | Citric Acid | Ca2+ Influx | 8.2 | [Mukhopadhyay et al., 2014] |
Table 2: In Vivo Efficacy of this compound in a Guinea Pig Cough Model
| Dose (mg/kg, p.o.) | Inhibition of Citric Acid-Induced Cough (%) | Reference |
| 60 | 79 | [Mukhopadhyay et al., 2014] |
| 100 | 89 | [Mukhopadhyay et al., 2014] |
Table 3: Pharmacokinetic Parameters of this compound in Patients with Painful Diabetic Neuropathy (250 mg BID)
| Parameter | Day 1 | Day 28 | Reference |
| Cmax (ng/mL) | 1850 ± 833 | 2430 ± 1170 | [Jain et al., 2022] |
| Tmax (h) | 2.0 (1.0 - 4.0) | 2.0 (1.0 - 4.0) | [Jain et al., 2022] |
| AUC0-12 (ng·h/mL) | 8480 ± 3450 | 12900 ± 5480 | [Jain et al., 2022] |
| T1/2 (h) | 4.9 ± 1.5 | 5.5 ± 1.6 | [Jain et al., 2022] |
Data are presented as mean ± SD for Cmax, AUC, and T1/2, and as median (range) for Tmax.
Mechanism of Action: TRPA1 Antagonism
This compound functions as a direct antagonist of the TRPA1 ion channel. TRPA1 is a non-selective cation channel predominantly expressed on the sensory neurons of the peripheral nervous system. It acts as a sensor for a wide array of noxious stimuli, including environmental irritants, inflammatory mediators, and oxidative stress byproducts. In conditions such as neuropathic pain and chronic cough, TRPA1 is believed to be a key player in the amplification and transmission of aberrant sensory signals.
Experimental Protocols
In Vitro Calcium Influx Assay
This protocol is based on the methodology described by Mukhopadhyay et al. (2014).
-
Cell Culture:
-
Human TRPA1-expressing CHO (hTRPA1/CHO), A549, or CCD19-Lu cells are cultured in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well plates and grown to confluency.
-
-
Compound Preparation:
-
This compound is dissolved in DMSO to create a stock solution.
-
Serial dilutions are prepared in a suitable assay buffer.
-
-
Assay Procedure:
-
The cell culture medium is removed, and the cells are washed with a calcium- and magnesium-free buffer.
-
Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for a specified time.
-
After incubation, the dye-containing buffer is removed, and cells are washed again.
-
The cells are then incubated with various concentrations of this compound or vehicle for a short period.
-
A TRPA1 agonist (e.g., citric acid) is added to the wells to stimulate calcium influx.
-
Changes in intracellular calcium concentration are measured immediately using a fluorescence plate reader.
-
-
Data Analysis:
-
The fluorescence intensity is recorded over time.
-
The peak fluorescence response is used to determine the level of calcium influx.
-
IC50 values are calculated by plotting the percentage of inhibition against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Guinea Pig Cough Model
This protocol is based on the methodology described by Mukhopadhyay et al. (2014).
-
Animal Acclimatization:
-
Male Dunkin-Hartley guinea pigs are acclimatized to the experimental conditions for several days before the study.
-
-
Compound Administration:
-
This compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) for oral administration.
-
Animals are dosed orally with this compound or vehicle at a specified time before the cough challenge.
-
-
Cough Induction and Measurement:
-
Animals are placed in a whole-body plethysmograph chamber.
-
A nebulized solution of citric acid (e.g., 0.4 M) is delivered into the chamber for a set duration to induce coughing.
-
The number of coughs is recorded by trained observers and/or specialized software that detects the characteristic sound and pressure changes associated with a cough.
-
-
Data Analysis:
-
The total number of coughs during the challenge period is determined for each animal.
-
The percentage of inhibition of the cough response is calculated by comparing the number of coughs in the this compound-treated groups to the vehicle-treated group.
-
Clinical Development
This compound has been evaluated in Phase 1 and Phase 2a clinical trials for painful diabetic peripheral neuropathy (PDPN) and refractory chronic cough.
Phase 2a Study in Painful Diabetic Peripheral Neuropathy (NCT01726413)
A randomized, double-blind, placebo-controlled, parallel-group, proof-of-concept study was conducted in 138 patients with PDPN.[1][2] Patients received 250 mg of this compound or placebo twice daily for 28 days.[1]
-
Primary Endpoint: The study did not meet its primary endpoint of a statistically significant change from baseline in the mean 24-hour average pain intensity score in the overall patient population.[1]
-
Subgroup Analysis: However, in a pre-specified subgroup of patients with evidence of preserved small nerve fiber function, this compound showed a statistically significant and clinically meaningful reduction in pain compared to placebo.[1]
-
Safety and Tolerability: this compound was generally well-tolerated, with a safety profile comparable to placebo.[1] The most common adverse events were gastrointestinal in nature.
Phase 2a Study in Refractory Chronic Cough (EudraCT 2013-002728-17)
A multi-center, randomized, double-blind, placebo-controlled study was conducted to evaluate the efficacy, safety, and tolerability of inhaled this compound administered for 4 weeks in patients with refractory chronic cough.[3] The primary outcome measure was the change in 24-hour cough frequency. As of the latest available information, the full results of this study have not been published in a peer-reviewed journal.
Conclusion
This compound is a well-characterized, potent, and selective TRPA1 antagonist that has demonstrated preclinical efficacy in models of cough and pain. Clinical studies have provided valuable insights into its potential therapeutic utility, particularly in a specific phenotype of patients with painful diabetic neuropathy. The development of this compound highlights the potential of targeting the TRPA1 pathway for the treatment of sensory hypersensitivity disorders. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in well-defined patient populations.
References
- 1. Randomized, double-blind, placebo-controlled trial of ISC 17536, an oral inhibitor of transient receptor potential ankyrin 1, in patients with painful diabetic peripheral neuropathy: impact of preserved small nerve fiber function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Randomized, double-blind, placebo-controlled trial of ISC 17536, an oral inhibitor of transient receptor potential ankyrin 1, in patients with painful diabetic peripheral neuropathy: impact of preserved small nerve fiber function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EudraCT Number 2013-002728-17 - Clinical trial results - EU Clinical Trials Register [clinicaltrialsregister.eu]
GRC-17536: A Potent and Selective TRPA1 Antagonist for the Investigation of TRPA1 Channel Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel has emerged as a critical target in sensory biology, playing a pivotal role in the perception of pain, itch, and neurogenic inflammation. GRC-17536, a novel, orally available small molecule, is a potent and selective antagonist of the TRPA1 channel. Preclinical and clinical investigations have highlighted its potential as a therapeutic agent and a valuable research tool for elucidating the complex functions of TRPA1. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo pharmacology, clinical trial data, and detailed experimental protocols. The information is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their studies of TRPA1 channel function and its role in various physiological and pathological processes.
Introduction to this compound and TRPA1
The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel predominantly expressed on the plasma membrane of sensory neurons.[1] It functions as a primary sensor for a wide array of noxious stimuli, including environmental irritants, inflammatory mediators, and byproducts of oxidative stress.[1] Activation of TRPA1 leads to the influx of cations, primarily Ca2+ and Na+, resulting in neuronal depolarization and the transmission of pain signals to the central nervous system.[2] Beyond its role in nociception, TRPA1 is implicated in various other conditions such as chronic cough, asthma, and itch.[3]
This compound is a potent and selective antagonist of the TRPA1 receptor developed by Glenmark Pharmaceuticals.[4][5] Its ability to specifically block the TRPA1 channel makes it an invaluable tool for dissecting the physiological and pathophysiological roles of this ion channel.
Mechanism of Action
This compound functions as a direct antagonist of the TRPA1 ion channel. By binding to the channel, it prevents the conformational changes induced by agonist binding, thereby inhibiting the influx of cations and subsequent neuronal activation.[2] This blockade of TRPA1 signaling effectively mitigates the downstream consequences of channel activation, such as the release of pro-inflammatory neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and Substance P.
Below is a diagram illustrating the signaling pathway of TRPA1 and the inhibitory action of this compound.
Quantitative Data
In Vitro Potency and Selectivity
This compound demonstrates high potency in inhibiting the human TRPA1 channel, as evidenced by its low nanomolar IC50 values in various cell lines. Importantly, it exhibits significant selectivity for TRPA1 over other members of the TRP channel family.
| Target | Cell Line | Agonist | IC50 (nM) | Reference |
| hTRPA1 | CHO | Citric Acid | 4.6 | [6] |
| hTRPA1 | A549 | Citric Acid | 5.0 | [6] |
| hTRPA1 | CCD19-Lu | Citric Acid | 8.2 | [6] |
| TRP Channel | % Inhibition at 1 µM this compound | Reference |
| TRPV1 | 5.6% | [7] |
| TRPV3 | 27.3% | [7] |
| TRPV4 | 8.2% | [7] |
| TRPM8 | 8.6% | [7] |
In Vivo Efficacy (Antitussive Model)
In a preclinical model of citric acid-induced cough in guinea pigs, this compound demonstrated a dose-dependent reduction in cough frequency, highlighting its potential for treating respiratory conditions mediated by TRPA1 activation.
| Dose (mg/kg, i.p.) | % Inhibition of Cough | Reference |
| 60 | 79% | [7] |
| 100 | 89% | [7] |
Clinical Efficacy (Painful Diabetic Neuropathy)
A Phase 2a, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of this compound in patients with painful diabetic peripheral neuropathy.[8] While the study did not meet its primary endpoint in the overall population, a statistically significant and clinically relevant response was observed in a sub-group of patients with preserved small nerve fiber function.[9][10]
| Parameter | This compound (250 mg BID) | Placebo | Reference |
| Number of Patients | 72 | 66 | [9] |
| Treatment Duration | 4 weeks | 4 weeks | [11] |
| Change in 24-hour Average Pain Intensity (Overall Population) | -1.9 (1.66) | -1.7 (1.58) | [9] |
| LS Mean Difference (95% CI) | -0.26 (-0.81 to 0.28) | - | [9] |
Experimental Protocols
In Vitro Calcium Influx Assay
This protocol describes a cell-based assay to measure the inhibitory effect of this compound on TRPA1 channel activation using a fluorescent calcium indicator.
Methodology:
-
Cell Culture: Maintain CHO, A549, or other suitable cells stably expressing human TRPA1 in appropriate culture medium.
-
Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates at a suitable density and allow them to adhere and grow for 24-48 hours.
-
Dye Loading: Wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the assay buffer and incubate for approximately 1 hour at 37°C.
-
Compound Incubation: Wash the cells to remove excess dye. Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Add a known concentration of a TRPA1 agonist (e.g., citric acid or allyl isothiocyanate - AITC) to all wells and immediately measure the change in fluorescence intensity over time, which corresponds to the influx of calcium.
-
Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction of the agonist-induced fluorescence signal. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vivo Citric Acid-Induced Cough Model (Guinea Pig)
This protocol outlines an in vivo model to assess the antitussive effects of this compound.
Methodology:
-
Animals: Use male Dunkin-Hartley guinea pigs.
-
Drug Administration: Administer this compound or the vehicle control via the desired route (e.g., intraperitoneal injection) at various doses.
-
Cough Induction: After a specific pretreatment time (e.g., 1-2 hours), place each animal individually in a whole-body plethysmography chamber. Expose the animals to an aerosol of citric acid solution (e.g., 0.3 M) for a set duration (e.g., 10 minutes).
-
Cough Recording: Record the number of coughs during the exposure period using a specialized cough detection system.
-
Data Analysis: Compare the mean number of coughs in the this compound-treated groups to the vehicle-treated group to determine the percentage of cough inhibition.
Conclusion
This compound is a well-characterized, potent, and selective TRPA1 antagonist that serves as a critical tool for researchers investigating the role of the TRPA1 channel in health and disease. Its demonstrated efficacy in preclinical models of cough and in a specific subpopulation of patients with painful diabetic neuropathy underscores the therapeutic potential of targeting TRPA1. This technical guide provides a solid foundation of data and experimental protocols to facilitate the use of this compound in advancing our understanding of TRPA1 biology and in the development of novel therapeutics. Further research is warranted to explore the full therapeutic utility of this compound and other TRPA1 antagonists in a range of clinical indications.
References
- 1. researchgate.net [researchgate.net]
- 2. expresspharma.in [expresspharma.in]
- 3. mdpi.com [mdpi.com]
- 4. Glenmark's TRPA1 Antagonist Shows Promise In Phase 2 Trial For Diabetic Neuropathy [clinicalleader.com]
- 5. Inflammation—the role of TRPA1 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glenmark's TRPA1 Antagonist 'GRC 17536' Shows Positive Data in a Proof of Concept Study [prnewswire.com]
- 7. TRPA1 - Wikipedia [en.wikipedia.org]
- 8. Criteria to assess in vivo performance of sustained release products: application to diltiazem formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Transient Receptor Potential Ankyrin 1 Receptor Activation In Vitro and In Vivo by Pro-tussive Agents: GRC 17536 as a Promising Anti-Tussive Therapeutic | PLOS One [journals.plos.org]
- 11. Clinical Research - Nerve and Muscle Center of Texas [nerveandmuscle.org]
GRC-17536: An In-depth Analysis of Cellular Selectivity Beyond TRPA1
For Researchers, Scientists, and Drug Development Professionals
GRC-17536, a clinical-stage compound developed by Glenmark Pharmaceuticals, is primarily characterized as a potent and highly selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2][3][4] This technical guide synthesizes the publicly available data on the cellular targets of this compound, with a specific focus on its activity beyond its primary target, TRPA1. While comprehensive off-target screening results remain proprietary, this document provides a detailed overview of its known selectivity profile, the experimental methodologies used for its characterization, and the broader context of safety pharmacology for TRPA1 antagonists.
High Selectivity of this compound for TRPA1
This compound has been consistently described as a highly selective TRPA1 antagonist, with a potency in the low nanomolar range (IC50 < 10 nM).[1][2] Reports indicate a selectivity of over 1000-fold for TRPA1 when compared against other Transient Receptor Potential (TRP) channels, as well as a broad panel of G-protein coupled receptors (GPCRs), enzymes, and other ion channels.[1][2] This high degree of selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects and associated toxicities.
Quantitative Selectivity Data
While a comprehensive list of all screened off-targets is not publicly available, some quantitative data on the selectivity of this compound against other members of the TRP channel family has been published. The following table summarizes the known inhibitory activity of this compound against a panel of TRP channels.
| Target | % Inhibition at 1 µM | Agonist Used |
| TRPA1 | Potent Inhibition (IC50 < 10 nM) | Allyl isothiocyanate (AITC), Formalin, H2O2, Crotonaldehyde, 15-dPGJ2, Citric Acid |
| TRPV1 | 5.6% | Capsaicin (1 µM) |
| TRPV3 | 27.3% | 2-APB (1 mM) |
| TRPV4 | 8.2% | 4α-PDD (30 µM) |
| TRPM8 | 8.6% | Icilin (250 nM) |
Data compiled from Mukhopadhyay et al., 2014.
This data demonstrates the pronounced selectivity of this compound for TRPA1 over other closely related TRP channels at a concentration significantly higher than its therapeutic target IC50.
Experimental Protocols
The following sections detail the methodologies employed in the characterization of this compound's cellular selectivity.
TRP Channel Selectivity Screening via Calcium Fluorescence Assay
This assay is a common method to assess the functional activity of ion channels.
Objective: To determine the inhibitory effect of this compound on the activation of various TRP channels.
Cell Lines:
-
Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing the human TRP channel of interest (e.g., hTRPV1, hTRPV3, hTRPV4, hTRPM8).
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Specific TRP channel agonists (e.g., Capsaicin for TRPV1, 2-APB for TRPV3, 4α-PDD for TRPV4, Icilin for TRPM8).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Multi-well plates (e.g., 96-well or 384-well).
-
Fluorescence plate reader with automated liquid handling.
Procedure:
-
Cell Plating: Seed the stable cell lines into multi-well plates and grow to a confluent monolayer.
-
Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye for a specified time (e.g., 1 hour) at 37°C.
-
Compound Incubation: Wash the cells with assay buffer and then incubate with various concentrations of this compound or vehicle (DMSO) for a predetermined period (e.g., 15-30 minutes).
-
Agonist Stimulation and Signal Detection: Place the plate in the fluorescence reader. Initiate fluorescence reading and then add the specific TRP channel agonist to each well.
-
Data Analysis: The change in fluorescence intensity, indicative of intracellular calcium influx, is measured. The inhibitory effect of this compound is calculated as a percentage of the response seen with the agonist alone. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathway of TRPA1 and a generalized workflow for assessing compound selectivity.
Caption: TRPA1 Signaling Pathway and Inhibition by this compound.
Caption: General Workflow for Drug Selectivity Profiling.
Broader Off-Target Screening Considerations
For a compound like this compound entering clinical development, the off-target screening would have been extensive and conducted according to regulatory guidelines. While the specific panels used for this compound are not public, such screening typically includes:
-
Receptor Binding Assays: A broad panel of radioligand binding assays against a wide array of GPCRs, ion channels, and transporters to identify potential binding interactions.
-
Enzyme Inhibition Assays: Screening against a panel of common enzyme targets, such as kinases and proteases, to assess potential inhibitory activity.
-
Functional Cellular Assays: For any identified binding "hits," functional assays are conducted to determine if the binding translates to a functional effect (agonist or antagonist activity).
-
hERG Channel Assay: A critical safety screen to assess the potential for QT interval prolongation and cardiac arrhythmias.
The consistent reporting of this compound as being well-tolerated with no evidence of CNS or other drug-related side effects in clinical trials suggests that no significant, clinically relevant off-target activities were identified during these comprehensive preclinical safety assessments.[3][4]
Conclusion
The available evidence strongly indicates that this compound is a highly selective TRPA1 antagonist. The limited publicly available quantitative data supports a significant selectivity margin against other TRP channels. While a detailed catalogue of its interactions with a wider range of cellular targets is not disclosed, the progression of this compound through clinical trials, coupled with reports of its favorable safety profile, suggests a low propensity for significant off-target effects. Future publications or regulatory disclosures may provide a more comprehensive picture of the full cellular target profile of this compound.
References
- 1. TRPA1 as a drug target—promise and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glenmark's TRPA1 Antagonist 'GRC 17536' Shows Positive Data in a Proof of Concept Study [prnewswire.com]
- 3. Glenmark's TRPA1 Antagonist Shows Promise In Phase 2 Trial For Diabetic Neuropathy [clinicalleader.com]
- 4. Glenmark Announces the Discovery of a Novel Chemical Entity 'GRC 17536', a TRPA1 Receptor Antagonist, a Potential First-in-Class Molecule Globally [prnewswire.com]
GRC-17536: A Potent and Selective TRPA1 Antagonist for the Modulation of Sensory Neuron Excitability
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
GRC-17536 is a first-in-class, potent, and highly selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2] This channel is a key sensor of noxious stimuli on primary sensory neurons, playing a crucial role in the signaling of pain, inflammation, and cough.[1][3] Preclinical and clinical investigations have demonstrated the potential of this compound to modulate sensory neuron excitability and alleviate pathological conditions such as neuropathic pain and chronic cough. This technical guide provides a comprehensive overview of the mechanism of action, quantitative data from key experiments, detailed experimental protocols, and the signaling pathways affected by this compound.
Introduction to this compound and its Target: The TRPA1 Channel
The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel predominantly expressed on the peripheral and central terminals of nociceptive primary sensory neurons, including Aδ and C fibers.[1][3] It functions as a cellular sensor for a wide array of exogenous and endogenous irritants, including environmental irritants, inflammatory mediators, and products of oxidative stress. Activation of TRPA1 leads to an influx of cations, primarily Ca2+ and Na+, resulting in depolarization of the neuronal membrane and the initiation of action potentials that are transmitted to the central nervous system, culminating in the sensation of pain.
This compound, developed by Glenmark Pharmaceuticals, is an orally available small molecule designed to selectively inhibit the TRPA1 channel.[2] Its high potency and selectivity make it a valuable tool for investigating the role of TRPA1 in sensory neuron function and a promising therapeutic candidate for conditions characterized by sensory neuron hyperexcitability.
Mechanism of Action of this compound
This compound exerts its effects by directly antagonizing the TRPA1 ion channel. By binding to the channel, it prevents the conformational changes induced by agonist binding, thereby inhibiting ion influx and subsequent neuronal depolarization. This blockade of TRPA1 activity at the peripheral terminals of sensory neurons reduces the generation of nociceptive signals. Furthermore, by acting on the central terminals of these neurons in the spinal cord, this compound may also modulate the release of neurotransmitters, such as calcitonin gene-related peptide (CGRP) and Substance P, which are involved in pain transmission and neurogenic inflammation.[4]
Signaling Pathway of TRPA1 Activation and Inhibition by this compound
Quantitative Data
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Selectivity Profile of this compound
| Target | IC50 (nM) | Fold Selectivity vs. TRPA1 |
| TRPA1 | < 10 | - |
| TRPV1 | > 10,000 | > 1000 |
| TRPV3 | > 10,000 | > 1000 |
| TRPV4 | > 10,000 | > 1000 |
| TRPM8 | > 10,000 | > 1000 |
| Data sourced from Glenmark Pharmaceuticals press release and Mukhopadhyay et al., 2014.[2][5] |
Table 2: Preclinical In Vivo Efficacy of this compound
| Animal Model | Endpoint | This compound Dose | Efficacy |
| Freund's Complete Adjuvant (FCA) Induced Inflammatory Pain | Reversal of Hyperalgesia | < 10 mg/kg (p.o.) | EC50 |
| Chronic Constriction Injury (CCI) Induced Neuropathic Pain | Reversal of Hyperalgesia | < 10 mg/kg (p.o.) | EC50 |
| Citric Acid-Induced Cough (Guinea Pig) | Inhibition of Cough Response | 60 mg/kg (i.p.) | 79% |
| Citric Acid-Induced Cough (Guinea Pig) | Inhibition of Cough Response | 100 mg/kg (i.p.) | 89% |
| Data sourced from Glenmark Pharmaceuticals press release and Mukhopadhyay et al., 2014.[2][4] |
Table 3: Phase 2a Clinical Trial Results in Painful Diabetic Peripheral Neuropathy (ISC-17536)
| Population | Primary Endpoint | This compound (250 mg BID) | Placebo |
| Intent-to-Treat (ITT) | Change in 24-hour Average Pain Intensity (NRS) from Baseline to Week 4 | -1.9 (SD 1.66) | -1.7 (SD 1.58) |
| Subgroup with Preserved Small Nerve Fiber Function | Change in 24-hour Average Pain Intensity (NRS) from Baseline to Week 4 | Statistically Significant and Clinically Meaningful Improvement vs. Placebo | - |
| Data from the proof-of-concept study of ISC-17536 (this compound). The study did not meet its primary endpoint in the overall population but showed a significant effect in a predefined subgroup. Data sourced from Jain et al., 2022 and Glenmark press release.[6][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
In Vitro Calcium Influx Assay
This protocol is designed to assess the inhibitory activity of this compound on TRPA1 channels expressed in a heterologous system.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with human TRPA1 (hTRPA1/CHO).
-
Assay Principle: TRPA1 activation by an agonist (e.g., allyl isothiocyanate - AITC, or citric acid) leads to an influx of extracellular Ca2+. This is measured using a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). The inhibitory effect of this compound is determined by its ability to reduce the agonist-induced fluorescence signal.
-
Protocol:
-
Cell Plating: Seed hTRPA1/CHO cells in 96-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Wash cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) and incubate with a Ca2+-sensitive dye (e.g., 2 µM Fluo-4 AM) for 60 minutes at 37°C.
-
Compound Incubation: Wash cells to remove excess dye and pre-incubate with various concentrations of this compound or vehicle for 15-30 minutes.
-
Agonist Stimulation and Measurement: Measure baseline fluorescence using a fluorescence plate reader. Add a TRPA1 agonist (e.g., 100 µM AITC) and immediately begin kinetic reading of the fluorescence signal for 2-5 minutes.
-
Data Analysis: The peak fluorescence response is normalized to the baseline. The IC50 value for this compound is calculated by fitting the concentration-response data to a four-parameter logistic equation.
-
Preclinical Model of Neuropathic Pain: Chronic Constriction Injury (CCI)
This model is used to evaluate the efficacy of this compound in alleviating neuropathic pain-like behaviors.
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.
-
Surgical Procedure:
-
Anesthetize the animal.
-
Expose the sciatic nerve in the mid-thigh level of one hind limb.
-
Place four loose ligatures of chromic gut suture around the nerve, spaced approximately 1 mm apart.
-
-
Behavioral Testing: Assess mechanical allodynia (pain in response to a non-painful stimulus) using von Frey filaments.
-
Place the animal in a testing chamber with a mesh floor.
-
Apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw until a withdrawal response is observed.
-
The paw withdrawal threshold (PWT) in grams is recorded.
-
-
Drug Administration and Efficacy Evaluation:
-
After the development of stable mechanical allodynia (typically 7-14 days post-surgery), administer this compound or vehicle orally.
-
Measure the PWT at various time points after drug administration.
-
Efficacy is determined by the reversal of the reduced PWT towards baseline levels.
-
Clinical Assessment: Quantitative Sensory Testing (QST)
The German Research Network on Neuropathic Pain (DFNS) standardized QST protocol was utilized in the clinical evaluation of this compound to phenotype patients and assess sensory nerve fiber function.[8][9][10][11]
-
Principle: QST measures the perception thresholds for various thermal and mechanical stimuli, providing a comprehensive profile of somatosensory function.
-
Parameters Measured:
-
Thermal Detection: Cold Detection Threshold (CDT), Warm Detection Threshold (WDT).
-
Thermal Pain: Cold Pain Threshold (CPT), Heat Pain Threshold (HPT).
-
Mechanical Detection: Mechanical Detection Threshold (MDT) using von Frey filaments.
-
Mechanical Pain: Mechanical Pain Threshold (MPT) using pinprick stimuli, Mechanical Pain Sensitivity (MPS) using a stimulus-response function for pinprick stimuli.
-
Vibration: Vibration Detection Threshold (VDT).
-
-
Procedure: A standardized battery of tests is performed on the affected and a contralateral, unaffected body area. The results are compared to age- and gender-matched normative data to identify sensory abnormalities (loss or gain of function). In the this compound trial, QST was used to identify a subgroup of patients with preserved small nerve fiber function.[7]
Conclusion
This compound is a potent and selective TRPA1 antagonist that has demonstrated efficacy in preclinical models of pain and cough, and has shown promising results in a specific subpopulation of patients with painful diabetic neuropathy. Its mechanism of action, centered on the inhibition of a key ion channel involved in nociception, highlights the therapeutic potential of targeting TRPA1 for the management of conditions driven by sensory neuron hyperexcitability. The data and protocols presented in this guide provide a comprehensive resource for researchers and clinicians interested in the further investigation and development of this compound and other TRPA1 antagonists.
References
- 1. Glenmark's TRPA1 Antagonist 'GRC 17536' Shows Positive Data in a Proof of Concept Study [prnewswire.com]
- 2. Glenmark Announces the Discovery of a Novel Chemical Entity 'GRC 17536', a TRPA1 Receptor Antagonist, a Potential First-in-Class Molecule Globally [prnewswire.com]
- 3. Glenmark’s TRPA1 antagonist shows positive data in a proof of concept study - Glenmark Pharmaceuticals Ltd. Latest News [moneyworks4me.com]
- 4. Transient Receptor Potential Ankyrin 1 Receptor Activation In Vitro and In Vivo by Pro-tussive Agents: GRC 17536 as a Promising Anti-Tussive Therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transient Receptor Potential Ankyrin 1 Receptor Activation In Vitro and In Vivo by Pro-tussive Agents: GRC 17536 as a Promising Anti-Tussive Therapeutic | PLOS One [journals.plos.org]
- 6. Glenmark Pharmaceuticals's TRPA1 Antagonist 'GRC 17536' Shows Positive Data In A Proof Of Concept Study - BioSpace [biospace.com]
- 7. Randomized, double-blind, placebo-controlled trial of ISC 17536, an oral inhibitor of transient receptor potential ankyrin 1, in patients with painful diabetic peripheral neuropathy: impact of preserved small nerve fiber function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative sensory testing in the German Research Network on Neuropathic Pain (DFNS): standardized protocol and reference values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative sensory testing in the German Research Network on Neuropathic Pain (DFNS): somatosensory abnormalities in 1236 patients with different neuropathic pain syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative sensory testing: a comprehensive protocol for clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. portal.fis.tum.de [portal.fis.tum.de]
Early-Stage Research on GRC-17536 for Cough: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GRC-17536 is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, which has been investigated as a potential therapeutic for respiratory disorders, including chronic cough. This technical guide provides an in-depth overview of the early-stage, preclinical research on this compound for the treatment of cough. It includes a summary of its mechanism of action, quantitative data from key in vivo and in vitro studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. While a Phase 2a clinical trial has been conducted to evaluate inhaled this compound in patients with refractory chronic cough, the detailed quantitative results of this study are not publicly available at this time.
Introduction to this compound and its Target: TRPA1
This compound is a novel chemical entity developed by Glenmark Pharmaceuticals that functions as a selective antagonist of the TRPA1 receptor.[1][2] TRPA1 is a non-selective cation channel predominantly expressed on the sensory nerve fibers of the vagus nerve that innervate the airways.[1] This ion channel acts as a sensor for a wide array of environmental irritants and endogenous inflammatory mediators that can trigger the cough reflex.[1][3] Activation of TRPA1 leads to an influx of calcium, resulting in neuronal depolarization and the initiation of the cough reflex. By blocking this receptor, this compound aims to inhibit the signaling cascade that leads to cough.[3][4][5]
Mechanism of Action
The primary mechanism of action of this compound in the context of cough is the inhibition of the TRPA1 ion channel on sensory nerve endings in the respiratory tract. In preclinical studies, this compound has been shown to concentration-dependently inhibit the influx of calcium (Ca²⁺) into TRPA1-expressing cells induced by pro-tussive agents like citric acid.[3][4][5] This antagonism of TRPA1 prevents the activation of sensory neurons and the subsequent transmission of cough-inducing signals.
Caption: this compound blocks the TRPA1 channel on sensory neurons.
Preclinical Efficacy Data
In Vivo Efficacy in a Guinea Pig Model of Cough
The anti-tussive effects of this compound were evaluated in a citric acid-induced cough model in guinea pigs. This is a standard preclinical model used to assess the potential of novel anti-tussive agents.
Table 1: In Vivo Efficacy of this compound in a Citric Acid-Induced Cough Model in Guinea Pigs
| Treatment Group | Dose (mg/kg) | Mean Inhibition of Cough (%) |
| This compound | 60 | 79 |
| This compound | 100 | 89 |
Data sourced from Mukhopadhyay et al., 2014.[4][5]
In Vitro Activity
The in vitro potency of this compound was assessed by its ability to inhibit calcium influx in cells expressing the TRPA1 receptor.
Table 2: In Vitro Activity of this compound
| Assay | Cell Type | Stimulus | Endpoint | Result |
| Calcium Influx | TRPA1-expressing cells | Citric Acid | Inhibition of Ca²⁺ influx | Concentration-dependent inhibition |
Details on the specific IC₅₀ value are not available in the provided search results.
Experimental Protocols
Citric Acid-Induced Cough in Guinea Pigs
This protocol outlines the methodology used to evaluate the in vivo anti-tussive efficacy of this compound.
Objective: To assess the ability of this compound to inhibit cough induced by a chemical irritant.
Animals: Male Hartley guinea pigs.[5]
Procedure:
-
Acclimatization: Animals are acclimatized to the experimental environment.
-
Drug Administration: A vehicle or this compound at specified doses (e.g., 60 and 100 mg/kg) is administered to the animals, typically via oral gavage.
-
Cough Induction: After a set pretreatment time, the animals are placed in a whole-body plethysmography chamber. A nebulized solution of citric acid (e.g., 0.4 M) is delivered into the chamber for a defined period (e.g., 3-5 minutes) to induce cough.[6]
-
Cough Recording: The number of coughs is recorded during and for a period after the citric acid challenge using a specialized cough detection system that analyzes changes in pressure within the plethysmograph and often incorporates audio and video recording.[7]
-
Data Analysis: The number of coughs in the this compound-treated groups is compared to the vehicle-treated group, and the percentage inhibition is calculated.
Caption: Workflow for the in vivo citric acid-induced cough model.
In Vitro Calcium Influx Assay
This protocol describes the method for assessing the in vitro antagonistic activity of this compound on the TRPA1 channel.
Objective: To measure the inhibition of TRPA1-mediated calcium influx by this compound.
Cell Lines: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing the human TRPA1 receptor.[5]
Procedure:
-
Cell Culture: TRPA1-expressing cells are cultured in 96-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which increases in fluorescence intensity upon binding to calcium.[8]
-
Compound Incubation: The cells are incubated with varying concentrations of this compound or a vehicle control.
-
Stimulation: A TRPA1 agonist, such as citric acid or allyl isothiocyanate (AITC), is added to the wells to stimulate the TRPA1 channel and induce calcium influx.[4][5]
-
Fluorescence Measurement: The change in fluorescence is measured in real-time using a microplate reader, such as a FlexStation 3.[8][9]
-
Data Analysis: The fluorescence signal from the this compound-treated wells is compared to the vehicle-treated wells to determine the concentration-dependent inhibition of calcium influx and to calculate parameters like the IC₅₀.
References
- 1. Glenmark's TRPA1 Antagonist 'GRC 17536' Shows Positive Data in a Proof of Concept Study [prnewswire.com]
- 2. Glenmark's TRPA1 Antagonist Shows Promise In Phase 2 Trial For Diabetic Neuropathy [clinicalleader.com]
- 3. Transient receptor potential ankyrin 1 receptor activation in vitro and in vivo by pro-tussive agents: GRC 17536 as a promising anti-tussive therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transient Receptor Potential Ankyrin 1 Receptor Activation In Vitro and In Vivo by Pro-tussive Agents: GRC 17536 as a Promising Anti-Tussive Therapeutic | PLOS One [journals.plos.org]
- 5. Transient Receptor Potential Ankyrin 1 Receptor Activation In Vitro and In Vivo by Pro-tussive Agents: GRC 17536 as a Promising Anti-Tussive Therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell-based calcium assay for medium to high throughput screening of TRP channel functions using FlexStation 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
GRC-17536: Application Notes and Protocols for In Vitro Calcium Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
GRC-17536 is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2] TRPA1 is a non-selective cation channel primarily expressed on sensory neurons and is a key player in mediating pain, inflammation, and respiratory responses to irritants.[1][3] As a cellular sensor for a wide range of noxious stimuli, including environmental irritants and inflammatory mediators, TRPA1 activation leads to an influx of calcium ions (Ca²⁺), triggering downstream signaling cascades.[1][2] this compound effectively blocks this channel, inhibiting the influx of calcium and thereby mitigating the physiological responses associated with TRPA1 activation.[2] These application notes provide a detailed protocol for utilizing this compound in an in vitro calcium imaging assay to assess its inhibitory activity on TRPA1 channels.
Mechanism of Action
This compound functions by directly antagonizing the TRPA1 ion channel. In its activated state, the TRPA1 channel opens, allowing cations, including Ca²⁺, to flow into the cell down their electrochemical gradient. This influx of Ca²⁺ serves as a second messenger, initiating various cellular responses. This compound binds to the TRPA1 channel, preventing its opening by agonists and thereby inhibiting the rise in intracellular calcium concentration.
Caption: this compound signaling pathway.
Quantitative Data Summary
The inhibitory potency of this compound has been quantified in various cell lines by determining its half-maximal inhibitory concentration (IC₅₀) against agonist-induced calcium influx. A lower IC₅₀ value indicates greater potency.
| Cell Line | Agonist | This compound IC₅₀ (nM) | Reference |
| CCD19-Lu | Citric Acid | 8.2 | |
| A549 | Citric Acid | 5.0 | |
| hTRPA1/CHO | Citric Acid | 4.6 |
Experimental Protocol: In Vitro Calcium Imaging Assay
This protocol details the steps for a fluorescent-based in vitro calcium imaging assay to measure the inhibitory effect of this compound on TRPA1 channel activation in a 96-well plate format, suitable for a fluorescence plate reader.
Materials and Reagents
-
Cell Lines: Human lung fibroblast cell line (CCD19-Lu), human lung adenocarcinoma cell line (A549), or Chinese Hamster Ovary cells stably expressing human TRPA1 (hTRPA1/CHO).
-
This compound
-
TRPA1 Agonist: e.g., Citric Acid or Allyl isothiocyanate (AITC)
-
Calcium-sensitive fluorescent dye: Fluo-4 AM or Fura-2 AM
-
Pluronic F-127
-
Probenecid (optional, can improve dye retention in some cell types)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Cell Culture Medium: As appropriate for the chosen cell line (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
96-well black, clear-bottom assay plates
-
DMSO (for dissolving compounds)
Experimental Workflow
Caption: In vitro calcium imaging workflow.
Step-by-Step Methodology
1. Cell Preparation and Seeding:
-
Culture cells in appropriate medium supplemented with FBS and penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
On the day before the assay, harvest the cells using Trypsin-EDTA and seed them into 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the plates overnight at 37°C.
2. Preparation of Solutions:
-
This compound Stock Solution: Prepare a concentrated stock solution of this compound in DMSO.
-
Agonist Stock Solution: Prepare a concentrated stock solution of the TRPA1 agonist (e.g., 1 M Citric Acid in dH₂O) in the appropriate solvent.
-
Dye Loading Solution: Prepare a 2X working solution of the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) in Assay Buffer. To aid in dye solubilization, add Pluronic F-127 to a final concentration of 0.04%. If using probenecid, it can be added to the Assay Buffer at a final concentration of 2.5 mM.
3. Dye Loading:
-
Remove the culture medium from the wells.
-
Wash the cells once with 100 µL of Assay Buffer.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
After incubation, gently wash the cells twice with 100 µL of Assay Buffer, leaving 100 µL of buffer in each well after the final wash.
4. Compound Incubation:
-
Prepare serial dilutions of this compound in Assay Buffer at 2X the final desired concentrations.
-
Add 100 µL of the this compound dilutions to the respective wells. For control wells (agonist only), add 100 µL of Assay Buffer.
-
Incubate the plate at room temperature for 15 minutes in the dark.
5. Calcium Flux Measurement:
-
Set up the fluorescence plate reader to measure fluorescence at the appropriate wavelengths for the chosen dye (e.g., Ex/Em = 490/525 nm for Fluo-4).
-
Record a stable baseline fluorescence for 10-20 seconds.
-
Using the plate reader's injection system, add the TRPA1 agonist (e.g., citric acid to a final concentration of 30 mM) to all wells.
-
Immediately begin a kinetic read of the fluorescence signal for at least 120 seconds.
6. Data Analysis:
-
The change in intracellular calcium is measured as the change in fluorescence intensity over time.
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the control wells (agonist only).
-
Plot the normalized response against the concentration of this compound.
-
Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Troubleshooting
-
Low Signal-to-Noise Ratio:
-
Optimize cell seeding density.
-
Increase dye loading time or concentration.
-
Ensure complete removal of culture medium containing serum, as it can interfere with dye loading.
-
-
High Background Fluorescence:
-
Ensure thorough washing after dye loading.
-
Use phenol red-free medium and assay buffer.
-
-
Cell Detachment:
-
Handle the plate gently during washing steps.
-
Ensure the use of appropriate cell culture-treated plates.
-
-
Variability Between Wells:
-
Ensure uniform cell seeding.
-
Mix all solutions thoroughly before adding to the wells.
-
Check for and eliminate any bubbles in the wells.
-
References
Application Notes and Protocols for GRC-17536 in Guinea Pig Cough Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic cough is a prevalent and often debilitating condition with limited effective treatment options. The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, expressed on sensory nerve fibers in the airways, has emerged as a key mediator of cough in response to various environmental irritants and inflammatory stimuli. GRC-17536 is a potent and selective antagonist of the TRPA1 receptor, showing promise as a novel anti-tussive agent. This document provides detailed application notes and protocols for the use of this compound in the well-established guinea pig model of citric acid-induced cough.
Mechanism of Action
This compound exerts its anti-tussive effect by specifically blocking the TRPA1 ion channel. In the airways, vagal sensory nerves express TRPA1 receptors.[1][2] When activated by pro-tussive agents like citric acid, TRPA1 channels open, leading to an influx of calcium ions (Ca²⁺).[1][3] This depolarization of the sensory neuron triggers the release of neurotransmitters, which propagates a signal to the brainstem, ultimately resulting in the cough reflex.[4] this compound, by antagonizing the TRPA1 receptor, prevents this initial activation and subsequent signaling cascade, thereby inhibiting the cough response.[1][2][3]
Data Presentation
The efficacy of this compound in the guinea pig citric acid-induced cough model is summarized in the table below. The data demonstrates a dose-dependent inhibition of cough with oral administration of this compound.
| Dose of this compound (mg/kg, p.o.) | Mean Cough Inhibition (%) | Mean Free Plasma Concentration (nM) | Reference |
| 60 | 79% | Not Reported | [1] |
| 100 | 89% | ~ in vitro IC₅₀ | [1] |
Signaling Pathway
The following diagram illustrates the proposed signaling pathway of cough induction by a TRPA1 agonist and the inhibitory action of this compound.
Experimental Protocols
Citric Acid-Induced Cough Model in Guinea Pigs
This protocol describes the induction of cough in guinea pigs using citric acid and the evaluation of the anti-tussive effects of this compound.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400 g)
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose in sterile saline)
-
Citric acid solution (0.4 M in sterile saline)
-
Whole-body plethysmography chamber
-
Nebulizer
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimatize guinea pigs to the laboratory conditions for at least 3-5 days before the experiment. House them in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Dosing:
-
Prepare fresh solutions of this compound in the vehicle on the day of the experiment.
-
Administer this compound or vehicle orally (p.o.) to the guinea pigs at the desired doses (e.g., 60 mg/kg, 100 mg/kg).
-
The typical volume for oral gavage in guinea pigs is 1-2 ml/kg.
-
Allow for a pre-treatment period of 1 hour before the citric acid challenge.
-
-
Cough Induction and Measurement:
-
Place each guinea pig individually into the whole-body plethysmography chamber and allow for a 5-10 minute acclimatization period.
-
Connect the nebulizer containing the 0.4 M citric acid solution to the chamber.
-
Expose the guinea pig to the citric acid aerosol for a period of 10 minutes.
-
Simultaneously, record the respiratory patterns and sounds using the plethysmography software and a microphone.
-
The number of coughs is counted by trained observers during the 10-minute exposure period. A cough is characterized by a distinctive explosive sound and a sharp transient increase in airflow and pressure.
-
-
Data Analysis:
-
The primary endpoint is the total number of coughs during the exposure period.
-
Calculate the percentage inhibition of cough for each this compound treated group compared to the vehicle-treated control group using the following formula:
-
% Inhibition = [1 - (Mean coughs in treated group / Mean coughs in vehicle group)] * 100
-
-
Statistical analysis can be performed using appropriate methods such as a one-way ANOVA followed by a post-hoc test to compare the treated groups with the control group. A p-value of < 0.05 is typically considered statistically significant.
-
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for evaluating this compound in the guinea pig cough model.
Conclusion
The guinea pig citric acid-induced cough model is a robust and reliable method for evaluating the in vivo efficacy of novel anti-tussive agents. This compound has demonstrated significant, dose-dependent inhibition of cough in this model, supporting its development as a potential therapeutic for chronic cough. The protocols and information provided herein offer a comprehensive guide for researchers and drug development professionals seeking to investigate the anti-tussive properties of this compound and other TRPA1 antagonists.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. A new screening method for evaluating antitussives in conscious guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TRPA1 activation in a human sensory neuronal model: relevance to cough hypersensitivity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cough reflex induced by microinjection of citric acid into the larynx of guinea pigs: new coughing model - PubMed [pubmed.ncbi.nlm.nih.gov]
GRC-17536: Application Notes and Protocols for Diabetic Neuropathy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GRC-17536 is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2] TRPA1 is a critical sensor for painful stimuli, including mechanical, thermal, and chemical irritants, and is highly expressed on nociceptive neurons.[2] In the context of diabetic neuropathy, a common and debilitating complication of diabetes, TRPA1 is implicated in the generation and maintenance of neuropathic pain.[1][2] Preclinical and clinical studies have demonstrated the potential of this compound to alleviate pain in diabetic neuropathy by blocking TRPA1-mediated signaling.[1][3] These application notes provide a comprehensive overview of the use of this compound in diabetic neuropathy research, including its mechanism of action, relevant experimental protocols, and key data.
Mechanism of Action: TRPA1 Antagonism in Diabetic Neuropathy
Diabetic neuropathy is characterized by nerve damage that can lead to chronic pain, numbness, and tingling.[1] The TRPA1 ion channel is a key player in the hypersensitivity of sensory neurons observed in this condition.[2] Endogenous inflammatory and oxidative stress mediators, which are elevated in diabetes, can activate TRPA1, leading to an influx of calcium ions and subsequent neuronal hyperexcitability and pain signaling.
This compound acts as a competitive antagonist at the TRPA1 receptor, preventing its activation by noxious stimuli. This blockade of TRPA1 is believed to reduce the hyperexcitability of sensory neurons, thereby alleviating the symptoms of neuropathic pain.[1][2] Preclinical studies have shown that antagonizing TRPA1 can not only reduce pain hypersensitivity but may also prevent further nerve fiber damage and functional loss.[1][2]
Preclinical Research Applications
This compound has been evaluated in animal models of diabetic neuropathy, primarily the streptozotocin (STZ)-induced diabetic rat model.[4][5] These studies are crucial for assessing the efficacy and mechanism of action of novel analgesic compounds.
Key Preclinical Experiments and Protocols
1. Induction of Diabetic Neuropathy (Streptozotocin Model)
The STZ-induced diabetic rat model is a widely used and well-characterized model for type 1 diabetes that develops peripheral neuropathy.[4][5]
-
Objective: To induce hyperglycemia and subsequent diabetic neuropathy in rodents.
-
Materials:
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
Male Sprague-Dawley rats (250-300g)
-
Glucometer and test strips
-
-
Protocol:
-
Fast rats overnight (12-18 hours) with free access to water.
-
Prepare a fresh solution of STZ in cold citrate buffer. The dose can range from 40-75 mg/kg. A common protocol uses a single intraperitoneal (i.p.) injection of 65-75 mg/kg or two injections of 75 mg/kg on successive days.
-
Inject the STZ solution i.p. into the fasted rats.
-
Return animals to their cages with free access to food and water. Provide a 10% sucrose solution for the first 24 hours to prevent initial hypoglycemia.
-
Monitor blood glucose levels from tail vein blood samples starting 24-72 hours post-injection and then weekly. Animals with blood glucose levels ≥ 15 mM (or >250 mg/dL) are considered diabetic.
-
Allow 2-4 weeks for the development of neuropathic pain symptoms, which can be assessed using behavioral tests.
-
2. Assessment of Mechanical Allodynia (von Frey Test)
Mechanical allodynia, a condition where non-painful stimuli are perceived as painful, is a hallmark of neuropathic pain and is commonly measured using the von Frey test.[6][7]
-
Objective: To quantify the mechanical withdrawal threshold in rodent hind paws.
-
Materials:
-
von Frey filaments (a series of calibrated monofilaments) or an electronic von Frey apparatus.
-
Elevated wire mesh platform.
-
Plexiglas enclosures for animal habituation.
-
-
Protocol:
-
Acclimate the rats to the testing environment by placing them in individual Plexiglas chambers on the wire mesh floor for at least 30 minutes before testing.[8]
-
Apply the von Frey filaments to the plantar surface of the hind paw with increasing force. In the up-down method, a positive response (paw withdrawal) leads to the use of a filament with a lower force, while a lack of response leads to a filament with a higher force.[7][9]
-
The 50% withdrawal threshold is calculated based on the pattern of responses.[9]
-
For electronic von Frey, apply a gradually increasing pressure to the paw until withdrawal occurs. The force at which the paw is withdrawn is recorded.[6]
-
Repeat the measurement several times on each paw with a 3-5 minute interval between stimulations.[6]
-
Representative Preclinical Data
The following table summarizes hypothetical but representative data from a preclinical study evaluating this compound in a rat model of diabetic neuropathy.
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) - Baseline | Paw Withdrawal Threshold (g) - Post-Treatment | % Reversal of Allodynia |
| Vehicle Control | - | 15.2 ± 1.1 | 4.8 ± 0.5 | 0% |
| This compound | 10 | 14.9 ± 1.3 | 8.2 ± 0.7 | 34% |
| This compound | 30 | 15.1 ± 1.0 | 11.5 ± 0.9 | 66% |
| Positive Control (e.g., Gabapentin) | 100 | 15.0 ± 1.2 | 10.9 ± 0.8 | 60% |
| p < 0.05, **p < 0.01 vs. Vehicle Control. Data are presented as mean ± SEM. |
Clinical Research Applications
This compound has been investigated in a Phase 2a clinical trial for the treatment of painful diabetic neuropathy.[1][2] The findings from this trial provide valuable insights for researchers and drug developers in the field.
Phase 2a Clinical Trial Overview
-
Study Design: A randomized, double-blind, placebo-controlled, multi-center, proof-of-concept study.[1][2]
-
Patient Population: 138 patients in Europe and India with painful diabetic neuropathy.[1][2]
-
Primary Endpoint: Change from baseline in the mean 24-hour average pain intensity score on an 11-point Numeric Rating Scale (NRS).
-
Key Findings:
-
The study did not meet its primary endpoint in the overall patient population.
-
However, a statistically significant and clinically relevant response was observed in a predefined sub-group of patients with moderate to severe pain who had relatively intact sensory responses, as determined by quantitative sensory testing.[1][2][10]
-
This compound was well-tolerated with no evidence of central nervous system (CNS) or other drug-related side effects.[1][2]
-
Clinical Trial Data Summary
| Parameter | This compound Group | Placebo Group |
| Baseline Pain Score (NRS) | 6.0 ± 1.04 | 6.1 ± 1.07 |
| Change from Baseline (Week 4) | -1.9 ± 1.66 | -1.7 ± 1.58 |
| LS Mean Difference (95% CI) | -0.26 (-0.81 to 0.28) | - |
| *Data from the overall intent-to-treat population. NRS = Numeric Rating Scale; LS = Least Squares; CI = Confidence Interval.[10] |
Conclusion
This compound, as a selective TRPA1 antagonist, represents a targeted therapeutic approach for diabetic neuropathic pain. The preclinical data support its mechanism of action in alleviating mechanical allodynia in relevant animal models. While the Phase 2a clinical trial did not meet its primary endpoint in the broad population, the positive results in a specific patient phenotype with preserved small nerve fiber function highlight the importance of patient stratification in clinical trial design for neuropathic pain.[10][11] These application notes and protocols provide a framework for researchers to further investigate the potential of this compound and other TRPA1 antagonists in the treatment of diabetic neuropathy.
References
- 1. Glenmark's TRPA1 Antagonist Shows Promise In Phase 2 Trial For Diabetic Neuropathy [clinicalleader.com]
- 2. Glenmark's TRPA1 Antagonist 'GRC 17536' Shows Positive Data in a Proof of Concept Study [prnewswire.com]
- 3. Transient receptor potential ankyrin 1 (TRPA1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Animal models of painful diabetic neuropathy: the STZ rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Streptozotocin induced Rodent Diabetic Neuropathy Model - Creative Biolabs [creative-biolabs.com]
- 6. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 7. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2.10. von Frey Test for Determining Mechanical Allodynia [bio-protocol.org]
- 9. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 10. Randomized, double-blind, placebo-controlled trial of ISC 17536, an oral inhibitor of transient receptor potential ankyrin 1, in patients with painful diabetic peripheral neuropathy: impact of preserved small nerve fiber function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Randomized, double-blind, placebo-controlled trial of ISC 17536, an oral inhibitor of transient receptor potential ankyrin 1, in patients with painful diabetic peripheral neuropathy: impact of preserved small nerve fiber function - PubMed [pubmed.ncbi.nlm.nih.gov]
GRC-17536: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of GRC-17536, a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, in cell culture experiments.[1][2][3] The information is intended to guide researchers in pharmacology, drug discovery, and related fields.
This compound has been investigated for its potential therapeutic effects in conditions such as neuropathic pain and chronic cough.[1][2][4] Its mechanism of action involves the inhibition of the TRPA1 receptor, a non-selective cation channel that plays a crucial role in sensing a variety of noxious stimuli.[2][5]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on preclinical studies.
| Parameter | Value | Cell Lines/Conditions | Reference |
| IC50 | < 10 nM | hTRPA1/CHO, CCD19-Lu, A549 | [3] |
| Selectivity | > 1000-fold | Over other TRP channels, GPCRs, enzymes, and ion channels | [3] |
| In vitro Inhibition | ~50% at 10 nM | Inhibition of agonist-induced Ca2+ uptake | [6] |
Signaling Pathway of TRPA1 Antagonism by this compound
The diagram below illustrates the mechanism by which this compound antagonizes the TRPA1 receptor, thereby blocking downstream signaling events. TRPA1 can be activated by various stimuli, leading to an influx of calcium and subsequent cellular responses. This compound directly blocks this channel, preventing these downstream effects.
Caption: Mechanism of this compound as a TRPA1 antagonist.
Experimental Protocols
Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of stock and working solutions of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Appropriate cell culture medium (e.g., DMEM, F-12)
-
Pipettes and sterile, filtered pipette tips
Storage Conditions:
-
Short-term (days to weeks): 0 - 4°C, protected from light.[3]
-
Long-term (months to years): -20°C, protected from light.[3]
Protocol:
-
Stock Solution Preparation (e.g., 10 mM):
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Aseptically weigh the required amount of this compound powder. The molecular weight of this compound is 516.46 g/mol .[3]
-
Dissolve the powder in an appropriate volume of DMSO to achieve the desired stock concentration (e.g., for 1 mg of this compound, add 193.6 µL of DMSO for a 10 mM stock solution).
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term use.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control in your experiments contains the same final concentration of DMSO as the this compound treated samples.
-
Use the freshly prepared working solutions for your cell-based assays.
-
Calcium Influx Assay Using a Fluorescent Indicator
This protocol outlines a method to assess the inhibitory effect of this compound on TRPA1-mediated calcium influx in cultured cells.[6] This assay is based on the use of a calcium-sensitive fluorescent dye.
Materials:
-
TRPA1-expressing cells (e.g., hTRPA1/CHO, A549, or CCD19-Lu)
-
96-well black, clear-bottom cell culture plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
TRPA1 agonist (e.g., allyl isothiocyanate (AITC) or citric acid)
-
This compound working solutions
-
Fluorescence plate reader with appropriate filters for the chosen dye
Experimental Workflow Diagram:
Caption: Workflow for a calcium influx assay.
Protocol:
-
Cell Seeding:
-
Seed the TRPA1-expressing cells into a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
-
-
Dye Loading:
-
Prepare the dye loading solution containing the calcium-sensitive fluorescent dye (e.g., 2 µM Fluo-4 AM) and a dispersing agent like Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Aspirate the culture medium from the wells and wash once with HBSS.
-
Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C or room temperature, protected from light.
-
-
Compound Incubation:
-
Wash the cells gently with HBSS to remove excess dye.
-
Add HBSS containing various concentrations of this compound or the vehicle control (DMSO) to the respective wells.
-
Incubate for 15-30 minutes at room temperature.[6]
-
-
Agonist Stimulation and Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader.
-
Set the instrument to record fluorescence at appropriate excitation and emission wavelengths for the chosen dye.
-
Establish a baseline fluorescence reading for a short period.
-
Inject the TRPA1 agonist (e.g., AITC) into the wells and continue to record the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
-
Safety Precautions
This compound is a research chemical. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Consult the Safety Data Sheet (SDS) for more detailed safety information.
References
- 1. Glenmark's TRPA1 Antagonist Shows Promise In Phase 2 Trial For Diabetic Neuropathy [clinicalleader.com]
- 2. Glenmark's TRPA1 Antagonist 'GRC 17536' Shows Positive Data in a Proof of Concept Study [prnewswire.com]
- 3. medkoo.com [medkoo.com]
- 4. Transient Receptor Potential Ankyrin 1 Receptor Activation In Vitro and In Vivo by Pro-tussive Agents: GRC 17536 as a Promising Anti-Tussive Therapeutic | PLOS One [journals.plos.org]
- 5. TRPA1 - Wikipedia [en.wikipedia.org]
- 6. Transient Receptor Potential Ankyrin 1 Receptor Activation In Vitro and In Vivo by Pro-tussive Agents: GRC 17536 as a Promising Anti-Tussive Therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
GRC-17536: Application Notes and Protocols for In Vivo Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GRC-17536, also known as ISC-17536, is a potent, selective, and orally bioavailable antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2] TRPA1 is a critical sensor for pain, inflammation, and respiratory conditions, making it a compelling target for novel analgesic therapies.[1] Preclinical studies have demonstrated the efficacy of this compound in various rodent models of inflammatory and neuropathic pain.[2][3][4] This document provides detailed application notes and protocols for the use of this compound in relevant in vivo pain models, based on publicly available data.
Mechanism of Action & Signaling Pathway
This compound functions by blocking the TRPA1 ion channel, which is predominantly expressed on primary sensory neurons.[3] TRPA1 is activated by a wide range of exogenous and endogenous irritants, including environmental toxins, inflammatory mediators, and byproducts of oxidative stress. Activation of the TRPA1 channel leads to an influx of cations, primarily calcium (Ca²⁺), resulting in depolarization of the neuron and the transmission of pain signals to the central nervous system. By antagonizing this channel, this compound effectively inhibits the signaling cascade at an early stage, thereby reducing pain hypersensitivity.
Below is a diagram illustrating the TRPA1 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound in preclinical models.
Table 1: In Vivo Efficacy in Pain Models
| Pain Model | Species | Administration Route | Effective Dose (EC₅₀) | Maximum Efficacy (EDmax) Dose Range | Outcome Measure | Reference |
| Freund's Complete Adjuvant (CFA)-Induced Inflammatory Pain | Rodent | Oral | < 10 mg/kg | 10 - 30 mg/kg | Reversal of Hyperalgesia | [2] |
| Chronic Constriction Injury (CCI)-Induced Neuropathic Pain | Rodent | Oral | < 10 mg/kg | 10 - 30 mg/kg | Reversal of Hyperalgesia | [2] |
Table 2: In Vivo Study in a Non-Pain Model for Dosage Reference
| Model | Species | Administration Route | Doses Tested | Observed Effect | Reference |
| Citric Acid-Induced Cough | Guinea Pig | Intraperitoneal | 60 and 100 mg/kg | 79% and 89% inhibition of cough, respectively |
Experimental Protocols
The following are detailed protocols for two key in vivo pain models in which this compound has been shown to be effective. These protocols are based on standard, publicly available methodologies and the reported effective dosage range for this compound.
Protocol 1: Freund's Complete Adjuvant (CFA)-Induced Inflammatory Pain in Rats
Objective: To assess the efficacy of orally administered this compound in reducing inflammatory pain-induced hypersensitivity.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
-
Complete Freund's Adjuvant (CFA)
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Isoflurane for anesthesia
-
Plantar test apparatus (for thermal hyperalgesia)
-
Electronic von Frey apparatus (for mechanical allodynia)
Experimental Workflow:
Procedure:
-
Animal Acclimatization: House rats under standard laboratory conditions for at least one week prior to the experiment.
-
Baseline Measurements: Acclimate the animals to the testing environment. Measure baseline paw withdrawal latency to a thermal stimulus (plantar test) and paw withdrawal threshold to a mechanical stimulus (von Frey test) for both hind paws.
-
Induction of Inflammation: Briefly anesthetize the rats with isoflurane. Inject 100 µL of CFA into the plantar surface of the right hind paw.
-
Pain Development: Allow 24 hours for the development of inflammation and pain hypersensitivity.
-
Drug Administration: Prepare this compound in the appropriate vehicle. Administer this compound orally at doses ranging from 10 to 30 mg/kg. A vehicle control group should also be included.
-
Post-Treatment Assessment: At various time points after drug administration (e.g., 1, 2, and 4 hours), re-assess mechanical and thermal hypersensitivity in both hind paws. The contralateral paw serves as an internal control.
-
Data Analysis: The paw withdrawal latency/threshold is recorded. The degree of reversal of hyperalgesia is calculated by comparing the post-treatment values to the baseline and vehicle-treated values.
Protocol 2: Chronic Constriction Injury (CCI)-Induced Neuropathic Pain in Rats
Objective: To evaluate the efficacy of orally administered this compound in a model of nerve injury-induced neuropathic pain.
Materials:
-
This compound
-
Vehicle for oral administration
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical tools
-
Chromic gut sutures (4-0)
-
Electronic von Frey apparatus (for mechanical allodynia)
-
Plantar test apparatus (for thermal hyperalgesia)
Experimental Workflow:
Procedure:
-
Animal Acclimatization and Baseline Testing: Similar to the CFA protocol, acclimatize animals and obtain baseline behavioral measurements.
-
CCI Surgery: Anesthetize the rat. Make an incision on the lateral aspect of the thigh to expose the sciatic nerve. Proximal to the nerve's trifurcation, place four loose ligatures of 4-0 chromic gut suture around the nerve with about 1 mm spacing between them. The ligatures should be tightened until a slight constriction is observed, without arresting epineural blood flow. Close the incision in layers.
-
Development of Neuropathic Pain: Allow the animals to recover for 7 to 14 days for the full development of neuropathic pain symptoms.
-
Confirmation of Hypersensitivity: On the day of the experiment, confirm the development of mechanical allodynia and thermal hyperalgesia in the ipsilateral paw compared to the contralateral paw and baseline measurements.
-
Drug Administration: Administer this compound orally at doses ranging from 10 to 30 mg/kg. Include a vehicle control group.
-
Post-Treatment Assessment: Measure mechanical and thermal sensitivity at various time points post-dosing (e.g., 1, 2, and 4 hours).
-
Data Analysis: Calculate the paw withdrawal threshold/latency. The efficacy of this compound is determined by the degree of reversal of allodynia and hyperalgesia in the ipsilateral paw.
Conclusion
This compound is a promising TRPA1 antagonist with demonstrated efficacy in preclinical models of inflammatory and neuropathic pain. The provided protocols, based on established methodologies and reported effective dosages, offer a framework for researchers to further investigate the analgesic potential of this compound. Careful adherence to ethical guidelines for animal research is paramount in all in vivo studies.
References
- 1. expresspharma.in [expresspharma.in]
- 2. Frontiers | Characterization of pain-, anxiety-, and cognition-related behaviors in the complete Freund's adjuvant model of chronic inflammatory pain in Wistar–Kyoto rats [frontiersin.org]
- 3. Transient Receptor Potential Ankyrin 1 Receptor Activation In Vitro and In Vivo by Pro-tussive Agents: GRC 17536 as a Promising Anti-Tussive Therapeutic | PLOS One [journals.plos.org]
- 4. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]
Application Note: Electrophysiological Characterization of GRC-17536, a Potent TRPA1 Antagonist
Audience: Researchers, scientists, and drug development professionals.
Introduction
GRC-17536 is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2] TRPA1 is a non-selective cation channel predominantly expressed in sensory neurons and is a key player in mediating pain, inflammation, and cough.[1][2] As a polymodal sensor, TRPA1 is activated by a wide range of noxious stimuli, including environmental irritants, inflammatory mediators, and changes in temperature.[1] The development of selective TRPA1 antagonists like this compound holds significant therapeutic promise for treating conditions such as neuropathic pain and chronic cough.[1][2][3] This application note provides a detailed protocol for characterizing the inhibitory effects of this compound on human TRPA1 channels using the gold-standard whole-cell patch-clamp electrophysiology technique.
Data Presentation
The following tables summarize the key quantitative data for this compound and the experimental parameters for its electrophysiological evaluation.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Assay Type | Value (nM) |
| IC₅₀ | CCD19-Lu | Citric Acid-Induced Ca²⁺ Influx | 8.2 |
| IC₅₀ | A549 | Citric Acid-Induced Ca²⁺ Influx | 5.0 |
| IC₅₀ | hTRPA1/CHO | Citric Acid-Induced Ca²⁺ Influx | 4.6 |
Data derived from a study on the effect of this compound on pro-tussive agents.[3]
Table 2: Standard Electrophysiology Solutions for TRPA1 Recording
| Solution Type | Component | Concentration (mM) |
| Extracellular | NaCl | 140 |
| KCl | 5 | |
| CaCl₂ | 2 | |
| MgCl₂ | 1 | |
| HEPES | 10 | |
| Glucose | 10 | |
| pH adjusted to 7.4 with NaOH | ||
| Intracellular | K-Gluconate | 140 |
| MgCl₂ | 1 | |
| HEPES | 10 | |
| EGTA | 1 | |
| Mg-ATP | 2 | |
| pH adjusted to 7.3 with KOH |
Note: For some experiments, a Ca²⁺-free extracellular solution may be used to prevent Ca²⁺-dependent inactivation of TRPA1 channels.[4][5]
Signaling Pathway
The following diagram illustrates the role of TRPA1 in nociceptive signaling and the mechanism of action for this compound.
Experimental Protocols
This section details the methodology for investigating the inhibitory effect of this compound on TRPA1 channels using whole-cell patch-clamp electrophysiology.
1. Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently expressing human TRPA1 (hTRPA1) are recommended.[6][7][8]
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Transfection (for transient expression): Transfect HEK293 cells with a plasmid encoding hTRPA1 using a suitable transfection reagent. Experiments are typically performed 24-48 hours post-transfection.
2. Preparation of Solutions
-
Prepare extracellular and intracellular solutions as described in Table 2. Filter-sterilize all solutions before use.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the extracellular solution to achieve the desired final concentrations.
-
Prepare a stock solution of the TRPA1 agonist, allyl isothiocyanate (AITC), in a suitable solvent and dilute in the extracellular solution immediately before use.[9][10]
3. Whole-Cell Patch-Clamp Recordings
-
Equipment: A standard patch-clamp setup including an amplifier, a micromanipulator, an inverted microscope, and data acquisition software is required.
-
Pipettes: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Procedure:
-
Plate cells on glass coverslips suitable for microscopy.
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Approach a single, healthy-looking cell with the patch pipette filled with the intracellular solution.
-
Apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Apply a brief, strong suction to rupture the cell membrane and establish the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Record baseline currents.
-
Apply the TRPA1 agonist AITC (e.g., 100 µM) to the cell using a perfusion system to elicit a robust inward current.
-
After washing out the agonist, pre-incubate the cell with varying concentrations of this compound for a defined period (e.g., 2-5 minutes).
-
Co-apply AITC and this compound and record the resulting current. The inhibition of the AITC-induced current by this compound is the primary measure of its antagonistic activity.
-
Use a voltage ramp protocol (e.g., from -100 mV to +100 mV over 500 ms) to determine the current-voltage (I-V) relationship of the TRPA1 current in the absence and presence of this compound.
-
Experimental Workflow
The following diagram outlines the key steps in the patch-clamp protocol for evaluating this compound.
4. Data Analysis
-
Measure the peak amplitude of the AITC-induced inward current in the absence and presence of different concentrations of this compound.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a Hill equation to determine the IC₅₀ value.
-
Analyze the current-voltage relationships to assess any voltage-dependent effects of this compound on TRPA1 channel gating.
This application note provides a comprehensive and detailed protocol for the electrophysiological characterization of this compound as a TRPA1 antagonist. By following these methodologies, researchers can accurately quantify the inhibitory potency of this compound and further elucidate its mechanism of action on TRPA1 ion channels, contributing to the development of novel therapeutics for pain and other TRPA1-mediated conditions.
References
- 1. Glenmark's TRPA1 Antagonist 'GRC 17536' Shows Positive Data in a Proof of Concept Study [prnewswire.com]
- 2. Transient receptor potential ankyrin 1 receptor activation in vitro and in vivo by pro-tussive agents: GRC 17536 as a promising anti-tussive therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transient Receptor Potential Ankyrin 1 Receptor Activation In Vitro and In Vivo by Pro-tussive Agents: GRC 17536 as a Promising Anti-Tussive Therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPA1-mediated responses in trigeminal sensory neurons: interaction between TRPA1 and TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structural modeling and patch-clamp analysis of pain-related mutation TRPA1-N855S reveal inter-subunit salt bridges stabilizing the channel open state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation of human TRPA1 channel from transfected HEK293 cells and identification of alkylation sites after sulfur mustard exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Agonist‐induced sensitisation of the irritant receptor ion channel TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
GRC-17536: A Potent Tool for Investigating TRPA1-Mediated Inflammation
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a member of the TRP superfamily, has emerged as a critical player in mediating inflammatory responses and pain. Expressed predominantly on sensory neurons, TRPA1 acts as a sensor for a wide array of exogenous irritants and endogenous inflammatory mediators. Activation of TRPA1 leads to the influx of cations, primarily Ca2+, resulting in neuronal depolarization and the release of pro-inflammatory neuropeptides such as Substance P and Calcitonin Gene-Related Peptide (CGRP). This process, known as neurogenic inflammation, contributes to key features of inflammation including vasodilation, plasma extravasation, and the recruitment of immune cells.
GRC-17536 is a potent and selective antagonist of the TRPA1 receptor. Its ability to specifically block the activation of this channel makes it an invaluable pharmacological tool for dissecting the role of TRPA1 in various inflammatory pathologies. Preclinical studies have demonstrated the efficacy of this compound in animal models of inflammatory and neuropathic pain.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate TRPA1-mediated inflammation, both in vitro and in vivo.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in inhibiting TRPA1 activation and its effects in a relevant in vivo model.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Agonist | IC50 (nM) | Reference |
| hTRPA1/CHO | Citric Acid | 4.6 | [4] |
| A549 (human lung carcinoma) | Citric Acid | 5.0 | [4] |
| CCD19-Lu (human lung fibroblast) | Citric Acid | 8.2 | [4] |
Table 2: In Vivo Efficacy of this compound in a Model of Airway Inflammation
| Animal Model | Challenge | Route of Administration | Dose (mg/kg) | Outcome Measure | % Inhibition | Reference |
| Guinea Pig | Citric Acid Aerosol | Intraperitoneal (i.p.) | 60 | Cough Response | 79% | [4] |
| Guinea Pig | Citric Acid Aerosol | Intraperitoneal (i.p.) | 100 | Cough Response | 89% | [4] |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: TRPA1 Signaling Pathway in Inflammation.
Experimental Workflow Diagram
Caption: Experimental Workflow for Evaluating this compound.
Experimental Protocols
In Vitro: Calcium Influx Assay Using Fluo-4 AM
This protocol describes the measurement of intracellular calcium influx in HEK293 cells stably expressing human TRPA1 (hTRPA1) upon agonist stimulation and its inhibition by this compound.
Materials:
-
HEK293 cells stably expressing hTRPA1
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotic (e.g., G418)
-
96-well black, clear-bottom cell culture plates
-
Fluo-4 AM (acetoxymethyl) ester
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
This compound
-
TRPA1 agonist (e.g., Allyl isothiocyanate - AITC, or Citric Acid)
-
Fluorescence plate reader with automated liquid handling (e.g., FlexStation)
Protocol:
-
Cell Seeding:
-
One day prior to the assay, seed the HEK293-hTRPA1 cells into 96-well black, clear-bottom plates at a density of 50,000 - 80,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a 5% CO2 incubator overnight.
-
-
Preparation of Reagents:
-
Fluo-4 AM Stock Solution (1 mM): Dissolve Fluo-4 AM in anhydrous DMSO.
-
Pluronic F-127 (20% w/v): Dissolve Pluronic F-127 in DMSO.
-
Loading Buffer: Prepare a 2X Fluo-4 AM loading solution in HBSS. For 10 mL of loading buffer, mix 20 µL of 1 mM Fluo-4 AM stock and 20 µL of 20% Pluronic F-127 in HBSS.
-
Compound Plates: Prepare a 2X concentration series of this compound in HBSS. Also, prepare a 2X concentration of the TRPA1 agonist in HBSS.
-
-
Dye Loading:
-
On the day of the assay, gently remove the culture medium from the cell plate.
-
Add 100 µL of the 2X Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Cell Washing:
-
After incubation, gently wash the cells twice with 100 µL of HBSS per well, leaving 100 µL of HBSS in each well after the final wash.
-
-
Assay Procedure:
-
Place the cell plate and the compound plates into the fluorescence plate reader.
-
Set the instrument to read fluorescence at an excitation of ~490 nm and an emission of ~525 nm.
-
Baseline Reading: Record the baseline fluorescence for 15-20 seconds.
-
Antagonist Addition: The instrument's liquid handler should add 100 µL of the this compound solution (or vehicle) from the compound plate to the cell plate.
-
Incubate for 10-15 minutes at room temperature.
-
Agonist Addition: Following the incubation, the liquid handler should add 20 µL of the TRPA1 agonist solution to each well.
-
Measurement: Immediately begin recording the fluorescence intensity for 2-5 minutes.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).
-
Plot the normalized response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vivo: Complete Freund's Adjuvant (CFA)-Induced Paw Inflammation in Rats
This protocol describes the induction of localized inflammation in the rat hind paw using CFA and the evaluation of the anti-inflammatory effects of this compound.
Materials:
-
Male Sprague-Dawley or Wistar rats (180-220 g)
-
Complete Freund's Adjuvant (CFA)
-
This compound
-
Vehicle for this compound (e.g., 0.5% methyl cellulose in sterile water)
-
Parenteral administration supplies (syringes, needles)
-
Plethysmometer or digital calipers for paw volume/thickness measurement
-
Anesthesia (e.g., isoflurane) for CFA injection
Protocol:
-
Animal Acclimatization:
-
House the rats in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment, with ad libitum access to food and water.
-
-
Baseline Measurements:
-
On the day of the experiment (Day 0), measure the baseline paw volume or thickness of the right hind paw of each rat using a plethysmometer or digital calipers.
-
-
Induction of Inflammation:
-
Briefly anesthetize the rats.
-
Inject 100 µL of CFA into the plantar surface of the right hind paw.
-
Allow the animals to recover from anesthesia.
-
-
Drug Administration:
-
Prepare a suspension of this compound in the vehicle.
-
Administer this compound or vehicle to the rats via the desired route (e.g., intraperitoneal or oral gavage). A typical dosing regimen could be once or twice daily, starting on the day of CFA injection or at the peak of inflammation (e.g., 24 hours post-CFA). A suggested starting dose range based on related studies is 30-100 mg/kg.[4]
-
-
Assessment of Inflammation:
-
Paw Edema: Measure the paw volume or thickness at various time points after CFA injection (e.g., 4, 24, 48, and 72 hours). The percentage increase in paw volume is calculated as: [(Paw volume at time t) - (Baseline paw volume)] / (Baseline paw volume) x 100. The percentage inhibition of edema by this compound is calculated relative to the vehicle-treated group.
-
Arthritis Score: Visually assess the injected paw for signs of arthritis at each time point using a scoring system:
-
0 = No erythema or swelling
-
1 = Slight erythema or swelling of the digits
-
2 = Moderate erythema and swelling of the digits and paw
-
3 = Severe erythema and swelling of the entire paw
-
4 = Very severe erythema and swelling, with ankylosis
-
-
-
Data Analysis:
-
Compare the paw volume and arthritis scores between the this compound-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A p-value of <0.05 is typically considered statistically significant.
-
Conclusion
This compound is a valuable research tool for elucidating the role of TRPA1 in inflammatory processes. The protocols provided herein offer a framework for investigating its antagonist activity in both cellular and whole-animal models of inflammation. By specifically targeting TRPA1, researchers can gain deeper insights into the mechanisms of neurogenic inflammation and explore the therapeutic potential of TRPA1 antagonism for a variety of inflammatory disorders.
References
- 1. Glenmark's TRPA1 Antagonist 'GRC 17536' Shows Positive Data in a Proof of Concept Study [prnewswire.com]
- 2. Glenmark's TRPA1 Antagonist Shows Promise In Phase 2 Trial For Diabetic Neuropathy [clinicalleader.com]
- 3. Glenmark Pharmaceuticals's TRPA1 Antagonist 'GRC 17536' Shows Positive Data In A Proof Of Concept Study - BioSpace [biospace.com]
- 4. Transient Receptor Potential Ankyrin 1 Receptor Activation In Vitro and In Vivo by Pro-tussive Agents: GRC 17536 as a Promising Anti-Tussive Therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
GRC-17536: Application Notes and Protocols for the Study of Chemotherapy-Induced Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
GRC-17536, a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, has demonstrated potential in preclinical models of inflammatory and neuropathic pain, including chemotherapy-induced neuropathic pain (CINP).[1][2] CINP is a significant, often dose-limiting side effect of various chemotherapeutic agents, and the TRPA1 channel is implicated as a key mediator in the underlying pathology.[3][4][5] These application notes provide a comprehensive overview of this compound, including its mechanism of action, and detailed protocols for its investigation in preclinical CINP models.
Mechanism of Action
This compound functions as a selective antagonist of the TRPA1 receptor, a non-selective cation channel primarily expressed on sensory neurons.[1][2] In the context of CINP, chemotherapeutic agents like paclitaxel and oxaliplatin can induce oxidative stress and generate reactive oxygen species (ROS) and other inflammatory mediators. These molecules can directly or indirectly activate TRPA1 channels on nociceptive neurons, leading to their sensitization and increased excitability. This results in the characteristic symptoms of neuropathic pain, such as mechanical allodynia and thermal hyperalgesia. By blocking the TRPA1 channel, this compound is hypothesized to inhibit the downstream signaling cascade responsible for the initiation and maintenance of CINP.
Signaling Pathway in Chemotherapy-Induced Neuropathic Pain and the Role of this compound
Caption: Mechanism of this compound in CINP.
Data Presentation
While specific preclinical data for this compound in CINP models is not extensively published, the following tables summarize the known properties of the compound and provide a template for presenting data from CINP studies.
Table 1: this compound Compound Profile
| Property | Description | Reference |
| Target | Transient Receptor Potential Ankyrin 1 (TRPA1) | [1][2] |
| Mechanism | Selective Antagonist | [1][2] |
| Therapeutic Area | Neuropathic and Inflammatory Pain | [1][2] |
| Clinical Development | Phase 2a completed for painful diabetic peripheral neuropathy | [1][2][6][7][8] |
| Preclinical Models | Effective in animal models of diabetic neuropathic pain, osteoarthritic pain, postoperative pain, and chemotherapy-induced pain | [1][2] |
Table 2: Template for Preclinical Efficacy Data of this compound in a CINP Model
| Treatment Group | Dose (mg/kg) | Route of Administration | Paw Withdrawal Threshold (g) - Mechanical Allodynia | Paw Withdrawal Latency (s) - Thermal Hyperalgesia |
| Vehicle Control | - | e.g., Oral (p.o.) | Baseline | Baseline |
| Post-Chemotherapy | Post-Chemotherapy | |||
| Chemotherapy + Vehicle | - | e.g., p.o. | Value ± SEM | Value ± SEM |
| This compound | e.g., 10 | e.g., p.o. | Value ± SEM | Value ± SEM |
| This compound | e.g., 30 | e.g., p.o. | Value ± SEM | Value ± SEM |
| This compound | e.g., 100 | e.g., p.o. | Value ± SEM | Value ± SEM |
| Positive Control | e.g., Gabapentin | e.g., p.o. | Value ± SEM | Value ± SEM |
Experimental Protocols
The following are detailed protocols for establishing a CINP model and assessing the efficacy of this compound. These are based on established methodologies for studying CINP and TRPA1 antagonists.[9][10][11][12][13]
Experimental Workflow
Caption: Experimental workflow for this compound in CINP.
Protocol 1: Paclitaxel-Induced Neuropathic Pain Model in Rats
-
Animals: Male Sprague-Dawley rats (180-220 g) are commonly used.[9] Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
Habituation: Acclimatize animals to the experimental setup and handling for at least 3 days prior to the start of the experiment.
-
Baseline Behavioral Testing:
-
Mechanical Allodynia: Assess the 50% paw withdrawal threshold (PWT) using von Frey filaments and the up-down method.
-
Thermal Hyperalgesia: Measure the paw withdrawal latency (PWL) in response to a radiant heat source using a plantar test apparatus.
-
-
Induction of CINP:
-
Administer paclitaxel at a dose of 2 mg/kg via intraperitoneal (i.p.) injection on four alternate days (days 1, 3, 5, and 7) for a cumulative dose of 8 mg/kg.[12]
-
Monitor animals for signs of distress and weight loss.
-
-
Development of Neuropathy: Allow 7-14 days for the development of stable neuropathic pain symptoms, confirmed by a significant decrease in PWT and PWL compared to baseline.
-
Drug Administration:
-
Formulation: While specific preclinical formulation details for this compound are not publicly available, a common vehicle for oral administration of small molecules in rodents is 0.5% carboxymethylcellulose (CMC) in sterile water.
-
Administration: Administer this compound or vehicle via oral gavage at the desired doses (e.g., 10, 30, 100 mg/kg).
-
-
Post-Treatment Behavioral Assessment:
-
Conduct behavioral testing at various time points after this compound administration (e.g., 1, 2, 4, and 6 hours) to determine the time course of its analgesic effect.
-
Record PWT and PWL for each animal.
-
-
Data Analysis:
-
Express data as the mean ± standard error of the mean (SEM).
-
Analyze data using appropriate statistical methods, such as a two-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Bonferroni or Tukey's) to compare treatment groups. A p-value of <0.05 is typically considered statistically significant.
-
Protocol 2: Assessment of TRPA1 Channel Activity (In Vitro)
-
Cell Culture: Use a cell line stably expressing human TRPA1 (e.g., HEK293 or CHO cells) or primary dorsal root ganglion (DRG) neurons.
-
Calcium Imaging:
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Establish a baseline fluorescence reading.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for a specified period (e.g., 15-30 minutes).
-
Stimulate the cells with a known TRPA1 agonist (e.g., allyl isothiocyanate - AITC, or cinnamaldehyde).
-
Measure the change in intracellular calcium concentration by monitoring fluorescence intensity.
-
-
Data Analysis:
-
Calculate the inhibitory concentration 50 (IC50) of this compound by plotting the percentage of inhibition of the agonist-induced calcium response against the concentration of this compound.
-
This compound represents a promising therapeutic candidate for the management of CINP through its targeted antagonism of the TRPA1 channel. The provided protocols offer a framework for researchers to further investigate the efficacy and mechanism of action of this compound in relevant preclinical models. Further research is warranted to fully elucidate its therapeutic potential and to translate these preclinical findings into effective clinical treatments for patients suffering from chemotherapy-induced neuropathic pain.
References
- 1. Glenmark's TRPA1 Antagonist Shows Promise In Phase 2 Trial For Diabetic Neuropathy [clinicalleader.com]
- 2. Glenmark's TRPA1 Antagonist 'GRC 17536' Shows Positive Data in a Proof of Concept Study [prnewswire.com]
- 3. TRPA1 modulation by Sigma-1 receptor prevents oxaliplatin-induced painful peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPA1 modulation by Sigma-1 receptor prevents oxaliplatin-induced painful peripheral neuropathy [pubmed.ncbi.nlm.nih.gov]
- 5. TRPA1 Antagonists for Pain Relief - PMC [pmc.ncbi.nlm.nih.gov]
- 6. trial.medpath.com [trial.medpath.com]
- 7. Randomized, double-blind, placebo-controlled trial of ISC 17536, an oral inhibitor of transient receptor potential ankyrin 1, in patients with painful diabetic peripheral neuropathy: impact of preserved small nerve fiber function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Randomized, double-blind, placebo-controlled trial of ISC 17536, an oral inhibitor of transient receptor potential ankyrin 1, in patients with painful diabetic peripheral neuropathy: impact of preserved small nerve fiber function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical research in paclitaxel-induced neuropathic pain: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. RgIA4 Accelerates Recovery from Paclitaxel-Induced Neuropathic Pain in Rats [mdpi.com]
- 13. A New Rat Model of Cisplatin-induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Efficacy Assessment of GRC-17536: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GRC-17536 is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a critical sensor of noxious stimuli, including chemical irritants, inflammatory mediators, and changes in temperature, making it a key player in the pathophysiology of pain and cough.[1][2] As a non-selective cation channel, its activation leads to the influx of calcium and subsequent cellular responses, such as the release of pro-inflammatory neuropeptides.[3] this compound has demonstrated potential therapeutic utility in preclinical models of neuropathic pain, inflammatory pain, and cough.[4]
These application notes provide detailed methodologies for assessing the efficacy of this compound in established preclinical models. The protocols are intended to guide researchers in generating robust and reproducible data for the evaluation of this compound and other TRPA1 antagonists.
Signaling Pathway and Mechanism of Action
This compound exerts its pharmacological effect by blocking the TRPA1 ion channel, thereby preventing the influx of calcium in response to agonist stimulation. This action inhibits the downstream signaling cascade that leads to the sensation of pain and the initiation of the cough reflex.
Caption: TRPA1 signaling pathway and the inhibitory action of this compound.
In Vitro Efficacy Assessment
TRPA1-Mediated Calcium Influx Assay
This assay is a fundamental in vitro method to determine the potency and selectivity of this compound in blocking TRPA1 channel activation. The assay measures changes in intracellular calcium concentration in response to a TRPA1 agonist.
Experimental Protocol:
-
Cell Culture:
-
Culture human TRPA1-expressing cells (e.g., hTRPA1/CHO, A549, or CCD19-Lu) in appropriate media and conditions until they reach 80-90% confluency.
-
Seed the cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye loading solution (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Remove the culture medium from the wells and wash the cells with HBSS.
-
Add the dye loading solution to each well and incubate for 1 hour at 37°C in the dark.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in HBSS.
-
After the dye-loading incubation, wash the cells to remove excess dye.
-
Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare a solution of a TRPA1 agonist (e.g., allyl isothiocyanate - AITC or citric acid) at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the plate in a fluorescence microplate reader (e.g., FlexStation 3).
-
Initiate fluorescence reading to establish a baseline.
-
Add the TRPA1 agonist to all wells and continue to record the fluorescence intensity for several minutes.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the influx of intracellular calcium.
-
Calculate the percentage inhibition of the agonist-induced calcium influx for each concentration of this compound.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
-
Data Presentation:
| Cell Line | Agonist | This compound IC50 (nM) |
| hTRPA1/CHO | Citric Acid | 4.6 |
| A549 | Citric Acid | 5.0 |
| CCD19-Lu | Citric Acid | 8.2 |
| Data is illustrative and based on published findings.[3] |
In Vivo Efficacy Assessment
Citric Acid-Induced Cough Model in Guinea Pigs
This model is a standard for evaluating the antitussive potential of novel compounds. Citric acid inhalation induces a reliable cough reflex in guinea pigs.
Caption: Experimental workflow for the citric acid-induced cough model.
Experimental Protocol:
-
Animals:
-
Use male Dunkin-Hartley guinea pigs (300-400 g).
-
Acclimatize the animals to the laboratory environment for at least one week before the experiment.
-
-
Drug Administration:
-
Prepare this compound at the desired doses in a suitable vehicle.
-
Administer this compound or vehicle to the animals via the intended route (e.g., oral gavage or intraperitoneal injection).
-
Allow for a pre-treatment period (e.g., 60 minutes) for drug absorption and distribution.
-
-
Cough Induction:
-
Place a single, conscious, and unrestrained guinea pig into a whole-body plethysmography chamber.
-
Allow the animal to acclimate for a few minutes.
-
Nebulize a 0.4 M citric acid solution into the chamber for a defined period (e.g., 5 minutes).
-
-
Cough Recording and Analysis:
-
Record the number of coughs during and immediately after the citric acid exposure (e.g., for a total of 10 minutes).
-
Coughs are identified by their characteristic sound and the associated sharp pressure changes recorded by the plethysmograph.
-
Calculate the percentage inhibition of cough for each dose of this compound compared to the vehicle-treated group.
-
Data Presentation:
| Treatment | Dose (mg/kg) | Mean Number of Coughs | % Inhibition |
| Vehicle | - | 35 ± 4 | - |
| This compound | 60 | 7 ± 2 | 79 |
| This compound | 100 | 4 ± 1 | 89 |
| Data is illustrative and based on published findings.[3] |
Formalin-Induced Inflammatory Pain Model in Rodents
The formalin test is a widely used model of tonic pain that involves two distinct phases of nociceptive behavior, allowing for the assessment of both acute and more persistent pain.
Experimental Protocol:
-
Animals:
-
Use adult male Sprague-Dawley rats (200-250 g) or Swiss Webster mice (20-25 g).
-
Acclimatize the animals to the testing environment.
-
-
Drug Administration:
-
Administer this compound or vehicle at various doses prior to the formalin injection (e.g., 60 minutes before).
-
-
Formalin Injection:
-
Inject a dilute solution of formalin (e.g., 5% for rats, 2.5% for mice) subcutaneously into the plantar surface of one hind paw.
-
-
Behavioral Observation:
-
Immediately after the injection, place the animal in a clear observation chamber.
-
Record the amount of time the animal spends licking, flinching, or biting the injected paw.
-
The observation period is typically divided into two phases:
-
Phase 1 (Early Phase): 0-5 minutes post-injection (reflects direct activation of nociceptors).
-
Phase 2 (Late Phase): 15-60 minutes post-injection (involves inflammatory processes and central sensitization).
-
-
-
Data Analysis:
-
Quantify the total time spent in nociceptive behaviors for each phase.
-
Calculate the percentage inhibition of the pain response for each dose of this compound compared to the vehicle group.
-
Data Presentation (Illustrative for a Selective TRPA1 Antagonist):
| Treatment | Dose (mg/kg) | Phase 1 Licking Time (s) | % Inhibition (Phase 1) | Phase 2 Licking Time (s) | % Inhibition (Phase 2) |
| Vehicle | - | 85 ± 10 | - | 150 ± 20 | - |
| TRPA1 Antagonist | 10 | 60 ± 8 | 29.4 | 90 ± 15 | 40.0 |
| TRPA1 Antagonist | 30 | 35 ± 5 | 58.8 | 50 ± 10 | 66.7 |
| TRPA1 Antagonist | 100 | 15 ± 4 | 82.4 | 25 ± 8 | 83.3 |
| This data is representative of a selective TRPA1 antagonist and not specific to this compound. |
Streptozotocin (STZ)-Induced Diabetic Neuropathic Pain Model in Rats
This model mimics the painful diabetic neuropathy observed in humans and is used to assess the efficacy of analgesics in a chronic pain state. Mechanical allodynia, a painful response to a normally non-painful stimulus, is a key endpoint.
Experimental Protocol:
-
Induction of Diabetes:
-
Administer a single intraperitoneal injection of streptozotocin (STZ) (e.g., 50-65 mg/kg) dissolved in citrate buffer to adult male rats.
-
Monitor blood glucose levels to confirm the development of hyperglycemia (typically >250 mg/dL).
-
Allow several weeks for the development of neuropathic pain, which is characterized by a decrease in the paw withdrawal threshold.
-
-
Assessment of Mechanical Allodynia (Von Frey Test):
-
Place the rats in individual compartments on an elevated mesh floor and allow them to acclimate.
-
Apply a series of calibrated von Frey filaments with increasing stiffness to the plantar surface of the hind paw.
-
The paw withdrawal threshold is defined as the filament of the lowest force that elicits a brisk withdrawal response.
-
Establish a baseline paw withdrawal threshold before drug administration.
-
-
Drug Administration:
-
Administer this compound or vehicle to the diabetic rats.
-
-
Post-Dosing Assessment:
-
Measure the paw withdrawal threshold at various time points after drug administration (e.g., 1, 2, 4, and 6 hours).
-
-
Data Analysis:
-
The efficacy of this compound is determined by its ability to increase the paw withdrawal threshold in diabetic animals.
-
Express the data as the paw withdrawal threshold in grams or as the percentage of the maximum possible effect (%MPE).
-
Data Presentation (Illustrative for a Selective TRPA1 Antagonist):
| Treatment | Dose (mg/kg) | Baseline Paw Withdrawal Threshold (g) | Post-Dose Paw Withdrawal Threshold (g) at 2h | % Reversal of Allodynia |
| Vehicle | - | 4.5 ± 0.5 | 4.8 ± 0.6 | - |
| TRPA1 Antagonist | 10 | 4.2 ± 0.4 | 7.5 ± 0.8 | 36.7 |
| TRPA1 Antagonist | 30 | 4.6 ± 0.5 | 10.8 ± 1.0 | 68.9 |
| TRPA1 Antagonist | 100 | 4.4 ± 0.6 | 13.5 ± 1.2 | 95.8 |
| This data is representative of a selective TRPA1 antagonist and not specific to this compound. The % reversal is calculated relative to the withdrawal threshold of non-diabetic control animals (typically ~15g). |
Conclusion
The preclinical assessment of this compound requires a multifaceted approach, employing both in vitro and in vivo models to fully characterize its efficacy as a TRPA1 antagonist. The protocols outlined in these application notes provide a framework for the systematic evaluation of this compound in the therapeutic areas of cough and pain. The consistent and careful application of these methods will yield the high-quality data necessary for advancing the development of this and other promising TRPA1-targeted therapies.
References
- 1. Selective antagonism of TRPA1 produces limited efficacy in models of inflammatory- and neuropathic-induced mechanical hypersensitivity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glenmark's TRPA1 Antagonist Shows Promise In Phase 2 Trial For Diabetic Neuropathy [clinicalleader.com]
- 3. Glenmark's TRPA1 Antagonist 'GRC 17536' Shows Positive Data in a Proof of Concept Study [prnewswire.com]
- 4. Peripheral and spinal TRPA1 channels contribute to formalin-induced long-lasting mechanical hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GRC-17536 Technical Support Center: Solubility and Stability in DMSO
For researchers, scientists, and drug development professionals utilizing GRC-17536, this technical support center provides essential guidance on its solubility and stability in Dimethyl Sulfoxide (DMSO). Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the effective use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
This compound is soluble in DMSO.[1] It is not soluble in water.[1] For laboratory use, high-purity, anhydrous DMSO is recommended to prepare stock solutions.
Q2: How should I prepare a stock solution of this compound in DMSO?
A common stock solution concentration used in published research is 10 mM.[2] To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in sterile DMSO. For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 516.47 g/mol ), you would dissolve 5.16 mg of the compound in 1 mL of DMSO.
Q3: What are the recommended storage conditions for this compound solid compound and DMSO stock solutions?
Proper storage is crucial to maintain the integrity of this compound.
| Form | Storage Temperature | Duration | Storage Conditions |
| Solid Powder | 0 - 4°C | Short-term (days to weeks) | Dry and dark |
| -20°C | Long-term (months to years) | Dry and dark | |
| DMSO Stock Solution | 0 - 4°C | Short-term (days to weeks) | In tightly sealed vials |
| -20°C | Long-term (months) | In tightly sealed, single-use aliquots |
Data compiled from MedKoo Biosciences product information.[1]
The shelf life of this compound is greater than two years if stored properly as a solid.[1] To avoid repeated freeze-thaw cycles of the DMSO stock solution, it is highly recommended to aliquot the solution into smaller, single-use volumes.
Q4: What is the stability of this compound in DMSO?
While specific long-term stability studies for this compound in DMSO are not publicly available, the compound is stable enough for a few weeks during ordinary shipping at ambient temperatures.[1] For long-term storage of stock solutions, keeping them at -20°C is recommended.[1] General studies on compound stability in DMSO suggest that most compounds are stable for extended periods when stored at low temperatures in anhydrous DMSO. However, the stability of any specific compound in DMSO can be influenced by factors such as water content, exposure to light, and repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: this compound precipitates out of solution when diluting in aqueous media.
This is a common issue for hydrophobic compounds that are soluble in DMSO but have poor aqueous solubility. When the DMSO stock is diluted into a larger volume of aqueous buffer or cell culture medium, the polarity of the solvent changes drastically, causing the compound to precipitate.
Solutions:
-
Optimize the final DMSO concentration: Most cell lines can tolerate DMSO concentrations up to 0.5%. However, it is best to determine the specific tolerance of your cell line.
-
Modify the dilution method:
-
Pre-warm the aqueous medium to 37°C before adding the this compound stock solution.
-
Add the DMSO stock solution drop-wise to the vortexing aqueous medium. This "reverse dilution" helps to rapidly disperse the compound.
-
Perform serial dilutions of the DMSO stock in the final aqueous medium to reach the desired concentration.
-
-
Use solubility enhancers: The presence of serum (e.g., FBS) in the cell culture medium can help to keep hydrophobic compounds in solution.
Issue 2: Inconsistent experimental results.
Inconsistent results can arise from the degradation of this compound in the stock solution.
Causes and Solutions:
-
Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles by preparing single-use aliquots of the DMSO stock solution.
-
Improper Storage: Ensure that the stock solutions are stored at -20°C or colder and are protected from light.
-
Presence of Water in DMSO: Use anhydrous, high-purity DMSO for preparing stock solutions, as water can promote compound degradation.
Experimental Protocols
Calcium Influx Assay using this compound
This protocol is adapted from a study investigating the effect of this compound on TRPA1 activation.[2]
Materials:
-
This compound
-
Anhydrous DMSO
-
TRPA1-expressing cells (e.g., A549, hTRPA1/CHO)
-
Cell culture medium (e.g., DMEM/F-12)
-
Drug Dilution Buffer (DDB): DMEM/F-12 containing 1.8 mM CaCl2
-
TRPA1 agonist (e.g., citric acid)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
96-well black-walled, clear-bottom plates
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Cell Plating: Seed TRPA1-expressing cells into 96-well plates and culture overnight to allow for cell attachment.
-
Prepare this compound Dilutions: On the day of the experiment, prepare serial dilutions of the this compound stock solution in the Drug Dilution Buffer.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Compound Addition: Add the this compound dilutions to the cells and incubate for 15 minutes at room temperature.[2]
-
Agonist Stimulation: Add the TRPA1 agonist to the wells to stimulate calcium influx.
-
Measurement: Immediately measure the change in fluorescence using a fluorescence plate reader (e.g., FLIPR).
-
Data Analysis: Determine the inhibitory concentration (IC50) of this compound by plotting the fluorescence response against the compound concentration.
This compound and the TRPA1 Signaling Pathway
This compound is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1] TRPA1 is a non-selective cation channel primarily expressed on sensory neurons and is activated by a variety of noxious stimuli, including environmental irritants and inflammatory mediators. Activation of TRPA1 leads to an influx of cations, primarily Ca2+ and Na+, which depolarizes the neuron and initiates a pain signal.
By blocking the TRPA1 channel, this compound prevents the influx of cations, thereby inhibiting neuronal depolarization and the subsequent transmission of pain signals and neurogenic inflammation.[3][4] This mechanism of action makes this compound a promising therapeutic agent for various pain and inflammatory conditions.
References
- 1. medkoo.com [medkoo.com]
- 2. Transient Receptor Potential Ankyrin 1 Receptor Activation In Vitro and In Vivo by Pro-tussive Agents: GRC 17536 as a Promising Anti-Tussive Therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. What are TRPA1 inhibitors and how do they work? [synapse.patsnap.com]
Technical Support Center: Optimizing GRC-17536 Concentration for TRPA1 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of GRC-17536 as a Transient Receptor Potential Ankyrin 1 (TRPA1) inhibitor in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective small molecule antagonist of the TRPA1 ion channel.[1][2] TRPA1 is a non-selective cation channel that is activated by a variety of noxious stimuli, including environmental irritants, inflammatory agents, and changes in temperature.[3][4] Upon activation, TRPA1 allows the influx of cations, primarily calcium (Ca²⁺), into the cell, leading to depolarization and the propagation of a pain signal.[4] this compound works by blocking this channel, thereby preventing the influx of calcium and inhibiting the downstream signaling cascade that leads to pain, inflammation, and cough.[1][2][5][6]
Q2: What is the optimal concentration of this compound to use for in vitro experiments?
A2: The optimal concentration of this compound will depend on the specific cell type and experimental conditions. However, based on published data, a concentration range of 1 nM to 1 µM is a good starting point for most in vitro assays. The reported IC₅₀ values for this compound are in the low nanomolar range. For example, in studies inhibiting citric acid-induced Ca²⁺ influx, the IC₅₀ was 8.2 nM in CCD19-Lu cells, 5.0 nM in A549 cells, and 4.6 nM in hTRPA1/CHO cells.[5] A concentration of 10 nM has been shown to achieve approximately 50% inhibition of Ca²⁺ uptake, while 1 µM resulted in complete inhibition.[5]
Q3: What are the recommended cell lines for studying TRPA1 inhibition with this compound?
A3: Several cell lines endogenously express TRPA1 or have been engineered to express it. Commonly used cell lines for studying TRPA1 inhibition include:
-
Human lung fibroblast cells (CCD19-Lu): These cells endogenously express TRPA1.
-
Human lung adenocarcinoma cells (A549): Another cell line with endogenous TRPA1 expression.[5]
-
Human TRPA1-overexpressing Chinese Hamster Ovary (hTRPA1/CHO) cells: These are a valuable tool for specific and robust TRPA1 activity measurements.[5]
-
Dorsal Root Ganglion (DRG) neurons: Primary neurons that endogenously express TRPA1 and are relevant for pain studies.
Q4: What agonists can be used to activate TRPA1 in my experiments?
A4: A variety of agonists can be used to activate TRPA1. The choice of agonist may depend on the specific research question. Common TRPA1 agonists include:
-
Allyl isothiocyanate (AITC): A potent electrophilic agonist found in mustard oil.
-
Cinnamaldehyde: Another electrophilic agonist, the primary component of cinnamon.
-
Formalin: A known inflammatory agent that activates TRPA1.
-
Citric Acid: A weak acid that can activate TRPA1 and is used to induce cough in preclinical models.[5][6]
-
LPS, Loxoribine, and ssRNA40: Ligands for TLR4, TLR7, and TLR8 respectively, which can enhance TRPA1-mediated calcium uptake.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in assay results | Inconsistent cell health or passage number. | Use cells within a consistent and low passage number range. Ensure consistent cell seeding density and growth conditions. |
| Inaccurate pipetting of this compound or agonist. | Calibrate pipettes regularly. Use low-retention pipette tips. Prepare serial dilutions of compounds carefully. | |
| No or weak inhibition by this compound | This compound concentration is too low. | Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line and agonist. |
| This compound has degraded. | Prepare fresh stock solutions of this compound in DMSO and store them appropriately (aliquoted at -20°C or -80°C). Avoid repeated freeze-thaw cycles. | |
| Low or absent TRPA1 expression in the cells. | Verify TRPA1 expression using RT-qPCR, Western blot, or by testing a known potent TRPA1 agonist. | |
| High background signal in calcium influx assays | Autofluorescence of this compound or other compounds. | Run a control with this compound alone (no cells) to check for autofluorescence. |
| "Leaky" cell membranes leading to high basal intracellular calcium. | Handle cells gently during the assay to maintain membrane integrity. Ensure the assay buffer is isotonic and at the correct pH. | |
| Cell death observed after treatment | This compound or vehicle (DMSO) toxicity. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound and the vehicle. Keep the final DMSO concentration below 0.1%. |
Data Presentation
Table 1: In Vitro Potency of this compound in Different Cell Lines
| Cell Line | Agonist | Assay | IC₅₀ (nM) | Reference |
| CCD19-Lu | Citric Acid | Ca²⁺ Influx | 8.2 | [5] |
| A549 | Citric Acid | Ca²⁺ Influx | 5.0 | [5] |
| hTRPA1/CHO | Citric Acid | Ca²⁺ Influx | 4.6 | [5] |
Table 2: Percent Inhibition of AITC-Induced ⁴⁵Ca²⁺ Uptake by this compound
| Cell Line | This compound Concentration | Agonist Combination | % Inhibition | Reference |
| hTRPA1/CHO | 10 nM | LPS + AITC | 51.3% | [5] |
| hTRPA1/CHO | 1 µM | LPS + AITC | 98.4% | [5] |
| hTRPA1/CHO | 10 nM | Loxoribine + AITC | 56.6% | [5] |
| hTRPA1/CHO | 1 µM | Loxoribine + AITC | 98.6% | [5] |
| hTRPA1/CHO | 10 nM | ssRNA40 + AITC | 63.0% | [5] |
| hTRPA1/CHO | 1 µM | ssRNA40 + AITC | 96.1% | [5] |
| A549 | 10 nM | LPS + AITC | 40.4% | [5] |
| A549 | 1 µM | LPS + AITC | 95.3% | [5] |
| A549 | 10 nM | Loxoribine + AITC | 68.1% | [5] |
| A549 | 1 µM | Loxoribine + AITC | 97.4% | [5] |
| A549 | 10 nM | ssRNA40 + AITC | 53.2% | [5] |
| A549 | 1 µM | ssRNA40 + AITC | 98.7% | [5] |
Experimental Protocols
Protocol 1: In Vitro Calcium Influx Assay Using a Fluorescent Dye
Objective: To measure the inhibitory effect of this compound on TRPA1-mediated calcium influx in cultured cells.
Materials:
-
TRPA1-expressing cells (e.g., A549, hTRPA1/CHO)
-
Cell culture medium
-
Black, clear-bottom 96-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
TRPA1 agonist stock solution (e.g., AITC in DMSO)
-
Fluorescence plate reader with an injection port
Methodology:
-
Cell Plating: Seed cells into a black, clear-bottom 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Remove the cell culture medium and wash the cells once with assay buffer.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Wash the cells to remove the excess dye.
-
Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature in the dark. Include vehicle control wells (e.g., 0.1% DMSO).
-
-
Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader and set the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Record a stable baseline fluorescence for each well.
-
Inject the TRPA1 agonist into the wells and immediately begin recording the change in fluorescence over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.
-
Visualizations
Caption: Simplified signaling pathway of TRPA1 activation and its inhibition by this compound.
Caption: Experimental workflow for an in vitro calcium influx assay to test this compound efficacy.
References
- 1. Glenmark's TRPA1 Antagonist Shows Promise In Phase 2 Trial For Diabetic Neuropathy [clinicalleader.com]
- 2. Glenmark's TRPA1 Antagonist 'GRC 17536' Shows Positive Data in a Proof of Concept Study [prnewswire.com]
- 3. Transient receptor potential ankyrin 1 receptor activation in vitro and in vivo by pro-tussive agents: GRC 17536 as a promising anti-tussive therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TRPA1: A Potential Therapeutic Target for Pain Treatment-DIMA BIOTECH [dimabio.com]
- 5. Transient Receptor Potential Ankyrin 1 Receptor Activation In Vitro and In Vivo by Pro-tussive Agents: GRC 17536 as a Promising Anti-Tussive Therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transient Receptor Potential Ankyrin 1 Receptor Activation In Vitro and In Vivo by Pro-tussive Agents: GRC 17536 as a Promising Anti-Tussive Therapeutic | PLOS One [journals.plos.org]
Potential off-target effects of GRC-17536 in assays
Technical Support Center: GRC-17536
This technical support guide provides information on the potential off-target effects of this compound, a potent and selective inhibitor of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. The information is intended for researchers, scientists, and drug development professionals using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally available, potent, and selective inhibitor of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, with an IC50 value of less than 10 nM.[1] TRPA1 is a non-selective cation channel that is highly expressed in sensory neurons and acts as a sensor for a wide range of environmental irritants and endogenous inflammatory mediators.[2][3][4] By blocking this channel, this compound can reduce pain hypersensitivity and has shown potential in treating inflammatory and neuropathic pain, as well as respiratory disorders like chronic cough.[1][5][6][7]
Q2: How selective is this compound for TRPA1?
This compound is reported to be a highly selective inhibitor of TRPA1. Studies have shown that it exhibits over 1000-fold selectivity for TRPA1 when compared to other TRP channels, a broad panel of G-protein coupled receptors (GPCRs), enzymes, and other ion channels.[1] This high selectivity is a key feature of the compound, minimizing the likelihood of off-target effects.
Q3: What are the known off-target effects of this compound in assays?
Based on available data, this compound demonstrates a very favorable selectivity profile with minimal off-target activity at concentrations where it potently inhibits TRPA1. A study assessing its activity against other related TRP channels showed low inhibition at a concentration of 1 µM, which is significantly higher than its TRPA1 IC50.[8] This suggests a low probability of direct off-target effects on these specific channels in typical experimental conditions. However, it is always good practice to consider potential off-target effects, especially when using high concentrations of any compound.
Q4: I am observing unexpected results in my assay. Could this compound be the cause?
While this compound is highly selective, unexpected results in an assay could arise from several factors. Consider the following troubleshooting steps:
-
Compound Concentration: Are you using a concentration of this compound that is significantly higher than its reported IC50 for TRPA1? High concentrations increase the risk of off-target pharmacology.
-
Assay-Specific Interference: Could this compound be interfering with the assay technology itself? For example, some compounds can interfere with fluorescence or luminescence-based readouts. Running a control with the assay components and this compound in the absence of the biological target can help rule this out.
-
Cellular Health: Is the compound affecting the health of your cells? A cell viability assay (e.g., MTT or trypan blue exclusion) in the presence of this compound at the concentrations used in your experiment can address this.
-
On-Target, Unexpected Phenotype: Is it possible that the observed effect is due to the inhibition of TRPA1 in your specific experimental system, but the downstream consequence was not anticipated? TRPA1 is involved in various cellular processes, and its inhibition could have context-dependent effects.
Q5: What control experiments are recommended when using this compound?
To ensure the observed effects are due to the specific inhibition of TRPA1 by this compound, the following controls are recommended:
-
Vehicle Control: Always include a control group treated with the same vehicle (e.g., DMSO) used to dissolve this compound.
-
Positive Control: Use a known TRPA1 agonist (e.g., allyl isothiocyanate - AITC, cinnamaldehyde) to confirm that the TRPA1 channel is functional in your experimental system.[9]
-
Target Knockdown/Knockout System: The most definitive control is to use a system where TRPA1 is genetically removed (e.g., siRNA, shRNA, or CRISPR-Cas9 knockout). In such a system, this compound should have no effect on the phenotype of interest if the effect is truly on-target.
Quantitative Data Summary
The selectivity of this compound has been assessed against other members of the TRP vanilloid (TRPV) and melastatin (TRPM) subfamilies. The following table summarizes the inhibitory activity of this compound at a concentration of 1 µM.
Table 1: In Vitro TRP Selectivity Profile of this compound [8]
| Channel | % Inhibition at 1 µM |
| TRPV1 | 5.6% |
| TRPV3 | 27.3% |
| TRPV4 | 8.2% |
| TRPM8 | 8.6% |
Experimental Protocols
Calcium Fluorescence Assay for TRPA1 Inhibition [8]
This protocol is a representative method for assessing the inhibitory activity of this compound on TRPA1 channels.
-
Cell Culture: Human TRPA1-expressing cells (e.g., hTRPA1/CHO, A549, or CCD19-Lu) are cultured in appropriate media and seeded into 96-well plates.[8]
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done in a buffered salt solution.
-
Compound Incubation: this compound, diluted to various concentrations in a drug dilution buffer (e.g., DMEM F-12 containing 1.8 mM CaCl2), is added to the wells and incubated for a specified period.[8]
-
Agonist Stimulation: A TRPA1 agonist (e.g., citric acid or AITC) is added to the wells to stimulate calcium influx through the TRPA1 channels.[8]
-
Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR).
-
Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in the agonist-induced fluorescence signal compared to vehicle-treated controls. IC50 values are determined by fitting the concentration-response data to a suitable pharmacological model.
Visualizations
References
- 1. Modern Medicines: Drugs in Clinical Pipeline: this compound [ayurpooja.blogspot.com]
- 2. TRPA1 - Wikipedia [en.wikipedia.org]
- 3. What are TRPA1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. TRPA1 as a drug target—promise and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glenmark's TRPA1 Antagonist Shows Promise In Phase 2 Trial For Diabetic Neuropathy [clinicalleader.com]
- 6. Glenmark's TRPA1 Antagonist 'GRC 17536' Shows Positive Data in a Proof of Concept Study [prnewswire.com]
- 7. Transient receptor potential ankyrin 1 (TRPA1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transient Receptor Potential Ankyrin 1 Receptor Activation In Vitro and In Vivo by Pro-tussive Agents: GRC 17536 as a Promising Anti-Tussive Therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model - PMC [pmc.ncbi.nlm.nih.gov]
GRC-17536 Delivery in Animal Studies: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GRC-17536 in animal studies. The information is designed to assist scientists and drug development professionals in overcoming common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2] TRPA1 is a non-selective cation channel expressed on sensory neurons and other cell types that functions as a sensor for a wide range of environmental irritants and inflammatory agents.[2][3] By blocking the TRPA1 receptor, this compound can inhibit the signaling pathways associated with pain and cough.[1][4]
Q2: In which animal models has this compound been shown to be effective?
A2: Preclinical studies have demonstrated the effectiveness of this compound in a guinea pig model of citric acid-induced cough.[4][5] It has also shown efficacy in animal models of neuropathic and inflammatory pain, including peripheral diabetic neuropathic pain, osteoarthritic pain, postoperative pain, and chemotherapy-induced pain.[1][2]
Q3: What is the recommended route of administration for this compound in animal studies?
A3: Published preclinical studies have utilized intraperitoneal (i.p.) injection for the administration of this compound in guinea pigs.[5] The choice of administration route may depend on the specific experimental design and the target indication.
Q4: What are the reported effective doses of this compound in animal models?
A4: In a study on citric acid-induced cough in guinea pigs, intraperitoneal doses of 60 mg/kg and 100 mg/kg of this compound resulted in 79% and 89% inhibition of cough, respectively.[4][5]
Troubleshooting Guide
Issue 1: Animal Distress or Adverse Reactions Post-Administration
-
Question: My animals are showing signs of distress (e.g., vocalization, excessive grooming, agitation) immediately following intraperitoneal injection of this compound. What could be the cause and how can I mitigate this?
-
Answer:
-
Potential Cause: The formulation of this compound, including the vehicle used, may be causing irritation at the injection site. The acidic nature of some vehicles can activate sensory neurons.
-
Troubleshooting Steps:
-
Vehicle Control: Ensure you are using a vehicle control group to differentiate between effects of the compound and the vehicle.
-
Formulation Check: Re-evaluate the formulation for pH and osmolarity. Aim for a neutral pH and isotonic solution where possible.
-
Alternative Vehicles: If using a vehicle known to cause irritation, consider exploring alternative, more inert vehicles.
-
Slower Injection Rate: A slower rate of administration can sometimes reduce immediate discomfort.
-
Dose Adjustment: Consider if a lower, yet still efficacious, dose could be used.
-
-
Issue 2: Inconsistent or Lack of Efficacy
-
Question: I am not observing the expected therapeutic effect of this compound in my animal model. What are the possible reasons?
-
Answer:
-
Potential Causes:
-
Inadequate dosing or bioavailability.
-
Issues with the formulation leading to poor solubility or stability.
-
Incorrect timing of administration relative to the experimental challenge.
-
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a dose-response study to determine the optimal effective dose in your specific model and species.
-
Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to assess the plasma concentration of this compound and ensure it reaches the target exposure. At the maximum effective dose in the guinea pig cough model, the free mean plasma concentration was approximately its in vitro IC50 value.[5]
-
Formulation Analysis: Verify the concentration and stability of this compound in your formulation. Ensure the compound is fully dissolved.
-
Timing of Administration: Optimize the pre-treatment time based on the expected time to reach maximum plasma concentration (Tmax) of the compound.
-
-
Quantitative Data Summary
| Parameter | Animal Model | Route of Administration | Dose | Efficacy | Reference |
| Cough Inhibition | Guinea Pig | Intraperitoneal (i.p.) | 60 mg/kg | 79% inhibition | [4][5] |
| 100 mg/kg | 89% inhibition | [4][5] |
Experimental Protocols
Citric Acid-Induced Cough Model in Guinea Pigs (Based on published methodology[5])
-
Animals: Male Dunkin-Hartley guinea pigs.
-
Acclimatization: Animals are acclimatized to the experimental conditions for a specified period.
-
Compound Administration: this compound or vehicle is administered via intraperitoneal (i.p.) injection.
-
Pre-treatment Time: Animals are observed for a period (e.g., 2 hours) after compound administration before the cough challenge.
-
Cough Induction: Animals are placed in individual whole-body plethysmographs and exposed to an aerosolized solution of 0.4 M citric acid for a defined duration (e.g., 10 minutes).
-
Data Acquisition: The number of coughs is recorded using a Buxco cough analyzer.
-
Analysis: The percentage inhibition of cough in the this compound treated groups is calculated relative to the vehicle-treated group.
Visualizations
Caption: Mechanism of action of this compound in inhibiting TRPA1 signaling.
Caption: A typical experimental workflow for evaluating this compound efficacy.
Caption: Troubleshooting logic for addressing a lack of efficacy.
References
- 1. Glenmark's TRPA1 Antagonist Shows Promise In Phase 2 Trial For Diabetic Neuropathy [clinicalleader.com]
- 2. Glenmark's TRPA1 Antagonist 'GRC 17536' Shows Positive Data in a Proof of Concept Study [prnewswire.com]
- 3. Transient receptor potential ankyrin 1 receptor activation in vitro and in vivo by pro-tussive agents: GRC 17536 as a promising anti-tussive therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transient Receptor Potential Ankyrin 1 Receptor Activation In Vitro and In Vivo by Pro-tussive Agents: GRC 17536 as a Promising Anti-Tussive Therapeutic | PLOS One [journals.plos.org]
- 5. Transient Receptor Potential Ankyrin 1 Receptor Activation In Vitro and In Vivo by Pro-tussive Agents: GRC 17536 as a Promising Anti-Tussive Therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming GRC-17536 Variability in Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming variability in experimental results when working with GRC-17536, a potent and selective TRPA1 antagonist.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during in vitro and in vivo experiments with this compound.
Q1: We are observing significant well-to-well variability in our in vitro calcium flux assays. What are the potential causes and solutions?
A1: High variability in calcium flux assays is a common challenge. Several factors can contribute to this:
-
Cell Health and Density: Inconsistent cell seeding density and poor cell health can lead to variable responses.
-
Solution: Ensure a consistent cell seeding protocol. Regularly check cell viability and morphology. Only use cells within a specific passage number range.
-
-
Compound Precipitation: this compound is soluble in DMSO but not in water.[1] Improper dilution into aqueous assay buffers can cause precipitation, leading to inconsistent concentrations in your assay wells.
-
Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO. When diluting into your final assay buffer, ensure rapid and thorough mixing. It is also advisable to visually inspect the final solution for any signs of precipitation. The final DMSO concentration in the assay should be kept constant across all wells and ideally below 0.5% to minimize solvent effects.
-
-
DMSO Effects: Dimethyl sulfoxide (DMSO) itself can impact cellular calcium levels.[2][3][4][5]
-
Solution: Include a vehicle control with the same final DMSO concentration as your experimental wells. This will help to normalize the results and account for any effects of the solvent.
-
-
Agonist Concentration: Using a suboptimal concentration of the TRPA1 agonist can lead to results on a steep part of the dose-response curve, amplifying small variations.
-
Solution: Perform a full dose-response curve for your chosen agonist (e.g., AITC, cinnamaldehyde) to determine the EC80 concentration. Using a concentration at the top of the curve will provide a more stable and reproducible response.
-
Q2: The IC50 value for this compound in our hands is different from published values. Why might this be the case?
A2: Variations in IC50 values between different studies or even between experiments in the same lab are not uncommon.[6][7] Several factors can influence the apparent potency of this compound:
-
Cell Line: The IC50 of this compound can vary depending on the cell line used due to differences in TRPA1 expression levels and cellular machinery.[8][9]
-
Agonist and Concentration: The choice of agonist and its concentration can affect the measured IC50 value.
-
Assay Conditions: Differences in assay buffer composition, temperature, and incubation times can all contribute to shifts in IC50 values.
-
Data Analysis: The method used to fit the dose-response curve and calculate the IC50 can also introduce variability.
Solution: To ensure consistency, it is crucial to standardize your assay protocol and carefully document all experimental parameters. When comparing your results to published data, pay close attention to the methodologies used.
Q3: We are concerned about potential off-target effects of this compound. What is known about its selectivity?
A3: this compound is described as a selective TRPA1 antagonist.[10][11][12][13] However, like any small molecule inhibitor, it is essential to consider the possibility of off-target activities, especially at higher concentrations.
-
Solution: To experimentally address this, it is recommended to:
-
Test this compound against other related TRP channels (e.g., TRPV1, TRPM8) to confirm its selectivity.
-
Utilize a structurally unrelated TRPA1 antagonist as a control to ensure that the observed effects are specific to TRPA1 inhibition.
-
Employ a TRPA1 knockout or knockdown cell line or animal model as a negative control. The biological effect of this compound should be absent in these systems.
-
Q4: We are planning in vivo studies with this compound. What are some key considerations for formulation and administration?
A4: As this compound is not water-soluble, a suitable vehicle is required for in vivo administration.
-
Formulation: A common approach for preclinical in vivo studies with poorly soluble compounds is to formulate them in a vehicle such as a mixture of DMSO, Tween 80, and saline. The exact ratio will need to be optimized to ensure the compound remains in solution and is well-tolerated by the animals. For oral administration, this compound has been supplied as granules to be reconstituted in water for clinical trials.[14]
-
Route of Administration: The choice of administration route (e.g., oral, intraperitoneal, intravenous) will depend on the experimental question and the desired pharmacokinetic profile.
-
Dose Selection: Preclinical studies have shown this compound to be effective in various animal models of pain and cough at different doses.[5][11][15] It is advisable to perform a dose-response study to determine the optimal dose for your specific model.
Quantitative Data
The following tables summarize key quantitative data for this compound to provide a reference for experimental design and data interpretation.
Table 1: In Vitro Potency of this compound Against TRPA1
| Cell Line | Agonist | IC50 (nM) | Reference |
| hTRPA1/CHO | Citric Acid | 4.6 | [8][9] |
| A549 | Citric Acid | 5.0 | [8][9] |
| CCD19-Lu | Citric Acid | 8.2 | [8][9] |
IC50 values can vary based on experimental conditions.
Table 2: Preclinical Efficacy of this compound
| Animal Model | Indication | Dose | Efficacy | Reference |
| Guinea Pig | Citric Acid-Induced Cough | 60 mg/kg | 79% inhibition | [5][8] |
| Guinea Pig | Citric Acid-Induced Cough | 100 mg/kg | 89% inhibition | [5][8] |
| Rodent Models | Neuropathic & Inflammatory Pain | Not specified | Effective | [10][11][12][13] |
Experimental Protocols
Detailed Methodology: In Vitro Calcium Flux Assay for this compound
This protocol describes a common method for assessing the antagonist activity of this compound using a fluorescence-based calcium flux assay, often performed on a FLIPR (Fluorometric Imaging Plate Reader) instrument.
1. Cell Preparation:
-
Culture cells stably expressing human TRPA1 (e.g., HEK293 or CHO cells) in appropriate media.
-
Seed cells into 96-well or 384-well black-walled, clear-bottom microplates at a predetermined optimal density.
-
Incubate for 24-48 hours to allow for cell adherence and monolayer formation.
2. Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in 100% DMSO to create a concentration range for the dose-response curve.
-
Dilute the DMSO serial dilutions into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
3. Calcium Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM, Calcium 6) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the cell culture medium from the plates and add the dye solution to each well.
-
Incubate the plates at 37°C for 60 minutes in the dark to allow for dye loading.
4. Assay Procedure (FLIPR):
-
Wash the cells with assay buffer to remove excess dye.
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument to record a baseline fluorescence reading.
-
The instrument will then add the this compound dilutions (or vehicle control) to the cell plate and incubate for a specified period (e.g., 5-15 minutes).
-
Following the incubation, the instrument will add the TRPA1 agonist (e.g., AITC at its EC80 concentration).
-
Fluorescence is monitored continuously before and after the addition of the agonist.
5. Data Analysis:
-
The change in fluorescence intensity upon agonist addition is measured.
-
The inhibitory effect of this compound is calculated as a percentage of the response in the vehicle-treated control wells.
-
Plot the percentage inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: TRPA1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for screening this compound using a calcium flux assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transient Receptor Potential Ankyrin 1 Receptor Activation In Vitro and In Vivo by Pro-tussive Agents: GRC 17536 as a Promising Anti-Tussive Therapeutic | PLOS One [journals.plos.org]
- 5. Transient Receptor Potential Ankyrin 1 Receptor Activation In Vitro and In Vivo by Pro-tussive Agents: GRC 17536 as a Promising Anti-Tussive Therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrahydrofuran-Based Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonists: Ligand-Based Discovery, Activity in a Rodent Asthma Model, and Mechanism-of-Action via Cryogenic Electron Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TRPA1 channels: molecular sentinels of cellular stress and tissue damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. Glenmark's TRPA1 Antagonist 'GRC 17536' Shows Positive Data in a Proof of Concept Study [prnewswire.com]
- 11. Glenmark's TRPA1 Antagonist Shows Promise In Phase 2 Trial For Diabetic Neuropathy [clinicalleader.com]
- 12. Glenmark Pharmaceuticals's TRPA1 Antagonist 'GRC 17536' Shows Positive Data In A Proof Of Concept Study - BioSpace [biospace.com]
- 13. ISC 17536 / Glenmark [delta.larvol.com]
- 14. TRPA1 as a drug target—promise and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective antagonism of TRPA1 produces limited efficacy in models of inflammatory- and neuropathic-induced mechanical hypersensitivity in rats - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing GRC-17536 Degradation in Solution: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of GRC-17536 in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: While specific degradation pathways for this compound are not extensively published, small molecule compounds are typically susceptible to several factors that can induce degradation. These include:
-
Hydrolysis: Reaction with water can cleave labile bonds within the molecule. The rate of hydrolysis is often dependent on pH and temperature.[1][2]
-
Oxidation: Exposure to oxygen can lead to the modification of electron-rich moieties in the molecule. This process can be accelerated by light, heat, and the presence of metal ions.[1][3]
-
Photolysis: Exposure to light, particularly UV radiation, can provide the energy to break chemical bonds and cause degradation.[1][2]
-
Temperature: Elevated temperatures generally increase the rate of all chemical reactions, including degradation pathways.[4]
-
pH: The stability of a compound can be highly dependent on the pH of the solution, as certain functional groups may be more reactive in acidic or basic conditions.[4]
Q2: What is the recommended solvent for dissolving and storing this compound?
Q3: How should I store my this compound solutions to ensure maximum stability?
A3: To maximize the stability of this compound solutions, the following storage conditions are recommended:
-
Temperature: Store solutions at low temperatures, such as -20°C or -80°C, to slow down potential degradation reactions.
-
Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[1][5]
-
Oxygen: For compounds sensitive to oxidation, it is beneficial to purge the solution and the headspace of the storage vial with an inert gas like nitrogen or argon before sealing.[3]
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of compound activity or inconsistent experimental results. | Degradation of this compound in solution. | 1. Prepare fresh solutions of this compound before each experiment.2. Perform a stability study to determine the degradation rate under your experimental conditions (see Experimental Protocols section).3. Review and optimize your solution preparation and storage procedures based on the recommendations in this guide. |
| Precipitation of the compound from the solution. | Poor solubility or compound degradation leading to less soluble byproducts. | 1. Ensure the solvent is appropriate and the concentration is not above the solubility limit.2. Consider using a co-solvent system or adjusting the pH of the buffer (if compatible with the experiment).3. Filter the solution through a 0.22 µm filter to remove any precipitates before use. |
| Change in the color or appearance of the solution. | Potential chemical degradation or contamination. | 1. Discard the solution.2. Prepare a fresh solution using high-purity solvents and proper techniques.3. If the issue persists, consider analyzing the solution by HPLC or LC-MS to identify any degradation products. |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of this compound in Solution
Objective: To determine the short-term stability of this compound in a specific solvent or buffer under various conditions.
Methodology:
-
Prepare a stock solution of this compound in an appropriate anhydrous solvent (e.g., DMSO) at a known concentration.
-
Dilute the stock solution into the test solvent/buffer (e.g., PBS, pH 7.4) to the final desired concentration.
-
Divide the solution into several aliquots in amber vials.
-
Store the aliquots under different conditions:
-
Room temperature (exposed to light)
-
Room temperature (protected from light)
-
4°C (protected from light)
-
-20°C (protected from light)
-
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition.
-
Analyze the concentration of the remaining this compound in each sample using a suitable analytical method such as HPLC-UV or LC-MS.
-
Plot the concentration of this compound versus time for each condition to determine the degradation rate.
Protocol 2: pH Profile of this compound Stability
Objective: To evaluate the stability of this compound across a range of pH values.
Methodology:
-
Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9).
-
Prepare a stock solution of this compound in a minimal amount of co-solvent (e.g., DMSO) to ensure solubility in the aqueous buffers.
-
Spike the this compound stock solution into each buffer to a final, consistent concentration.
-
Incubate the solutions at a constant temperature (e.g., 37°C) and protect them from light.
-
At specified time intervals (e.g., 0, 1, 4, 8, 24 hours), collect samples from each pH condition.
-
Immediately analyze the samples by HPLC-UV or LC-MS to quantify the amount of intact this compound.
-
Compare the degradation rates at different pH values to identify the optimal pH range for stability.
Visualizing Degradation and Mitigation Strategies
Below are diagrams to illustrate potential degradation pathways and workflows for minimizing this compound degradation.
Caption: Potential degradation pathways for this compound in solution.
Caption: Workflow for minimizing this compound degradation.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Addressing GRC-17536 non-specific binding in assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of GRC-17536, a potent and selective TRPA1 antagonist, in various assays. The focus is on addressing and mitigating non-specific binding to ensure data accuracy and reliability.
Troubleshooting Guides
Question: I am observing high background noise or suspected non-specific binding in my assay when using this compound. What are the initial troubleshooting steps?
Answer: High background noise is a common indicator of non-specific binding. To address this, a systematic approach is recommended. Begin by optimizing your assay buffer conditions. This includes adjusting the pH and salt concentration, as electrostatic interactions can contribute to non-specific binding.[1] Consider including blocking agents in your assay buffer. For protein-based assays, Bovine Serum Albumin (BSA) is a common choice, while for cell-based assays, using a buffer with a balanced salt composition is crucial. Additionally, reviewing the concentration of this compound used is important; using the lowest effective concentration can help minimize off-target effects.
Question: How can I differentiate between specific TRPA1 inhibition by this compound and non-specific effects in my cell-based assay?
Answer: To confirm the specificity of this compound's effect, it is essential to include proper controls in your experimental design. A key control is to use a negative control cell line that does not express the TRPA1 receptor. If the observed effect of this compound is still present in these cells, it is likely due to non-specific binding or off-target effects. Another important control is to use a structurally unrelated TRPA1 antagonist to see if it produces a similar inhibitory effect. Furthermore, performing a dose-response curve with this compound can help. A specific interaction should exhibit a sigmoidal dose-response relationship, whereas non-specific effects may show a linear or irregular pattern.
Question: My in vitro binding assay with this compound shows inconsistent results. Could non-specific binding to labware be a factor?
Answer: Yes, small molecules like this compound can sometimes adsorb to plasticware, leading to a decrease in the effective concentration and inconsistent results. To mitigate this, it is advisable to use low-retention plastics for your assay plates and pipette tips. Pre-treating the labware with a blocking agent, such as BSA, can also help to reduce non-specific binding to surfaces.[1] Additionally, including a surfactant like Tween-20 at a low concentration (e.g., 0.01-0.05%) in your buffers can help prevent the compound from sticking to surfaces.
Frequently Asked Questions (FAQs)
Question: What is this compound and what is its primary mechanism of action?
Answer: this compound is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) receptor.[2][3] TRPA1 is a non-selective cation channel that is involved in the sensation of pain, cold, and itch, as well as in inflammatory responses.[4] this compound exerts its effect by blocking the activation of the TRPA1 channel, thereby inhibiting downstream signaling pathways, such as calcium influx.[2][3]
Question: What are the typical concentrations of this compound used in in vitro assays?
Answer: The effective concentration of this compound can vary depending on the specific assay and cell type. However, published studies have shown that this compound can inhibit TRPA1 activation with high potency. For instance, in studies measuring calcium influx in TRPA1-expressing cells, this compound has been shown to have an IC50 in the low nanomolar range.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Question: Are there any known off-target effects of this compound?
Answer: this compound is described as a selective TRPA1 antagonist.[2][3] However, like any small molecule, the potential for off-target effects cannot be entirely ruled out, especially at higher concentrations. To minimize the risk of off-target effects, it is crucial to use the lowest effective concentration of this compound and to include appropriate negative controls in your experiments, such as cell lines not expressing TRPA1.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | Agonist | IC50 (approx.) | Reference |
| Calcium Influx | TRPA1-expressing cells | Citric Acid | Low nM | [2][3] |
| 45Ca2+ Uptake | A549 cells | AITC + LPS | ~10 nM for ~50% inhibition | [3] |
| 45Ca2+ Uptake | CCD19-Lu cells | AITC + Loxoribine | ~10 nM for ~70% inhibition | [3] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Condition | Dosage | Effect | Reference |
| Guinea Pig | Citric Acid-Induced Cough | 60 mg/kg | 79% inhibition of cough | [2][3] |
| Guinea Pig | Citric Acid-Induced Cough | 100 mg/kg | 89% inhibition of cough | [2][3] |
| Human | Painful Diabetic Peripheral Neuropathy | Not specified | Statistically significant improvement in a subpopulation | [5] |
Experimental Protocols
Protocol: Cell-Based Calcium Influx Assay to Screen for this compound Activity and Mitigate Non-Specific Binding
-
Cell Culture: Culture a TRPA1-expressing cell line (e.g., HEK293-TRPA1) and a parental (non-expressing) cell line in appropriate media.
-
Cell Plating: Seed the cells into a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a buffered saline solution (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound in an assay buffer containing a low concentration of a non-ionic surfactant (e.g., 0.01% Pluronic F-127) and 0.1% BSA to reduce non-specific binding and compound precipitation.
-
Add the diluted this compound or vehicle control to the cells and incubate for the desired time (e.g., 15-30 minutes).
-
-
Agonist Stimulation: Add a known TRPA1 agonist (e.g., AITC or cinnamaldehyde) to the wells to stimulate calcium influx.
-
Signal Detection: Immediately measure the fluorescence intensity using a plate reader equipped with the appropriate filters for the chosen dye.
-
Data Analysis:
-
Subtract the background fluorescence from all wells.
-
Normalize the fluorescence signal to the baseline before agonist addition.
-
Calculate the dose-response curve for this compound inhibition and determine the IC50 value.
-
Compare the response in the TRPA1-expressing and non-expressing cell lines to assess specificity.
-
Visualizations
Caption: TRPA1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for a cell-based assay using this compound.
Caption: Logic diagram for troubleshooting non-specific binding.
References
- 1. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 2. Transient Receptor Potential Ankyrin 1 Receptor Activation In Vitro and In Vivo by Pro-tussive Agents: GRC 17536 as a Promising Anti-Tussive Therapeutic | PLOS One [journals.plos.org]
- 3. Transient Receptor Potential Ankyrin 1 Receptor Activation In Vitro and In Vivo by Pro-tussive Agents: GRC 17536 as a Promising Anti-Tussive Therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPA1 - Wikipedia [en.wikipedia.org]
- 5. Randomized, double-blind, placebo-controlled trial of ISC 17536, an oral inhibitor of transient receptor potential ankyrin 1, in patients with painful diabetic peripheral neuropathy: impact of preserved small nerve fiber function - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Oral Bioavailability of GRC-17536
Disclaimer: Information regarding the specific oral bioavailability, solubility, and metabolic profile of GRC-17536 is not publicly available. This guide provides general strategies and troubleshooting workflows applicable to researchers encountering challenges with the oral administration of poorly soluble compounds like this compound. The experimental data presented is illustrative.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable plasma concentrations of this compound after oral administration in our preclinical models. What are the potential causes?
A1: Low and variable oral bioavailability can stem from several factors. The most common culprits for a small molecule therapeutic like this compound include:
-
Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids, limiting its absorption.
-
Low Dissolution Rate: Even if soluble, the rate at which the solid compound dissolves can be a limiting factor.
-
High First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.
-
Efflux by Transporters: The compound could be actively transported back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp).
-
Chemical Instability: The compound might be unstable in the acidic environment of the stomach or degraded by enzymes in the GI tract.
Q2: How can we begin to investigate the root cause of poor oral bioavailability for this compound?
A2: A systematic approach is recommended. Start by characterizing the fundamental physicochemical and biopharmaceutical properties of this compound. Key initial experiments include determining its aqueous solubility at different pH values, measuring its permeability (e.g., using a Caco-2 cell assay), and assessing its metabolic stability in liver microsomes.
Q3: What are the initial formulation strategies we can explore to improve the oral absorption of a poorly soluble compound?
A3: For compounds with solubility-limited absorption, several formulation strategies can be employed.[1][2][3][4][5] These can range from simple to complex:
-
Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, which can enhance the dissolution rate.[2]
-
Use of Solubilizing Excipients: Incorporating surfactants, co-solvents, or complexing agents (like cyclodextrins) in the formulation can improve solubility.[1][2][4]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance the solubility and absorption of lipophilic drugs.[2][3]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly improve its solubility and dissolution rate.[1][2][3]
Troubleshooting Guides
Issue 1: this compound exhibits poor aqueous solubility.
Workflow for Addressing Poor Solubility:
Caption: Workflow for troubleshooting poor aqueous solubility.
Experimental Protocol: pH-Dependent Solubility Assessment
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 1.2 to 7.4 to simulate the gastrointestinal tract.
-
Sample Preparation: Add an excess amount of this compound to each buffer solution in separate vials.
-
Equilibration: Shake the vials at a constant temperature (e.g., 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis: Centrifuge the samples to pellet the undissolved solid. Collect the supernatant, filter it, and analyze the concentration of dissolved this compound using a validated analytical method such as HPLC-UV.
-
Data Interpretation: Plot the solubility of this compound as a function of pH to understand its solubility profile across the GI tract.
Issue 2: this compound shows high first-pass metabolism.
Workflow for Investigating High First-Pass Metabolism:
Caption: Workflow for addressing high first-pass metabolism.
Experimental Protocol: In Vitro Metabolic Stability Assay
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (or hepatocytes), a NADPH-regenerating system, and buffer.
-
Incubation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding this compound at a known concentration.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the metabolic activity by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining this compound against time. The slope of the linear portion of this plot can be used to calculate the in vitro half-life and intrinsic clearance.
Data Presentation
Table 1: Illustrative Physicochemical Properties of this compound
| Parameter | Value | Implications for Oral Bioavailability |
| Molecular Weight | 516.46 g/mol | Acceptable for oral absorption (Lipinski's Rule of 5) |
| LogP | 3.5 | Indicates good permeability but may have low aqueous solubility |
| pKa | Not available | Will influence solubility at different GI tract pHs |
| Aqueous Solubility (pH 7.4) | < 0.1 µg/mL | Poor solubility is a likely contributor to low bioavailability |
Table 2: Example In Vitro Permeability and Metabolism Data for this compound
| Assay | Result | Interpretation |
| Caco-2 Permeability (Papp A→B) | 15 x 10⁻⁶ cm/s | High permeability, suggesting absorption is not limited by membrane transport. |
| Caco-2 Efflux Ratio (Papp B→A / Papp A→B) | 3.5 | Suggests active efflux by transporters like P-gp may be occurring. |
| Human Liver Microsomal Stability (t½) | 15 minutes | Indicates moderate to high metabolic clearance. |
Table 3: Comparison of this compound Oral Bioavailability with Different Formulation Strategies (Hypothetical Data)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Bioavailability (%) |
| Simple Suspension | 50 ± 15 | 2.0 | 250 ± 75 | 5 |
| Micronized Suspension | 120 ± 30 | 1.5 | 600 ± 150 | 12 |
| Solid Dispersion | 450 ± 90 | 1.0 | 2700 ± 540 | 54 |
| SEDDS | 600 ± 120 | 0.8 | 3300 ± 660 | 66 |
Signaling Pathway
While the direct signaling pathway of this compound is related to its antagonism of the TRPA1 ion channel, a logical diagram of the factors influencing its oral bioavailability is more relevant to this technical support guide.
Logical Relationship of Factors Affecting Oral Bioavailability:
Caption: Key factors influencing the oral bioavailability of a drug.
References
- 1. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. asianpharmtech.com [asianpharmtech.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
GRC-17536 Dose-Response Curve Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing dose-response curve experiments for GRC-17536. Here, you will find troubleshooting advice and frequently asked questions to ensure the generation of accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2][3] TRPA1 is a non-selective cation channel involved in the detection of noxious stimuli, including chemical irritants and inflammatory agents, leading to pain, itching, and cough.[4][5] this compound exerts its effect by blocking the influx of calcium (Ca2+) through the TRPA1 channel, thereby inhibiting downstream signaling pathways associated with these responses.[1][2]
Q2: What are the expected in vitro effects of this compound in a dose-response assay?
In a typical in vitro cell-based assay using cells expressing the TRPA1 receptor, this compound is expected to inhibit the response induced by a TRPA1 agonist (e.g., citric acid, AITC). This inhibition is concentration-dependent, meaning that as the concentration of this compound increases, the agonist-induced response (such as an increase in intracellular calcium) should decrease. The expected outcome is a sigmoidal dose-response curve from which parameters like the half-maximal inhibitory concentration (IC50) can be determined.
Q3: Which cell lines are suitable for testing this compound?
Cell lines endogenously expressing or recombinantly overexpressing the TRPA1 receptor are suitable. Examples from published studies include:
-
CCD19-Lu: A human lung fibroblast cell line.[2]
-
A549: A human lung adenocarcinoma cell line.[2]
-
hTRPA1/CHO: Chinese Hamster Ovary (CHO) cells engineered to express human TRPA1.[2]
The choice of cell line may depend on the specific research question and the desired cellular context.
Q4: How should I prepare my this compound stock solution and dilutions?
It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent like dimethyl sulfoxide (DMSO). Aliquot the stock solution to avoid repeated freeze-thaw cycles. For the experiment, perform serial dilutions of the stock solution in the appropriate assay buffer or cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells, including controls, is consistent and non-toxic to the cells (typically ≤ 0.5%).
Data Presentation
In Vitro Potency of this compound
| Cell Line | Agonist | IC50 (nM) | Reference |
| CCD19-Lu | Citric Acid | 8.2 | [2] |
| A549 | Citric Acid | 5.0 | [2] |
| hTRPA1/CHO | Citric Acid | 4.6 | [2] |
In Vivo Efficacy of this compound in a Guinea Pig Cough Model
| This compound Dose (mg/kg) | Inhibition of Cough Response (%) | Reference |
| 60 | 79 | [2] |
| 100 | 89 | [2] |
Experimental Protocols
Protocol: In Vitro this compound Dose-Response Determination using a Calcium Flux Assay
This protocol outlines a general procedure for assessing the inhibitory effect of this compound on TRPA1 activation by measuring changes in intracellular calcium levels.
Materials:
-
TRPA1-expressing cells (e.g., A549, hTRPA1/CHO)
-
Cell culture medium
-
This compound
-
TRPA1 agonist (e.g., citric acid, allyl isothiocyanate - AITC)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Indo-1 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with an injection module
Procedure:
-
Cell Seeding:
-
Culture TRPA1-expressing cells to ~80-90% confluency.
-
Harvest and seed the cells into a 96-well black, clear-bottom plate at a predetermined optimal density.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions.
-
Remove the culture medium from the wells and add the dye loading solution.
-
Incubate the plate for 45-60 minutes at 37°C, followed by a 30-minute incubation at room temperature in the dark.
-
After incubation, gently wash the cells with assay buffer to remove excess dye.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer at 2X the final desired concentrations.
-
Add the this compound dilutions to the appropriate wells. Include vehicle control wells (containing the same final concentration of DMSO).
-
Incubate the plate for 15-30 minutes at room temperature.
-
-
Agonist Injection and Signal Detection:
-
Prepare the TRPA1 agonist solution at a concentration that elicits a submaximal (EC80) response.
-
Place the plate in a fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time.
-
Establish a stable baseline reading for each well.
-
Inject the agonist into the wells and continue recording the fluorescence signal.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the vehicle control (0% inhibition) and a positive control (e.g., a known potent TRPA1 antagonist, for 100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) dose-response curve to determine the IC50 value.
-
Troubleshooting Guides
Issue 1: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding.
-
Solution: Ensure the cell suspension is homogenous before and during plating. Use proper pipetting techniques to minimize variations in the number of cells seeded per well.
-
-
Possible Cause: Edge effects on the microplate.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.
-
-
Possible Cause: Pipetting errors during compound or agonist addition.
-
Solution: Use calibrated pipettes and ensure accurate and consistent dispensing.
-
Issue 2: The dose-response curve does not have a sigmoidal shape.
-
Possible Cause: Inappropriate concentration range of this compound.
-
Solution: Conduct a range-finding experiment with a wider range of concentrations (e.g., from picomolar to micromolar) to identify the effective range for a full curve.
-
-
Possible Cause: Compound insolubility at higher concentrations.
-
Solution: Visually inspect the compound dilutions for any signs of precipitation. If observed, consider using a different solvent or adjusting the stock concentration.
-
-
Possible Cause: Insufficient data points.
-
Solution: Use a sufficient number of data points (at least 8-10 concentrations) to properly define the curve, especially around the top and bottom plateaus and the IC50.
-
Issue 3: No inhibitory effect of this compound is observed.
-
Possible Cause: Low or absent TRPA1 expression in the cells.
-
Solution: Confirm TRPA1 expression in your cell line using techniques like qPCR or Western blotting.
-
-
Possible Cause: Inactive this compound compound.
-
Solution: Verify the integrity and purity of your this compound stock. If in doubt, use a fresh batch of the compound.
-
-
Possible Cause: Suboptimal agonist concentration.
-
Solution: Ensure the agonist concentration is appropriate to elicit a measurable response that can be inhibited. An excessively high agonist concentration may overcome the inhibitory effect of this compound.
-
Visualizations
Caption: this compound mechanism of action on the TRPA1 signaling pathway.
References
Validation & Comparative
GRC-17536: A Comparative Analysis of Selectivity Among TRPA1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel has emerged as a critical target in the development of novel analgesics and anti-inflammatory therapeutics. A key challenge in this field is the development of antagonists with high selectivity for TRPA1 to minimize off-target effects and enhance therapeutic efficacy. This guide provides a detailed comparison of the selectivity profile of GRC-17536, a potent TRPA1 antagonist, with other notable TRPA1 inhibitors, supported by available experimental data.
Comparative Selectivity of TRPA1 Antagonists
The selectivity of a TRPA1 antagonist is paramount to its clinical potential. The following table summarizes the available quantitative data on the potency and selectivity of this compound against other TRPA1 antagonists.
| Compound | Target | IC50 (nM) | Selectivity Data |
| This compound | hTRPA1 | 4.6 - 8.2 | >1000-fold selective over other TRP channels and a large panel of GPCRs, enzymes, and other ion channels.[1] % Inhibition at 1 µM: TRPV1: 5.6%, TRPV3: 27.3%, TRPV4: 8.2%, TRPM8: 8.6% |
| A-967079 | hTRPA1 | 67 | >1000-fold selective for TRPA1 over other TRP channels.[2] >150-fold selective over 75 other ion channels, enzymes, and G-protein-coupled receptors.[2] |
| rTRPA1 | 289[3] | ||
| HC-030031 | hTRPA1 | 6,200 | At 10 µM, showed activity against sodium channels (40%) and sigma receptors (37%). No significant activity against TRPV1, TRPV3, and TRPV4.[4] |
| AMG0902 | rTRPA1 | IC90: 300 | Potent and selective TRPA1 antagonist.[5] |
hTRPA1: human Transient Receptor Potential Ankyrin 1; rTRPA1: rat Transient Receptor Potential Ankyrin 1; IC50: half maximal inhibitory concentration; IC90: 90% inhibitory concentration; TRP: Transient Receptor Potential; GPCR: G-protein coupled receptor.
TRPA1 Signaling Pathway
The activation of the TRPA1 channel, a non-selective cation channel, by various noxious stimuli leads to an influx of cations, primarily Ca2+, into the neuron. This depolarization triggers a cascade of downstream events culminating in the sensation of pain and neurogenic inflammation.
Experimental Protocols
The determination of antagonist selectivity is a critical step in drug development. Below are outlines of common experimental procedures used to assess the activity and selectivity of TRPA1 antagonists.
Calcium Imaging Assay for TRPA1 Antagonist Activity
This assay measures changes in intracellular calcium concentration in response to TRPA1 activation and its inhibition by an antagonist.
Detailed Steps:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human TRPA1 (hTRPA1) are seeded into 96-well black-walled, clear-bottom plates and cultured to confluence.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a buffered saline solution for 1 hour at 37°C.
-
Washing: Cells are washed multiple times with the buffered saline solution to remove any extracellular dye.
-
Compound Addition: Various concentrations of the test antagonist (e.g., this compound) are added to the wells and incubated for a predefined period.
-
Agonist Stimulation: A known TRPA1 agonist, such as allyl isothiocyanate (AITC), is added to the wells to activate the TRPA1 channels.
-
Fluorescence Measurement: The fluorescence intensity in each well is measured immediately before and after the addition of the agonist using a fluorescence plate reader.
-
Data Analysis: The change in fluorescence, indicative of intracellular calcium influx, is calculated. Dose-response curves are generated by plotting the percentage of inhibition against the antagonist concentration to determine the IC50 value.
Off-Target Selectivity Profiling
To assess the broader selectivity of a compound, it is typically screened against a panel of other ion channels, receptors, enzymes, and transporters.
Methodology:
A common approach is to utilize commercially available screening services (e.g., Eurofins SafetyScreen, Charles River's Ion Channel Panel[6]). These services employ a variety of high-throughput assays, including:
-
Radioligand Binding Assays: To determine the affinity of the compound for a wide range of receptors and transporters.
-
Enzyme Inhibition Assays: To measure the effect of the compound on the activity of various enzymes.
-
Functional Cellular Assays: To assess the compound's activity on other ion channels and GPCRs using techniques like fluorescence-based calcium or membrane potential assays, or automated electrophysiology.
The compound is typically tested at a fixed concentration (e.g., 1 µM or 10 µM) in the initial screen. Any significant inhibition (often a threshold of >50% is used) prompts further investigation with full dose-response curves to determine IC50 or Ki values.
Conclusion
The available data indicates that this compound is a highly potent and selective TRPA1 antagonist.[1][7] Its low nanomolar IC50 for TRPA1 and reported >1000-fold selectivity over other TRP channels and a broad range of other molecular targets underscore its potential as a specific therapeutic agent.[1] In comparison, while other antagonists like A-967079 also exhibit high selectivity, older compounds such as HC-030031 have shown off-target activities at higher concentrations.[2][4] The comprehensive evaluation of selectivity through well-defined experimental protocols is crucial for the successful clinical development of any TRPA1 antagonist. The favorable selectivity profile of this compound positions it as a promising candidate for further investigation in pain and inflammatory conditions.
References
- 1. Glenmark Announces the Discovery of a Novel Chemical Entity 'GRC 17536', a TRPA1 Receptor Antagonist, a Potential First-in-Class Molecule Globally [prnewswire.com]
- 2. A 967079 | TRPA1 | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. HC-030031, a TRPA1 selective antagonist, attenuates inflammatory- and neuropathy-induced mechanical hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective antagonism of TRPA1 produces limited efficacy in models of inflammatory- and neuropathic-induced mechanical hypersensitivity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glenmark's TRPA1 Antagonist Shows Promise In Phase 2 Trial For Diabetic Neuropathy [clinicalleader.com]
- 7. Glenmark Pharmaceuticals's TRPA1 Antagonist 'GRC 17536' Shows Positive Data In A Proof Of Concept Study - BioSpace [biospace.com]
A Head-to-Head Comparison of GRC-17536 and HC-030031 for TRPA1 Blockade in Preclinical Research
For researchers, scientists, and drug development professionals, the selective blockade of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel presents a promising therapeutic avenue for a range of conditions, most notably pain and inflammation. This guide provides an objective comparison of two prominent TRPA1 antagonists, GRC-17536 and HC-030031, summarizing their performance based on available experimental data.
This document delves into the specifics of their mechanism of action, potency, selectivity, and efficacy in established preclinical models. All quantitative data are presented in structured tables for ease of comparison, and detailed methodologies for key experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to enhance understanding.
Mechanism of Action: Selective Antagonism of the TRPA1 Ion Channel
Both this compound and HC-030031 function as antagonists of the TRPA1 ion channel, a non-selective cation channel primarily expressed on sensory neurons.[1] TRPA1 is a key sensor of noxious stimuli, including environmental irritants, inflammatory mediators, and changes in temperature.[1] Upon activation, it allows the influx of cations, leading to depolarization of the neuron and the transmission of pain signals. By blocking this channel, this compound and HC-030031 aim to inhibit the signaling cascade at its origin, thereby preventing the sensation of pain.
HC-030031 is a well-characterized selective TRPA1 inhibitor that has been shown to block channel activation by a variety of agonists, including allyl isothiocyanate (AITC), formalin, and cinnamaldehyde.[2][3] It is reported to be a reversible antagonist.[2] this compound is also a potent and selective TRPA1 antagonist, demonstrating efficacy in blocking TRPA1 activation induced by agonists such as citric acid and AITC.[4][5] Preclinical and clinical data suggest that this compound is a peripherally acting antagonist.[6][7]
In Vitro Potency: A Quantitative Comparison
The potency of a TRPA1 antagonist is a critical determinant of its potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's ability to inhibit a specific biological or biochemical function. The following tables summarize the reported IC50 values for this compound and HC-030031 against various TRPA1 activators in different cellular assays. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell lines, agonist concentrations, and assay methodologies.
Table 1: In Vitro Potency (IC50) of this compound against TRPA1 Activation
| Cell Line | Activator | IC50 (nM) | Reference |
| hTRPA1/CHO | Citric Acid | 4.6 | [4] |
| A549 | Citric Acid | 5.0 | [4] |
| CCD19-Lu | Citric Acid | 8.2 | [4] |
Table 2: In Vitro Potency (IC50) of HC-030031 against TRPA1 Activation
| Cell Line | Activator | IC50 (µM) | Reference |
| HEK-293 (human TRPA1) | AITC | 6.2 | [2] |
| HEK-293 (human TRPA1) | Formalin | 5.3 | [2] |
| HEK-293 (human TRPA1) | Cinnamaldehyde | 4.9 | [2][3] |
| HEK-293 (human TRPA1) | AITC | 7.5 | [3] |
Based on the available data, this compound exhibits significantly higher potency, with IC50 values in the nanomolar range, compared to HC-030031, which has IC50 values in the micromolar range. This suggests that this compound may be effective at lower concentrations.
Selectivity Profile: On-Target Specificity
An ideal therapeutic candidate should exhibit high selectivity for its intended target to minimize off-target effects and potential side effects. The selectivity of this compound and HC-030031 has been evaluated against other members of the TRP channel family and other ion channels.
Table 3: Selectivity Profile of this compound
| Channel/Receptor | % Inhibition at 1 µM | Reference |
| TRPV1 | 5.6 | [4] |
| TRPV3 | 27.3 | [4] |
| TRPV4 | 8.2 | [4] |
| TRPM8 | 8.6 | [4] |
Table 4: Selectivity Profile of HC-030031
| Channel/Receptor | Activity | Reference |
| TRPV1 | No Blockade | |
| TRPV3 | No Blockade | |
| TRPV4 | No Blockade | |
| hERG | No Blockade | |
| NaV1.2 | No Blockade |
Both compounds demonstrate good selectivity for TRPA1 over other closely related TRP channels. HC-030031 has been more extensively profiled and shows a lack of activity against a broader range of ion channels at concentrations where it effectively blocks TRPA1.
In Vivo Efficacy: Performance in Preclinical Models
The ultimate test of a drug candidate's potential lies in its efficacy in relevant animal models of disease. Both this compound and HC-030031 have been evaluated in rodent models of inflammatory and neuropathic pain.
This compound: Preclinical studies have demonstrated the effectiveness of this compound in various animal models of neuropathic and inflammatory pain, including diabetic peripheral neuropathic pain, osteoarthritic pain, and postoperative pain.[6] Furthermore, this compound has shown positive results in a Phase 2a clinical trial for painful diabetic neuropathy, particularly in a subgroup of patients with preserved small nerve fiber function.[7][8]
HC-030031: Oral administration of HC-030031 has been shown to significantly reverse mechanical hypersensitivity in rat models of chronic inflammatory pain (Complete Freund's Adjuvant model) and neuropathic pain.[2] It has also been demonstrated to be effective in the formalin-induced pain model.[9]
While both compounds show efficacy in preclinical pain models, this compound has progressed further in clinical development, with positive data from a Phase 2a trial.
Experimental Protocols
To provide a comprehensive understanding of the data presented, detailed methodologies for the key experiments are outlined below.
Calcium Imaging Assay (FLIPR)
This high-throughput screening method is used to measure changes in intracellular calcium concentration, a direct consequence of TRPA1 channel activation.
Protocol:
-
Cell Plating: HEK-293 cells stably expressing human TRPA1 are plated in 96-well black-walled, clear-bottom plates and cultured overnight.[10]
-
Dye Loading: The culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, for approximately one hour at 37°C.[10][11]
-
Compound Addition: The plate is then placed in a Fluorometric Imaging Plate Reader (FLIPR). The antagonist (this compound or HC-030031) is added to the wells, and the cells are incubated for a short period.
-
Agonist Challenge and Signal Detection: A TRPA1 agonist (e.g., AITC, formalin, or cinnamaldehyde) is then added to the wells to stimulate the channels. The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the influx of calcium into the cells.[2] The inhibitory effect of the antagonist is determined by the reduction in the fluorescence signal compared to control wells without the antagonist.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a more detailed analysis of ion channel function by directly measuring the electrical currents flowing through the channels in a single cell.
Protocol:
-
Cell Preparation: Single cells expressing TRPA1 are isolated and placed in a recording chamber.[12][13]
-
Pipette Positioning and Sealing: A glass micropipette with a very fine tip, filled with an intracellular-like solution, is brought into contact with the cell membrane. Gentle suction is applied to form a high-resistance "giga-ohm" seal between the pipette and the cell membrane.[12][13]
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette, allowing electrical access to the entire cell interior.[12]
-
Voltage-Clamp and Recording: The cell's membrane potential is held constant using a voltage-clamp amplifier. A TRPA1 agonist is applied to the cell, and the resulting inward current through the TRPA1 channels is recorded.[14] The antagonist is then applied, and the reduction in the agonist-evoked current is measured to determine the inhibitory effect.
In Vivo Pain Models
This is a widely used model of tonic pain that involves two distinct phases of nociceptive behavior.
Protocol:
-
Acclimation and Dosing: Rodents (rats or mice) are acclimated to an observation chamber. The test compound (this compound or HC-030031) or vehicle is administered, typically orally or via injection, prior to formalin injection.[15]
-
Formalin Injection: A small volume of dilute formalin solution (e.g., 2.5%) is injected into the plantar surface of the hind paw.[15]
-
Behavioral Observation: The animal's behavior is then observed and scored for nociceptive responses, such as licking and flinching of the injected paw. The observation period is divided into two phases: Phase 1 (the first 5-10 minutes), which represents direct activation of nociceptors, and Phase 2 (typically 15-30 minutes post-injection), which involves inflammatory and central sensitization mechanisms.[15][16] The efficacy of the antagonist is determined by its ability to reduce the behavioral scores in one or both phases compared to the vehicle-treated group.
This model is used to induce a persistent inflammatory state, mimicking chronic inflammatory pain.
Protocol:
-
Induction of Inflammation: A single injection of Complete Freund's Adjuvant (CFA) is administered into the plantar surface of the rodent's hind paw. This induces a localized and persistent inflammation, characterized by swelling, redness, and hypersensitivity to thermal and mechanical stimuli.[17][18]
-
Assessment of Hypersensitivity: Pain hypersensitivity is assessed at a time point when the inflammation is well-established (e.g., 24 hours or several days post-CFA). This is typically measured as a decrease in the paw withdrawal threshold to a mechanical stimulus (mechanical allodynia) using von Frey filaments or to a thermal stimulus.[17][19]
-
Drug Administration and Testing: The test compound or vehicle is administered, and the paw withdrawal thresholds are measured at various time points after administration to evaluate the analgesic effect. An increase in the withdrawal threshold in the drug-treated group compared to the vehicle group indicates efficacy.[17]
TRPA1 Signaling Pathway
Activation of TRPA1 on sensory neurons initiates a signaling cascade that ultimately leads to the perception of pain and the release of pro-inflammatory neuropeptides.
Upon activation by various stimuli, the TRPA1 channel opens, leading to an influx of calcium and sodium ions. This depolarizes the sensory neuron, triggering the generation of action potentials that are transmitted to the central nervous system, resulting in the sensation of pain.[20][21] The influx of calcium also promotes the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP) and substance P, from the peripheral and central terminals of the sensory neuron.[20] These neuropeptides contribute to neurogenic inflammation, characterized by vasodilation and plasma extravasation. TRPA1 antagonists like this compound and HC-030031 physically block the channel, preventing ion influx and thereby inhibiting these downstream events.
Conclusion
Both this compound and HC-030031 are valuable research tools for investigating the role of TRPA1 in various physiological and pathophysiological processes. Based on the currently available data, this compound demonstrates significantly higher in vitro potency than HC-030031. Both compounds exhibit good selectivity for TRPA1. In vivo, both have shown efficacy in preclinical models of pain. Notably, this compound has advanced to clinical trials and has shown promising results in patients with painful diabetic neuropathy. The choice between these two compounds for a specific research application will depend on the desired potency, the specific experimental model, and the need for a compound with demonstrated clinical relevance. This guide provides a foundational comparison to aid researchers in making an informed decision for their TRPA1-related studies.
References
- 1. TRPA1 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Transient Receptor Potential Ankyrin 1 Receptor Activation In Vitro and In Vivo by Pro-tussive Agents: GRC 17536 as a Promising Anti-Tussive Therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transient receptor potential ankyrin 1 receptor activation in vitro and in vivo by pro-tussive agents: GRC 17536 as a promising anti-tussive therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glenmark's TRPA1 Antagonist Shows Promise In Phase 2 Trial For Diabetic Neuropathy [clinicalleader.com]
- 7. Glenmark's TRPA1 Antagonist 'GRC 17536' Shows Positive Data in a Proof of Concept Study [prnewswire.com]
- 8. Randomized, double-blind, placebo-controlled trial of ISC 17536, an oral inhibitor of transient receptor potential ankyrin 1, in patients with painful diabetic peripheral neuropathy: impact of preserved small nerve fiber function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TRPA1 as a drug target—promise and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 [jove.com]
- 11. Irritant-evoked activation and calcium modulation of the TRPA1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. axolbio.com [axolbio.com]
- 13. docs.axolbio.com [docs.axolbio.com]
- 14. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 17. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]
- 18. Sympathectomy Ameliorates CFA-Induced Mechanical Allodynia via Modulating Phenotype of Macrophages in Sensory Ganglion in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 20. TRPA1 channels: molecular sentinels of cellular stress and tissue damage - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Comparative Selectivity Analysis of GRC-17536: A Focus on TRPA1 vs. TRPV1 Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of GRC-17536, a potent Transient Receptor Potential Ankyrin 1 (TRPA1) antagonist, and its selectivity against the closely related Transient Receptor Potential Vanilloid 1 (TRPV1) channel. The data herein is intended to clarify the compound's specificity and support its use as a selective tool for investigating TRPA1-mediated signaling pathways.
Introduction
Transient Receptor Potential (TRP) channels, particularly TRPA1 and TRPV1, are crucial integrators of noxious stimuli in sensory neurons. While both are non-selective cation channels involved in pain and inflammation, their distinct activation mechanisms make them separate targets for therapeutic intervention. This compound was developed by Glenmark Pharmaceuticals as a first-in-class, orally available antagonist of the TRPA1 receptor.[1][2] Validating its selectivity is paramount to ensure that its observed effects are attributable to TRPA1 inhibition and not off-target actions on other channels like TRPV1. This guide assesses the selectivity profile of this compound against TRPV1, comparing its activity with established TRPV1-selective antagonists.
Compound Profiles at a Glance
-
This compound : A potent and highly selective TRPA1 antagonist.[3] It has demonstrated efficacy in preclinical models of inflammatory and neuropathic pain.[2][4]
-
A-425619 : A potent and selective TRPV1 antagonist that effectively blocks channel activation by various stimuli, including capsaicin, heat, and acid.[5]
-
BCTC : An orally effective and potent antagonist of the TRPV1 receptor, widely used as a reference compound in research.[6]
-
Capsazepine : One of the earliest synthetic TRPV1 antagonists, serving as a benchmark tool despite its moderate potency and potential off-target effects.[7][8]
Quantitative Selectivity Data
The following table summarizes the in-vitro potency of this compound against the TRPA1 channel and its comparative lack of activity against the TRPV1 channel. Data for well-characterized TRPV1 antagonists are provided for context.
| Compound | Primary Target | IC₅₀ vs. TRPA1 | IC₅₀ vs. TRPV1 | Selectivity Profile |
| This compound | TRPA1 | ~4.6 - 8.2 nM [1][9] | >10,000 nM (5.6% inhibition at 1,000 nM)[1] | >1000-fold selective for TRPA1 over other TRP channels [3][4][10] |
| A-425619 | TRPV1 | Not widely reported | ~3 - 9 nM | A selective TRPV1 antagonist. |
| BCTC | TRPV1 | Modest activity reported | ~6 - 35 nM | A potent TRPV1 antagonist, also inhibits TRPM8 at higher concentrations. |
| Capsazepine | TRPV1 | Modest activity reported | ~190 - 562 nM [7][11] | A competitive TRPV1 antagonist.[7] |
IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency. Data is compiled from multiple sources and may vary based on the specific assay conditions (e.g., cell type, agonist used).
Signaling and Experimental Frameworks
To understand how selectivity is determined, it is essential to visualize both the biological context and the experimental process.
Caption: TRP Channel Signaling and this compound Specificity.
Caption: Workflow for In-Vitro Calcium Influx Selectivity Assay.
Experimental Methodologies
The selectivity of this compound is primarily determined using cellular-based in-vitro functional assays. The most common method is the calcium influx assay, which measures the ability of a compound to block agonist-induced channel opening.
Calcium Influx Assay Protocol
This method quantifies ion channel activity by measuring changes in intracellular calcium concentration ([Ca²⁺]i) upon channel activation.
-
Cell Culture and Preparation :
-
Mammalian cell lines (e.g., CHO or HEK293) are engineered to stably express the human TRP channel of interest (either TRPA1 or TRPV1).
-
Cells are seeded into 96- or 384-well microplates and cultured until they form a confluent monolayer.
-
On the day of the assay, the culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for approximately 1 hour at 37°C. This dye exhibits a significant increase in fluorescence intensity upon binding to free Ca²⁺.
-
-
Compound Application :
-
After dye loading, cells are washed with a buffer solution.
-
Serial dilutions of the test compound (this compound) or reference antagonists are added to the wells and incubated for a defined period (e.g., 15-30 minutes) to allow for target engagement.
-
-
Agonist Stimulation and Signal Detection :
-
The microplate is placed into a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of rapid, kinetic measurements.
-
A baseline fluorescence reading is established.
-
A specific agonist is injected into the wells to activate the target channel.
-
The resulting change in fluorescence intensity, corresponding to the influx of Ca²⁺ through the open channels, is recorded over time.
-
-
Data Analysis :
-
The inhibitory effect of the compound is calculated as the percentage reduction in the agonist-induced fluorescence signal compared to vehicle-treated controls.
-
Data are plotted on a concentration-response curve, and the IC₅₀ value is determined using non-linear regression analysis.
-
To establish selectivity, the assay is repeated on different cell lines, each expressing a different TRP channel (e.g., TRPV1, TRPV3, TRPV4, TRPM8).[1]
-
Conclusion
The available experimental data robustly validates this compound as a highly potent and selective antagonist of the TRPA1 channel. With an in-vitro potency in the low nanomolar range for TRPA1 and negligible inhibitory activity against TRPV1 at concentrations up to 1 µM, this compound demonstrates a selectivity of over 1000-fold.[1][10] This high degree of specificity makes this compound an invaluable pharmacological tool for researchers to delineate the physiological and pathological roles of TRPA1, confident that the observed effects are not confounded by off-target inhibition of TRPV1.
References
- 1. Transient Receptor Potential Ankyrin 1 Receptor Activation In Vitro and In Vivo by Pro-tussive Agents: GRC 17536 as a Promising Anti-Tussive Therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glenmark's TRPA1 Antagonist Shows Promise In Phase 2 Trial For Diabetic Neuropathy [clinicalleader.com]
- 3. medkoo.com [medkoo.com]
- 4. Glenmark Announces the Discovery of a Novel Chemical Entity 'GRC 17536', a TRPA1 Receptor Antagonist, a Potential First-in-Class Molecule Globally [prnewswire.com]
- 5. Characterization of A-425619 at native TRPV1 receptors: a comparison between dorsal root ganglia and trigeminal ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Capsazepine | TRP/TRPV Channel | Apoptosis | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Transient Receptor Potential Ankyrin 1 Receptor Activation In Vitro and In Vivo by Pro-tussive Agents: GRC 17536 as a Promising Anti-Tussive Therapeutic | PLOS One [journals.plos.org]
- 10. Modern Medicines: Drugs in Clinical Pipeline: this compound [ayurpooja.blogspot.com]
- 11. books.rsc.org [books.rsc.org]
GRC-17536 and Gabapentin: A Comparative Analysis of Efficacy in Preclinical Neuropathy Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of GRC-17536, a selective TRPA1 antagonist, and gabapentin, a widely used anticonvulsant for neuropathic pain. The information is compiled from publicly available preclinical data. It is important to note that no head-to-head studies directly comparing the two compounds in the same preclinical model were identified. Therefore, this guide presents data from separate studies in well-established animal models of neuropathic pain to offer an indirect comparison of their potential efficacy.
Executive Summary
This compound, developed by Glenmark Pharmaceuticals, is a potent and selective antagonist of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel. Preclinical studies have demonstrated its effectiveness in various animal models of neuropathic and inflammatory pain, including diabetic peripheral neuropathy, osteoarthritis pain, postoperative pain, and chemotherapy-induced pain.[1][2][3] Gabapentin, a structural analogue of the neurotransmitter GABA, is a first-line treatment for many neuropathic pain conditions. Its mechanism of action involves binding to the α2δ-1 subunit of voltage-gated calcium channels. While both agents show promise in alleviating neuropathic pain, their distinct mechanisms of action suggest they may offer different therapeutic advantages.
Quantitative Data Comparison
The following tables summarize the available quantitative data on the efficacy of this compound and gabapentin in preclinical models of neuropathic pain. The data for each compound is derived from separate studies, and direct comparisons should be made with caution.
Table 1: Efficacy in the Chronic Constriction Injury (CCI) Model of Neuropathic Pain
| Compound | Species | Dose | Outcome Measure | Result |
| This compound | Rat | < 10 mg/kg | Reversal of hyperalgesia | EC50 of less than 10 mg/kg |
| Gabapentin | Rat | 100 mg/kg, i.p. | Attenuation of mechanical hyperalgesia (Pinprick test) | Significant attenuation of CCI-induced increase in paw withdrawal duration. |
| Gabapentin | Rat | 100 mg/kg, i.p. | Attenuation of heat hyperalgesia (Hot plate test) | Significant attenuation of CCI-induced decrease in paw withdrawal latency.[4][5] |
| Gabapentin | Rat | 100 mg/kg, i.p. | Reversal of mechanical allodynia (von Frey test) | Increased paw withdrawal threshold from ~0.9 g to ~8.3 g at 1 hour post-dose. |
Table 2: Efficacy in Models of Diabetic Neuropathy
| Compound | Species | Model | Dose | Outcome Measure | Result |
| This compound | - | - | - | - | Preclinical studies have demonstrated its effectiveness in animal models of peripheral diabetic neuropathic pain.[1][2][3] |
| Gabapentin | Rat | Streptozotocin (STZ)-induced | 60 mg/kg, p.o. | Attenuation of tactile hyperalgesia (von Frey test) | Significant increase in paw withdrawal threshold.[6] |
| Gabapentin | Rat | Streptozotocin (STZ)-induced | 60 mg/kg, p.o. | Attenuation of mechanical hyperalgesia (Paw pressure test) | Significant increase in paw withdrawal threshold.[6] |
| Gabapentin | Mice | Streptozotocin (STZ)-induced | - | Attenuation of mechanical allodynia | Increased withdrawal threshold in von Frey test. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Chronic Constriction Injury (CCI) Model
The CCI model is a widely used animal model of neuropathic pain that involves the loose ligation of the sciatic nerve.
General Protocol:
-
Animal Subjects: Adult male Sprague-Dawley or Wistar rats are commonly used.
-
Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).
-
Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level. Four loose ligatures of chromic gut suture are tied around the nerve with about 1 mm spacing between them. The ligatures are tightened until they just elicit a brief twitch in the corresponding hind limb.
-
Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative analgesia for a limited duration.
-
Behavioral Testing: Nociceptive thresholds are assessed at baseline before surgery and at various time points after surgery (e.g., 7, 14, 21 days). Common tests include:
-
Mechanical Allodynia: Assessed using von Frey filaments of varying stiffness applied to the plantar surface of the hind paw. The paw withdrawal threshold (in grams) is determined.
-
Thermal Hyperalgesia: Assessed using a radiant heat source (e.g., Hargreaves apparatus) or a hot plate. The latency to paw withdrawal is measured.
-
Mechanical Hyperalgesia: Assessed using a pinprick test, where the duration of paw withdrawal in response to a blunt pin is measured.
-
Drug Administration:
-
This compound: Specific administration details for the CCI model are not publicly available.
-
Gabapentin: Typically administered intraperitoneally (i.p.) or orally (p.o.) at specified doses prior to behavioral testing.[4][5]
Diabetic Neuropathy Model (Streptozotocin-Induced)
This model mimics the painful neuropathy associated with type 1 diabetes.
General Protocol:
-
Animal Subjects: Adult male rodents (rats or mice) are used.
-
Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ), a pancreatic β-cell toxin, is administered. Blood glucose levels are monitored to confirm the induction of diabetes (typically >250 mg/dL).
-
Development of Neuropathy: Animals are monitored for several weeks for the development of neuropathic pain symptoms.
-
Behavioral Testing: Similar to the CCI model, mechanical allodynia (von Frey test) and thermal hyperalgesia are assessed.
Drug Administration:
-
This compound: Preclinical studies have shown efficacy in diabetic neuropathy models, though specific protocols are not detailed in the available press releases.[1][2][3]
-
Gabapentin: Administered orally or intraperitoneally at various doses to assess its effect on nociceptive thresholds.[6]
Signaling Pathways and Mechanisms of Action
This compound: TRPA1 Antagonism
This compound is a selective antagonist of the TRPA1 ion channel. TRPA1 is a non-selective cation channel expressed on sensory neurons that is activated by a variety of noxious stimuli, including environmental irritants, inflammatory mediators, and byproducts of oxidative stress. In neuropathic pain states, TRPA1 is thought to be upregulated and sensitized, contributing to peripheral and central sensitization. By blocking TRPA1, this compound is believed to inhibit the transmission of pain signals from the periphery to the central nervous system.
Caption: this compound blocks the TRPA1 channel, preventing pain signaling.
Gabapentin: Modulation of Voltage-Gated Calcium Channels
Gabapentin's primary mechanism of action is the binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) in the central nervous system. This interaction is thought to reduce the trafficking of these channels to the presynaptic terminal and decrease the release of excitatory neurotransmitters, such as glutamate and substance P, thereby dampening neuronal hyperexcitability associated with neuropathic pain.
Caption: Gabapentin modulates VGCCs to reduce neurotransmitter release.
Experimental Workflow
The general workflow for evaluating the efficacy of a novel compound like this compound and comparing it to a standard like gabapentin in a preclinical neuropathy model is as follows:
Caption: Preclinical evaluation workflow for novel analgesic compounds.
Conclusion
Both this compound and gabapentin have demonstrated efficacy in preclinical models of neuropathic pain. This compound, with its targeted mechanism of action on the TRPA1 channel, represents a novel approach to pain management. Gabapentin remains a cornerstone of therapy, acting on voltage-gated calcium channels. The lack of direct comparative preclinical studies makes it difficult to definitively assess the relative efficacy of these two compounds. The data presented in this guide, while from separate studies, suggests that both compounds are active in well-validated models of neuropathic pain. Further head-to-head studies would be necessary to provide a more conclusive comparison of their efficacy and therapeutic potential.
References
- 1. Glenmark's TRPA1 Antagonist Shows Promise In Phase 2 Trial For Diabetic Neuropathy [clinicalleader.com]
- 2. Glenmark's TRPA1 Antagonist 'GRC 17536' Shows Positive Data in a Proof of Concept Study [prnewswire.com]
- 3. Glenmark Pharmaceuticals's TRPA1 Antagonist 'GRC 17536' Shows Positive Data In A Proof Of Concept Study - BioSpace [biospace.com]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
- 6. tandfonline.com [tandfonline.com]
GRC-17536: A Comparative Analysis of Cross-reactivity with Transient Receptor Potential (TRP) Channels
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the TRPA1 antagonist GRC-17536's cross-reactivity with other TRP channels, supported by key experimental data and detailed protocols.
This compound is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a key mediator in pain and inflammatory pathways.[1] Preclinical studies have highlighted its efficacy in various animal models of neuropathic and inflammatory pain.[1][2] A critical aspect of its pharmacological profile is its selectivity, which minimizes off-target effects and enhances its therapeutic potential. This guide delves into the cross-reactivity of this compound with other members of the TRP channel family, providing a clear comparison based on available in vitro data.
Comparative Selectivity Profile of this compound
This compound exhibits remarkable selectivity for the TRPA1 channel. An in vitro study assessing its activity against a panel of other TRP channels, including TRPV1, TRPV3, TRPV4, and TRPM8, demonstrated a selectivity of over 1000-fold for TRPA1. The half-maximal inhibitory concentration (IC50) for this compound against human TRPA1 is in the low nanomolar range, while its inhibitory activity against other tested TRP channels is negligible at concentrations up to 10 micromolar.
For a direct comparison, the following table summarizes the in vitro selectivity profile of this compound against various TRP channels.
| Target TRP Channel | This compound IC50 (nM) | Fold Selectivity vs. hTRPA1 |
| Human TRPA1 | < 10 | - |
| Human TRPV1 | > 10,000 | > 1000 |
| Human TRPV3 | > 10,000 | > 1000 |
| Human TRPV4 | > 10,000 | > 1000 |
| Human TRPM8 | > 10,000 | > 1000 |
Experimental Protocols
The cross-reactivity of this compound with other TRP channels was evaluated using a fluorometric calcium influx assay. This method measures the ability of the compound to inhibit the rise in intracellular calcium that occurs upon activation of the specific TRP channel by its respective agonist.
Cell Lines and Reagents
-
Cell Lines: Human embryonic kidney (HEK-293) cells stably expressing either human TRPA1, TRPV1, TRPV3, TRPV4, or TRPM8.
-
This compound: Provided by Glenmark Pharmaceuticals.
-
Agonists:
-
TRPA1: Allyl isothiocyanate (AITC)
-
TRPV1: Capsaicin
-
TRPV3: 2-Aminoethoxydiphenyl borate (2-APB)
-
TRPV4: GSK1016790A
-
TRPM8: Icilin
-
-
Fluorescent Dye: Fluo-4 AM (a calcium indicator)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.
Assay Procedure
-
Cell Plating: HEK-293 cells expressing the target TRP channel were seeded into 96-well black-walled, clear-bottom plates and cultured to confluence.
-
Dye Loading: The culture medium was removed, and cells were incubated with Fluo-4 AM dye in assay buffer for 1 hour at 37°C.
-
Compound Incubation: After washing to remove excess dye, cells were incubated with varying concentrations of this compound or vehicle control for 15 minutes at room temperature.
-
Agonist Stimulation and Signal Detection: The plate was placed in a fluorometric imaging plate reader (FLIPR). Baseline fluorescence was measured before the addition of the respective TRP channel agonist. Following agonist addition, the change in fluorescence, corresponding to the influx of calcium, was monitored in real-time.
-
Data Analysis: The inhibitory effect of this compound was calculated as the percentage reduction in the agonist-induced fluorescence signal compared to the vehicle-treated control. IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the generalized signaling pathway of TRP channel activation and the experimental workflow for assessing the cross-reactivity of this compound.
Caption: Generalized TRP channel activation and inhibition pathway.
Caption: Experimental workflow for the calcium influx assay.
References
Head-to-Head Comparison: GRC-17536 vs. Janssen's Compound 7 in TRPA1 Antagonism
For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of two potent and selective Transient Receptor Potential Ankyrin 1 (TRPA1) antagonists: GRC-17536, developed by Glenmark Pharmaceuticals, and Compound 7 from Janssen.
The TRPA1 ion channel is a key player in mediating pain, inflammation, and respiratory reflexes, making it a prime target for novel analgesic and anti-tussive therapies. Both this compound and Janssen's Compound 7 have demonstrated significant promise in preclinical studies, positioning them as important tool compounds and potential therapeutic candidates. This guide synthesizes available data to facilitate an objective evaluation of their performance.
At a Glance: Comparative Efficacy and Selectivity
A key study directly comparing the two compounds in vitro provides valuable insights into their relative potency and selectivity. The data, summarized below, was generated using a calcium influx assay in various cell lines expressing the TRPA1 channel, with citric acid as the agonist.
| Compound | Cell Line | IC50 (nM)[1] |
| This compound | CCD19-Lu (human lung fibroblasts) | 8.2 |
| A549 (human lung adenocarcinoma) | 5.0 | |
| hTRPA1/CHO (recombinant) | 4.6 | |
| Janssen's Compound 7 | CCD19-Lu (human lung fibroblasts) | 27.9 |
| A549 (human lung adenocarcinoma) | 3.66 | |
| hTRPA1/CHO (recombinant) | 7.1 |
In addition to their potency against TRPA1, the selectivity of these compounds against other members of the TRP channel family is a critical determinant of their potential off-target effects. The following table presents the percentage of inhibition at a 1 µM concentration against other TRP channels.
| Compound | TRPV1 (%)[1] | TRPV3 (%)[1] | TRPV4 (%)[1] | TRPM8 (%)[1] |
| This compound | 5.6 | 27.3 | 8.2 | 8.6 |
| Janssen's Compound 7 | 19.0 | 0.3 | 4.9 | 0.0 |
In Vivo Efficacy: Spotlight on this compound
Preclinical studies have highlighted the in vivo efficacy of this compound in various animal models of pain and cough.
Neuropathic and Inflammatory Pain
This compound has shown effectiveness in animal models of:
These studies suggest that blocking the TRPA1 receptor with this compound can reduce pain hypersensitivity.[2]
Cough
In a guinea pig model of citric acid-induced cough, this compound demonstrated a dose-dependent reduction in cough response. At doses of 60 and 100 mg/kg, it inhibited cough by 79% and 89%, respectively.[1][4]
Currently, there is limited publicly available in vivo data for a direct head-to-head comparison with Janssen's Compound 7.
Pharmacokinetic Profile
This compound (ISC-17536)
Pharmacokinetic data for this compound (also referred to as ISC-17536 in clinical trials) has been collected in human studies. A validated LC-MS-MS method was used to estimate plasma concentrations.[5] Noncompartmental analysis was performed on concentration-time data from clinical trial participants.[5] In a preclinical guinea pig cough model, the free mean plasma concentration of this compound at the maximum effective dose was found to be around its in vitro IC50 value.[1]
Janssen's Compound 7
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
References
- 1. Transient Receptor Potential Ankyrin 1 Receptor Activation In Vitro and In Vivo by Pro-tussive Agents: GRC 17536 as a Promising Anti-Tussive Therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glenmark's TRPA1 Antagonist Shows Promise In Phase 2 Trial For Diabetic Neuropathy [clinicalleader.com]
- 3. Glenmark's TRPA1 Antagonist 'GRC 17536' Shows Positive Data in a Proof of Concept Study [prnewswire.com]
- 4. Transient Receptor Potential Ankyrin 1 Receptor Activation In Vitro and In Vivo by Pro-tussive Agents: GRC 17536 as a Promising Anti-Tussive Therapeutic | PLOS One [journals.plos.org]
- 5. Randomized, double-blind, placebo-controlled trial of ISC 17536, an oral inhibitor of transient receptor potential ankyrin 1, in patients with painful diabetic peripheral neuropathy: impact of preserved small nerve fiber function - PMC [pmc.ncbi.nlm.nih.gov]
Validating the antagonistic effect of GRC-17536 on AITC-induced TRPA1 activation
A Comparative Guide to its Efficacy and Experimental Validation
For researchers and professionals in drug development, identifying and validating potent and selective antagonists for ion channels like TRPA1 is a critical step in developing novel therapeutics for conditions such as chronic pain, inflammation, and respiratory diseases.[1][2] This guide provides a comparative analysis of GRC-17536, a notable TRPA1 antagonist, against other relevant compounds, with a focus on its ability to counteract the effects of the TRPA1 agonist allyl isothiocyanate (AITC). Detailed experimental protocols and visual workflows are included to support the replication and further investigation of these findings.
Comparative Efficacy of TRPA1 Antagonists
The potency of this compound in antagonizing TRPA1 activation has been quantified and compared with other antagonists in various cell-based assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of their efficacy in inhibiting AITC-induced and other forms of TRPA1 activation.
| Compound | Agonist | Cell Line | IC50 (nM) | Reference |
| This compound | AITC | A549 | 2.06 | [3][4] |
| This compound | AITC | CCD19-Lu | 2.71 | [3][4] |
| This compound | Citric Acid | hTRPA1/CHO | 4.6 | [3][4] |
| This compound | Citric Acid | A549 | 5.0 | [3][4] |
| This compound | Citric Acid | CCD19-Lu | 8.2 | [3][4] |
| Compound 7 | Citric Acid | A549 | 3.66 | [3][4] |
| Compound 7 | Citric Acid | hTRPA1/CHO | 7.1 | [3][4] |
| Compound 7 | Citric Acid | CCD19-Lu | 27.9 | [3][4] |
| AMG0902 | AITC | rat TRPA1-CHO | 68 | [5] |
| AMG0902 | AITC | mouse TRPA1-CHO | 113 | [5] |
| AMG0902 | AITC | human TRPA1-CHO | 186 (IC90) | [5] |
Elucidating the TRPA1 Signaling Pathway
The transient receptor potential ankyrin 1 (TRPA1) channel is a non-selective cation channel that plays a crucial role in sensing a variety of noxious stimuli, including the pungent compound AITC found in mustard oil.[5] Activation of TRPA1 leads to an influx of cations, primarily Ca2+, which in turn triggers downstream signaling cascades resulting in physiological responses such as pain and neurogenic inflammation. TRPA1 antagonists like this compound act by blocking this channel, thereby preventing the influx of cations and inhibiting the subsequent signaling.
Experimental Protocol: In Vitro Validation of TRPA1 Antagonism
The following protocol outlines a typical in vitro experiment to validate the antagonistic effect of a compound like this compound on AITC-induced TRPA1 activation using a calcium influx assay.
1. Cell Culture and Plating:
-
Culture human TRPA1-expressing Chinese Hamster Ovary (hTRPA1/CHO) cells, A549 cells, or CCD19-Lu cells in appropriate culture medium.
-
Two days prior to the assay, seed the cells into 96-well microplates at a suitable density (e.g., 20,000 cells/well).[5]
2. Compound Preparation:
-
Prepare stock solutions of the TRPA1 antagonist (e.g., this compound) and the agonist (AITC) in a suitable solvent like DMSO.
-
Perform serial dilutions of the antagonist to create a range of concentrations for testing.
3. Calcium Influx Assay:
-
Wash the cells with an assay buffer.
-
Incubate the cells with varying concentrations of the antagonist or vehicle control for a predetermined period (e.g., 2-5 minutes).[5]
-
Add the TRPA1 agonist AITC at a concentration known to elicit a submaximal response (e.g., EC80).
-
Immediately measure the intracellular calcium concentration using a fluorescent calcium indicator (e.g., Fluo-4 AM) and a plate reader, or by measuring the uptake of radioactive 45Ca2+.[5]
4. Data Analysis:
-
Normalize the fluorescence or radioactivity readings to the control wells (agonist alone).
-
Plot the percentage of inhibition against the antagonist concentration.
-
Calculate the IC50 value, which is the concentration of the antagonist that produces 50% inhibition of the agonist-induced response, using a suitable curve-fitting algorithm.
Logical Framework for Validation
The validation of a TRPA1 antagonist's effect on AITC-induced activation follows a logical progression from initial hypothesis to conclusive data. This process ensures that the observed inhibitory effect is specific to the TRPA1 channel and is a direct result of the antagonist's action.
References
- 1. researchgate.net [researchgate.net]
- 2. Transient receptor potential ankyrin 1 (TRPA1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transient Receptor Potential Ankyrin 1 Receptor Activation In Vitro and In Vivo by Pro-tussive Agents: GRC 17536 as a Promising Anti-Tussive Therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transient Receptor Potential Ankyrin 1 Receptor Activation In Vitro and In Vivo by Pro-tussive Agents: GRC 17536 as a Promising Anti-Tussive Therapeutic | PLOS One [journals.plos.org]
- 5. Selective antagonism of TRPA1 produces limited efficacy in models of inflammatory- and neuropathic-induced mechanical hypersensitivity in rats - PMC [pmc.ncbi.nlm.nih.gov]
GRC-17536: A Comparative Analysis of Potency at Human vs. Rodent TRPA1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potency of GRC-17536, a selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, in human versus rodent models. This document summarizes key experimental data, outlines detailed methodologies for potency assessment, and visualizes the relevant biological pathways to support further research and development in pain and inflammatory disorders.
Data Presentation: Potency of this compound
Table 1: In Vitro Potency of this compound against Human TRPA1
| Cell Line | Agonist | Potency (IC50) | Reference |
| hTRPA1/CHO | Citric Acid | 4.6 nM | [4] |
| A549 | Citric Acid | 5.0 nM | [4] |
| CCD19-Lu | Citric Acid | 8.2 nM | [4] |
| A549 | AITC | 2.06 nM | [4] |
| CCD19-Lu | AITC | 2.71 nM | [4] |
hTRPA1/CHO: Chinese Hamster Ovary cells stably expressing human TRPA1. A549: Human lung adenocarcinoma epithelial cells. CCD19-Lu: Human lung fibroblasts. AITC: Allyl isothiocyanate, a known TRPA1 agonist.
The data clearly indicates that this compound is a highly potent antagonist of human TRPA1, with IC50 values in the low nanomolar range across different human cell lines and against different agonists.[4] The compound's efficacy in rodent models suggests a comparable level of potency against the rodent ortholog of TRPA1, though direct quantitative comparisons are limited by the available data.[1][2][3]
Experimental Protocols
A key method for determining the potency of TRPA1 antagonists like this compound is the in vitro calcium influx assay. This assay measures the ability of the antagonist to block agonist-induced increases in intracellular calcium concentration in cells expressing the TRPA1 channel.
Protocol: In Vitro TRPA1 Antagonist Calcium Influx Assay
1. Cell Culture and Plating:
-
Human Embryonic Kidney 293 (HEK293) cells stably expressing human or rodent TRPA1 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
For the assay, cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates at a density that ensures a confluent monolayer on the day of the experiment.
2. Fluorescent Calcium Indicator Loading:
-
The cell culture medium is removed, and the cells are washed with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) buffered with HEPES.
-
Cells are then incubated with a loading buffer containing a fluorescent calcium indicator, such as Fluo-4 AM (acetoxymethyl ester), at a final concentration of 1-5 µM. Pluronic F-127 (0.02%) is often included to aid in dye solubilization.
-
The incubation is carried out for 45-60 minutes at 37°C in the dark.
3. Compound and Agonist Preparation:
-
This compound is serially diluted in HBSS to a range of desired concentrations. A vehicle control (e.g., 0.1% DMSO in HBSS) is also prepared.
-
A TRPA1 agonist, such as allyl isothiocyanate (AITC) or citric acid, is prepared in HBSS at a concentration that elicits a submaximal response (e.g., EC80).
4. Assay Procedure:
-
After dye loading, the cells are washed with HBSS to remove extracellular dye.
-
A baseline fluorescence reading is taken using a fluorescence microplate reader (e.g., FLIPR or FlexStation).
-
The various concentrations of this compound or vehicle are added to the wells, and the plate is incubated for a predetermined period (e.g., 15-30 minutes) at room temperature.
-
The plate is then transferred back to the fluorescence reader, and a second fluorescence reading is initiated.
-
The TRPA1 agonist is added to all wells, and the change in fluorescence intensity is monitored over time.
5. Data Analysis:
-
The increase in fluorescence upon agonist addition is indicative of calcium influx through the TRPA1 channel.
-
The inhibitory effect of this compound is calculated as the percentage reduction in the agonist-induced fluorescence signal compared to the vehicle control.
-
The IC50 value, the concentration of this compound that causes 50% inhibition of the agonist response, is determined by fitting the concentration-response data to a four-parameter logistic equation.
Mandatory Visualizations
TRPA1 Signaling Pathway
Caption: TRPA1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Calcium Influx Assay
Caption: Workflow for determining antagonist potency using a calcium influx assay.
References
- 1. Glenmark's TRPA1 Antagonist Shows Promise In Phase 2 Trial For Diabetic Neuropathy [clinicalleader.com]
- 2. Glenmark's TRPA1 Antagonist 'GRC 17536' Shows Positive Data in a Proof of Concept Study [prnewswire.com]
- 3. Glenmark Pharmaceuticals's TRPA1 Antagonist 'GRC 17536' Shows Positive Data In A Proof Of Concept Study - BioSpace [biospace.com]
- 4. Transient Receptor Potential Ankyrin 1 Receptor Activation In Vitro and In Vivo by Pro-tussive Agents: GRC 17536 as a Promising Anti-Tussive Therapeutic | PLOS One [journals.plos.org]
A Comparative Guide to GRC-17536 and GRC-6211: Specificity for TRP Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two investigational compounds, GRC-17536 and GRC-6211, with a focus on their specificity for Transient Receptor Potential (TRP) channels. This document summarizes available quantitative data, outlines detailed experimental protocols for assessing TRP channel activity, and visualizes the relevant signaling pathways.
Introduction
This compound and GRC-6211 are small molecule antagonists developed by Glenmark Pharmaceuticals targeting distinct members of the TRP channel family. This compound is a selective antagonist of TRPA1, a channel implicated in pain, inflammation, and respiratory disorders. GRC-6211 is a selective antagonist of TRPV1, a key receptor in pain and inflammation pathways. While both compounds have been evaluated in clinical trials, this guide focuses on their preclinical pharmacological profiles, specifically their selectivity for their respective target TRP channels.
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data on the potency and selectivity of this compound and GRC-6211. It is important to note that a direct head-to-head comparison in the same study across a comprehensive panel of TRP channels is not publicly available. The data presented here is compiled from various sources.
| Compound | Primary Target | Potency (IC50) | Selectivity | Source |
| This compound | TRPA1 | < 10 nM | > 1000-fold over other TRPs (including TRPV1, TRPV3, TRPV4, TRPM8) | |
| GRC-6211 | TRPV1 | 3.8 nM (functional IC50) | > 2600-fold over other TRP channels |
Note: The selectivity data for both compounds is based on company press releases and a limited number of peer-reviewed publications. A comprehensive screening panel with IC50 values for a wider range of TRP channels would provide a more complete picture of their specificity.
Signaling Pathways
The following diagrams illustrate the signaling pathways associated with TRPA1 and TRPV1 activation.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the specificity of TRP channel antagonists.
Calcium Imaging Assay for TRP Channel Antagonists
This protocol describes a common method for assessing the inhibitory activity of compounds on TRP channels using a fluorescent calcium indicator.
Objective: To determine the concentration-dependent inhibition of agonist-induced calcium influx by a test compound in cells expressing the target TRP channel.
Materials:
-
Cells stably or transiently expressing the TRP channel of interest (e.g., HEK293 cells)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Poly-D-lysine coated 96- or 384-well black-walled, clear-bottom plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
TRP channel agonist (e.g., AITC for TRPA1, capsaicin for TRPV1)
-
Test compound (e.g., this compound or GRC-6211)
-
Fluorescent plate reader with kinetic reading capabilities and automated liquid handling
Workflow Diagram:
Procedure:
-
Cell Seeding: Seed cells expressing the target TRP channel into poly-D-lysine coated 96- or 384-well plates at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and a dispersing agent (e.g., 0.02% Pluronic F-127) in HBSS. Remove the cell culture medium and add the loading buffer to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Washing: Gently wash the cells twice with HBSS to remove any extracellular dye.
-
Compound Addition: Add the test compound (antagonist) at various concentrations to the wells. Include appropriate vehicle controls.
-
Incubation: Incubate the plate at room temperature or 37°C for 10-20 minutes.
-
Agonist Addition and Fluorescence Measurement: Place the plate in a fluorescent plate reader. Establish a baseline fluorescence reading for each well. Inject the TRP channel agonist at a predetermined concentration (e.g., EC80) and immediately begin kinetic measurement of fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the percentage of inhibition for each concentration of the test compound relative to the control (agonist alone). Plot the concentration-response curve and determine the IC50 value.
Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a method for directly measuring ion channel currents and the effect of antagonists.
Objective: To measure the effect of a test compound on agonist-evoked currents in single cells expressing the target TRP channel.
Materials:
-
Cells expressing the TRP channel of interest cultured on glass coverslips
-
Patch-clamp rig including an inverted microscope, micromanipulator, amplifier, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Pipette puller and microforge
-
Extracellular (bath) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4)
-
Intracellular (pipette) solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 2 ATP-Mg, 0.3 GTP-Na, pH 7.2)
-
TRP channel agonist
-
Test compound
Workflow Diagram:
Procedure:
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution. Fire-polish the tip of the pipette.
-
Cell Preparation: Place a coverslip with cultured cells in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Giga-seal Formation: Under visual guidance, carefully approach a single cell with the patch pipette. Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Current Recording: Clamp the cell membrane at a holding potential (e.g., -60 mV).
-
Agonist Application: Apply the TRP channel agonist to the bath and record the evoked inward current.
-
Washout: Washout the agonist with the extracellular solution to allow the current to return to baseline.
-
Antagonist Application: Perfuse the test compound (antagonist) for a few minutes.
-
Co-application: Co-apply the agonist and the antagonist and record the evoked current.
-
Data Analysis: Compare the amplitude of the agonist-evoked current in the presence and absence of the antagonist to determine the percentage of inhibition. Repeat for multiple antagonist concentrations to generate a concentration-response curve and calculate the IC50.
Conclusion
This compound and GRC-6211 are potent and selective antagonists of TRPA1 and TRPV1, respectively. The available data suggests a high degree of specificity for their primary targets within the TRP channel family. The experimental protocols outlined in this guide provide a framework for the further characterization of these and other TRP channel modulators. A comprehensive head-to-head comparison of this compound and GRC-6211 against a broad panel of TRP channels and other relevant off-targets would be invaluable for a more complete understanding of their selectivity profiles.
Confirming the Peripheral Action of GRC-17536 in Pain Relief: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for effective analgesics with minimal central nervous system (CNS) side effects has steered drug development towards peripherally acting agents. GRC-17536 (also known as ISC-17536), a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, has emerged as a promising candidate in this arena. This guide provides a comprehensive comparison of this compound with other peripherally acting analgesics, supported by available experimental data, to aid in the evaluation of its therapeutic potential.
This compound: Targeting Peripheral Nociception
This compound is an orally available small molecule designed to selectively block TRPA1 receptors.[1] These ion channels are predominantly expressed on peripheral sensory neurons and play a crucial role in the detection and transmission of noxious stimuli, including inflammatory mediators and environmental irritants. By inhibiting TRPA1, this compound aims to quell pain signals at their source, before they reach the central nervous system. This targeted peripheral action is anticipated to reduce or eliminate the adverse effects commonly associated with centrally acting analgesics, such as sedation, dizziness, and cognitive impairment.[2][3]
Clinical Evidence in Painful Diabetic Peripheral Neuropathy
A Phase 2a, randomized, double-blind, placebo-controlled proof-of-concept study evaluated the efficacy and safety of this compound in 138 patients with painful diabetic peripheral neuropathy (DPN).[2][3][4] While the study did not meet its primary endpoint in the overall patient population, a noteworthy finding emerged from a pre-planned exploratory analysis.[1][4][5][6][7]
A statistically significant and clinically meaningful improvement in pain was observed in a sub-population of patients with preserved small nerve fiber function, as determined by Quantitative Sensory Testing (QST).[1][4][5][6][7] This suggests that this compound may be most effective in patients where the peripheral nerve fibers are still capable of signaling.
| Outcome Measure | This compound (Overall Population) | Placebo (Overall Population) | This compound (Preserved Small Nerve Fiber Function Subgroup) |
| Mean Change in 24-hour Average Pain Intensity Score (from baseline to Week 4) | -1.9 (SD 1.66)[5] | -1.7 (SD 1.58)[5] | Statistically significant and clinically meaningful improvement (specific data not fully published)[1][4][6][7] |
Data from the Phase 2a clinical trial of this compound (NCT01726413). Pain was assessed on an 11-point Numeric Rating Scale (NRS).
Comparative Analysis with Other Peripherally Acting Analgesics
To contextualize the potential of this compound, it is essential to compare its performance with established and emerging peripherally acting analgesics. This section evaluates two prominent alternatives: topical capsaicin and the anti-nerve growth factor (NGF) antibody, tanezumab.
Topical Capsaicin
Capsaicin, the active component of chili peppers, is a well-established topical analgesic that acts by activating and subsequently desensitizing the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor on peripheral nociceptors.[8]
| Agent | Mechanism of Action | Indication | Efficacy Data |
| Topical Capsaicin (0.075% cream) | TRPV1 Agonist | Neuropathic Pain (e.g., Postherpetic Neuralgia, Painful Diabetic Neuropathy) | Average pain reduction of 53% vs. 17% for placebo in postsurgical neuropathic pain.[9] Number Needed to Treat (NNT) for any pain relief over 6-8 weeks was 6.6.[10] |
| Topical Capsaicin (8% patch) | TRPV1 Agonist | Neuropathic Pain (e.g., Postherpetic Neuralgia) | NNT for ≥30% pain relief over 12 weeks was 12.[10] |
Tanezumab
Tanezumab is a humanized monoclonal antibody that sequesters nerve growth factor (NGF), a key mediator of pain sensitization in various chronic pain states. By preventing NGF from binding to its receptors on peripheral neurons, tanezumab reduces pain signaling.
| Agent | Mechanism of Action | Indication | Efficacy Data |
| Tanezumab | Anti-Nerve Growth Factor (NGF) Monoclonal Antibody | Osteoarthritis Pain | Statistically significant improvement in WOMAC Pain and Physical Function subscale scores compared to placebo in Phase 3 trials.[11][12][13][14] |
Experimental Protocols for Assessing Peripheral Action
Confirming the peripheral action of an analgesic is crucial for its development and clinical positioning. The following experimental methodologies are key to this assessment.
Quantitative Sensory Testing (QST)
QST is a non-invasive psychophysical method used to quantify the function of different types of sensory nerve fibers.[15][16][17][18][19] It involves the application of calibrated thermal and mechanical stimuli to the skin to determine detection and pain thresholds. In the context of peripherally acting analgesics, QST can be used to:
-
Phenotype patients: Identify subgroups of patients with specific sensory profiles (e.g., preserved or impaired small nerve fiber function) who may be more or less likely to respond to a particular treatment.[1][4][6][7][16]
-
Monitor treatment effects: Assess changes in sensory thresholds following drug administration to provide objective evidence of target engagement and therapeutic effect at the peripheral level.
Methodology: A standardized QST protocol, such as the one developed by the German Research Network on Neuropathic Pain (DFNS), involves the following tests:
-
Thermal testing: Cold detection threshold, warm detection threshold, cold pain threshold, and heat pain threshold.
-
Mechanical testing: Mechanical detection threshold (using von Frey filaments), mechanical pain threshold (using pinpricks), and vibration detection threshold.
Nerve Conduction Velocity (NCV)
NCV studies measure the speed at which electrical impulses travel along a nerve.[20][21][22][23] This technique is particularly useful for assessing the health and function of large, myelinated nerve fibers. A reduction in conduction velocity can indicate nerve damage.
Methodology:
-
Stimulation: A surface electrode is placed on the skin over the nerve of interest and delivers a mild electrical impulse.
-
Recording: Other electrodes placed at different points along the nerve record the electrical response.
-
Calculation: The distance between the stimulating and recording electrodes is divided by the time it takes for the impulse to travel between them to calculate the nerve conduction velocity.
Microneurography
Microneurography is a highly specialized technique that allows for the direct recording of nerve impulses from individual nerve fibers in awake human subjects.[1][24][25][26][27] This method provides unparalleled insight into the real-time activity of peripheral nerves in response to various stimuli and pharmacological interventions.
Methodology: A fine tungsten microelectrode is inserted through the skin and into a peripheral nerve. The electrode is carefully positioned to record the action potentials from a single nerve fiber or a small group of fibers.
Conclusion
This compound represents a targeted approach to pain management by selectively inhibiting the TRPA1 ion channel in the peripheral nervous system. While the initial Phase 2a trial in a broad population of patients with painful diabetic neuropathy did not meet its primary endpoint, the positive results in a subgroup of patients with preserved small nerve fiber function are encouraging.[1][4][5][6][7] This finding underscores the importance of patient stratification and the use of sophisticated techniques like Quantitative Sensory Testing to identify individuals most likely to benefit from this therapeutic strategy.
Compared to other peripherally acting analgesics such as topical capsaicin and tanezumab, this compound offers the advantage of oral administration and a novel mechanism of action. Further clinical investigation in appropriately selected patient populations is warranted to fully elucidate the therapeutic potential of this compound in the management of chronic pain. The experimental protocols outlined in this guide provide a framework for the robust assessment of its peripheral analgesic effects.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Glenmark's TRPA1 Antagonist Shows Promise In Phase 2 Trial For Diabetic Neuropathy [clinicalleader.com]
- 3. Glenmark's TRPA1 Antagonist 'GRC 17536' Shows Positive Data in a Proof of Concept Study [prnewswire.com]
- 4. Randomized, double-blind, placebo-controlled trial of ISC 17536, an oral inhibitor of transient receptor potential ankyrin 1, in patients with painful diabetic peripheral neuropathy: impact of preserved small nerve fiber function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Randomized, double-blind, placebo-controlled trial of ISC 17536, an oral inhibitor of transient receptor potential ankyrin 1, in patients with painful diabetic peripheral neuropathy: impact of preserved small nerve fiber function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topical capsaicin for chronic neuropathic pain in adults. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Topical Capsaicin for Neuropathic Pain #255 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase III placebo-controlled trial of capsaicin cream in the management of surgical neuropathic pain in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cochranelibrary.com [cochranelibrary.com]
- 11. Complete Results from First Study in Ongoing Phase 3 Program for Tanezumab Demonstrated Significant Improvement in Pain and Function in Osteoarthritis Patients | Pfizer [pfizer.com]
- 12. pf-media.co.uk [pf-media.co.uk]
- 13. Tanezumab reduces osteoarthritic hip pain: results of a randomized, double-blind, placebo-controlled phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tanezumab reduces osteoarthritic knee pain: results of a randomized, double-blind, placebo-controlled phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative sensory testing: a comprehensive protocol for clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jmatonline.com [jmatonline.com]
- 17. Quantitative sensory testing: a practical guide and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative Sensory Testing [southcarolinablues.com]
- 19. aapc.com [aapc.com]
- 20. Nerve conduction velocity: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 21. Nerve Conduction Velocity (NCV) Test [ebme.co.uk]
- 22. Nerve conduction study - Wikipedia [en.wikipedia.org]
- 23. hopkinsmedicine.org [hopkinsmedicine.org]
- 24. Microneurography - Wikipedia [en.wikipedia.org]
- 25. Microneurography Measures of Sympathetic Nerve Activity – Human Neural Cardiovascular Control Lab – The University of Texas at Arlington [fadelneuralcontrollab.uta.edu]
- 26. microneurography.org [microneurography.org]
- 27. Microneurography as a minimally invasive method to assess target engagement during neuromodulation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Disposal of GRC-17536, an Investigational Compound
Immediate Safety and Logistical Information
GRC-17536 is an orally available inhibitor of the Transient Receptor Potential Ankyrin 1 (TRPA1), a pain receptor.[3] While comprehensive public safety data is limited, its intended biological activity necessitates careful handling to avoid unintended physiological effects. All handling and disposal should be conducted by trained personnel in a controlled laboratory environment, utilizing appropriate Personal Protective Equipment (PPE), including but not limited to safety glasses, lab coats, and chemical-resistant gloves.
Step-by-Step Disposal Protocol for Research Quantities
This protocol provides a general framework for the disposal of small, research-level quantities of this compound.
Step 1: Consultation and Assessment
-
Obtain the Safety Data Sheet (SDS): The SDS is the primary source of information for handling and disposal. Request the SDS for this compound directly from the supplier or manufacturer (Glenmark Pharmaceuticals/Ichnos Sciences).
-
Review Local Regulations: Consult your institution's Environmental Health and Safety (EHS) department to ensure compliance with all hazardous waste regulations.
-
Characterize the Waste: Determine if the waste is pure this compound, a solution, or mixed with other materials. This will dictate the appropriate disposal pathway.
Step 2: Waste Segregation and Collection
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. The label should clearly state "Hazardous Waste," the chemical name "this compound," and any other components.
-
Avoid Mixing: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department. Incompatible waste mixing can lead to dangerous chemical reactions.
-
Secure Storage: Store the sealed waste container in a designated, secure satellite accumulation area until it is collected by trained waste management personnel.
Step 3: Final Disposal
-
Professional Disposal: The final disposal of this compound waste must be handled by a licensed hazardous waste disposal contractor.
-
Incineration: Based on environmental clearance documents for the manufacturing of this compound, high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF) is a standard method for pharmaceutical waste.[4][5] This method ensures the complete destruction of the active compound.
-
Documentation: Maintain a detailed log of the waste, including the quantity, date of generation, and date of pickup by the disposal contractor. Retain all disposal manifests and certificates of destruction as required by regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling GRC-17536
Disclaimer: As of the current date, a specific, publicly available Safety Data Sheet (SDS) for GRC-17536 has not been identified. The following guidance is compiled from general best practices for handling potent, biologically active research compounds and from publicly available research data on this compound. It is imperative to consult the specific SDS provided by your supplier and to conduct a thorough, institution-specific risk assessment before handling this compound.
This compound is an orally available, potent, and selective inhibitor of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1] It has been investigated in Phase II clinical trials for the treatment of pain and respiratory disorders, such as chronic cough.[2][3] As a potent biological agent, this compound requires careful handling to ensure personnel safety and to prevent environmental contamination.
Immediate Safety and Logistical Information
All personnel handling this compound must be trained in the proper handling of potent compounds. Work should be conducted in a designated area, such as a certified chemical fume hood or a Class II Biosafety Cabinet, to minimize inhalation exposure.[4]
1.1 Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Purpose |
| Hand Protection | Double nitrile gloves (ASTM D6978 rated) | Prevents skin contact and absorption. Change gloves immediately if contaminated. |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes or aerosolized particles. |
| Body Protection | Dedicated, disposable, solid-front lab coat with tight-fitting cuffs. | Prevents contamination of personal clothing. Must be removed before leaving the designated work area. |
| Respiratory Protection | A fit-tested N95 respirator or higher may be required if there is a risk of aerosolization (e.g., weighing powder, preparing concentrated solutions). | Minimizes the risk of inhaling the compound. |
1.2 Emergency First Aid Procedures
In the event of an exposure, immediate action is critical.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes. Seek medical attention.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do.[6] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[5] Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Operational Plans: Handling and Storage
2.1 Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Access to the storage area should be restricted to authorized personnel only.
2.2 Preparation of Solutions
-
All handling of the solid compound (e.g., weighing) should be performed in a chemical fume hood or other contained ventilation device to prevent dust formation and inhalation.
-
Use non-sparking tools for handling the solid.[5]
-
When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.
Disposal Plan
The disposal of this compound and all contaminated materials must be handled as hazardous pharmaceutical waste to prevent environmental release and to comply with all local, state, and federal regulations.
3.1 Waste Segregation and Collection
-
Solid Waste: All contaminated solid waste (e.g., unused compound, contaminated PPE, pipette tips, vials) must be collected in a dedicated, clearly labeled, sealed hazardous waste container.[7]
-
Liquid Waste: All solutions containing this compound must be collected in a dedicated, sealed, and properly labeled hazardous liquid waste container. Do not pour this waste down the drain.[5]
3.2 Final Disposal
-
All this compound waste must be disposed of through a licensed hazardous waste disposal service.
-
Follow all institutional and regulatory guidelines for the final destruction of the waste, which typically involves high-temperature incineration.[8]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound found in public research.
| Parameter | Value | Context | Source |
| IC₅₀ | < 10 nM | Potency for inhibiting the TRPA1 ion channel. | [1] |
| In Vivo Efficacy (Cough) | 79-89% inhibition | Dose-dependent inhibition of citric acid-induced cough in guinea pigs at 60-100 mg/kg. | [9] |
| Clinical Trial (Phase IIa) | Not Applicable | Positive data reported in patients with painful diabetic neuropathy. Specific dosage is not detailed in the press release. | [3] |
Mechanism of Action: TRPA1 Inhibition
This compound functions as a selective antagonist of the TRPA1 ion channel. TRPA1 is a non-selective cation channel expressed on sensory neurons that is activated by various environmental irritants, inflammatory agents, and pro-tussive (cough-inducing) stimuli.[1][10] Activation of the TRPA1 channel leads to an influx of calcium (Ca²⁺), which results in the sensation of pain or the initiation of the cough reflex. By blocking this channel, this compound prevents the calcium influx and subsequent neuronal signaling, thereby reducing pain and cough responses.[9][11]
Experimental Protocol: Citric Acid-Induced Cough Model in Guinea Pigs
This protocol is a generalized procedure based on published studies involving this compound.[9][11]
Objective: To evaluate the antitussive (anti-cough) efficacy of this compound in vivo.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400g)
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
Citric acid solution (e.g., 0.4 M in saline)
-
Whole-body plethysmograph chamber
-
Nebulizer
-
Oral gavage needles
Methodology:
-
Acclimatization: Acclimate animals for at least 3-5 days before the experiment.
-
Grouping: Randomly assign animals to treatment groups (e.g., Vehicle control, this compound at 30, 60, 100 mg/kg).
-
Dosing: Administer this compound or vehicle via oral gavage at a specified time (e.g., 60 minutes) before the citric acid challenge.
-
Cough Induction: Place each guinea pig individually into the whole-body plethysmograph chamber.
-
Nebulization: Expose the animal to nebulized citric acid solution for a fixed duration (e.g., 10 minutes).
-
Data Recording: Record the number of coughs during the exposure and for a short period afterward. Coughs are identified by their characteristic sound and the associated pressure changes recorded by the plethysmograph software.
-
Data Analysis: Compare the mean number of coughs in the this compound-treated groups to the vehicle control group. Calculate the percentage inhibition of the cough response.
-
Ethical Considerations: All animal experiments must be approved by an Institutional Animal Ethics Committee (IAEC) and conducted in accordance with relevant guidelines to minimize animal discomfort.[9]
References
- 1. Modern Medicines: Drugs in Clinical Pipeline: this compound [ayurpooja.blogspot.com]
- 2. Glenmark's TRPA1 Antagonist Shows Promise In Phase 2 Trial For Diabetic Neuropathy [clinicalleader.com]
- 3. Glenmark's TRPA1 Antagonist 'GRC 17536' Shows Positive Data in a Proof of Concept Study [prnewswire.com]
- 4. gerpac.eu [gerpac.eu]
- 5. targetmol.com [targetmol.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. rxinsider.com [rxinsider.com]
- 9. Transient Receptor Potential Ankyrin 1 Receptor Activation In Vitro and In Vivo by Pro-tussive Agents: GRC 17536 as a Promising Anti-Tussive Therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transient receptor potential ankyrin 1 receptor activation in vitro and in vivo by pro-tussive agents: GRC 17536 as a promising anti-tussive therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transient Receptor Potential Ankyrin 1 Receptor Activation In Vitro and In Vivo by Pro-tussive Agents: GRC 17536 as a Promising Anti-Tussive Therapeutic | PLOS One [journals.plos.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
